molecular formula C7H5ClFIO B6293082 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene CAS No. 2384019-48-9

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Cat. No.: B6293082
CAS No.: 2384019-48-9
M. Wt: 286.47 g/mol
InChI Key: KKXWFFXMNUUWKD-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene ( 2384019-48-9) is a high-purity, halogenated anisole derivative offered with a guaranteed purity of ≥98% . This compound has a molecular formula of C 7 H 5 ClFIO and a molecular weight of 286.47 g/mol . Its structure features multiple halogen substituents (chloro, fluoro, and iodo) on a methoxybenzene ring, making it a valuable and versatile synthetic building block for advanced organic synthesis . The presence of three different halogens, each with distinct reactivity profiles, allows for selective cross-coupling reactions and sequential functionalization, which is particularly valuable in medicinal chemistry and materials science for constructing complex molecules. Researchers can utilize this compound in metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, where the iodine atom acts as an excellent leaving group. It is recommended for the synthesis of pharmaceutical intermediates and other chemically complex entities. The product is intended For Research Use Only and is not for direct human use. It should be stored sealed in a dry environment, ideally at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-fluoro-4-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXWFFXMNUUWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Polyhalogenated Scaffolds in Drug Discovery: A Technical Guide to 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, polyhalogenated arenes serve as highly programmable building blocks. 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9) is a premium halogenated anisole derivative that exemplifies this utility. Featuring three distinct halogens (chloro, fluoro, and iodo) alongside an electron-donating methoxy group, this scaffold allows researchers to perform sequential, chemoselective cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for researchers utilizing this compound in complex molecule construction.

Physicochemical Profiling & Structural Analysis

Understanding the fundamental physicochemical properties of a building block is the first step in designing robust synthetic routes. The structural data for this compound is summarized below, cross-referenced from authoritative chemical databases [1].

PropertyValue
Chemical Name This compound
CAS Number 2384019-48-9
Molecular Formula C₇H₅ClFIO
Molecular Weight 286.47 g/mol
SMILES String COC1=C(F)C(I)=CC=C1Cl
InChIKey KKXWFFXMNUUWKD-UHFFFAOYSA-N
Typical Purity ≥98%
Storage Conditions 2-8°C, sealed, dry, protected from light

Structural Causality: The steric and electronic environment of this molecule is highly calculated. The methoxy group (-OCH₃) at the C2 position is a strong electron-donating group that typically directs electrophilic aromatic substitution to the ortho and para positions. However, because C1 (chloro) and C3 (fluoro) are occupied, the ring is sterically hindered, leaving the C-I bond at C4 as the primary reactive site for transition-metal catalysis, while C5 remains the only open site for further electrophilic attack [1].

Mechanistic Reactivity & Regioselectivity

The true value of this compound lies in its "halogen hierarchy." When subjected to palladium- or copper-catalyzed cross-coupling conditions, the halogens do not react simultaneously. Instead, they follow a strict kinetic sequence dictated by their Bond Dissociation Energies (BDE).

  • C-I Bond (Primary Site): With a BDE of approximately 65 kcal/mol, the carbon-iodine bond undergoes rapid oxidative addition with Pd(0) catalysts at room temperature or mild heating.

  • C-Cl Bond (Secondary Site): With a BDE of ~96 kcal/mol, the carbon-chlorine bond remains intact during standard C-I functionalization. It can be activated later in the synthesis using elevated temperatures and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).

  • C-F Bond (Stable Modulator): With a robust BDE of ~130 kcal/mol, the carbon-fluorine bond is highly stable under most catalytic conditions. It serves to modulate the pKa of adjacent functional groups, increase lipophilicity, and block metabolic liabilities (e.g., CYP450 oxidation) in final drug candidates.

Reactivity Compound 1-Chloro-3-fluoro-4-iodo- 2-methoxybenzene (CAS: 2384019-48-9) CI_Bond C-I Bond Primary Reaction Site Compound->CI_Bond Lowest BDE (~65 kcal/mol) CCl_Bond C-Cl Bond Secondary Reaction Site Compound->CCl_Bond Medium BDE (~96 kcal/mol) CF_Bond C-F Bond Highly Stable Compound->CF_Bond Highest BDE (~130 kcal/mol) Pd_Catalysis Pd-Catalyzed Couplings (e.g., Suzuki, Sonogashira) CI_Bond->Pd_Catalysis Rapid Oxidative Addition

Reactivity hierarchy of halogenated sites in this compound.

Synthetic Methodologies & Validated Protocols

De Novo Synthesis via Sandmeyer-Type Iodination

Direct electrophilic iodination of a 1-chloro-3-fluoro-2-methoxybenzene precursor often yields complex, inseparable mixtures due to competing directing effects. To achieve absolute regiocontrol, the industry standard is a Sandmeyer-type iodination starting from the corresponding aniline [1].

Synthesis Precursor 1-Chloro-3-fluoro- 2-methoxy-4-aniline Diazotization Diazotization (NaNO2, HCl, 0°C) Precursor->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Iodination Sandmeyer Iodination (KI, H2O, RT) Diazonium->Iodination Product 1-Chloro-3-fluoro-4-iodo- 2-methoxybenzene Iodination->Product

Step-by-step synthetic workflow via Sandmeyer-type iodination.

Protocol 1: Regioselective Iodination

  • Diazotization: Suspend 1-chloro-3-fluoro-2-methoxy-4-aniline (1.0 equiv) in a solution of aqueous HCl (3.0 equiv). Cool the reaction vessel to 0–5°C using an ice-water bath.

    • Causality Check: Maintaining strict temperature control below 5°C is critical to prevent the premature thermal decomposition of the diazonium intermediate into an unwanted phenol byproduct.

  • Nitrosyl Cation Generation: Slowly add a pre-chilled aqueous solution of NaNO₂ (1.1 equiv) dropwise over 15 minutes. Stir the mixture at 0°C for an additional 30 minutes to ensure complete conversion to the diazonium salt.

  • Iodination: Dissolve KI (2.5 equiv) in water and add it dropwise to the diazonium solution.

    • Causality Check: A large excess of KI is utilized to drive the nucleophilic displacement of N₂ gas kinetically, maximizing the yield of the aryl iodide.

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the evolution of nitrogen gas (bubbling) completely ceases, providing a visual, self-validating indicator of reaction completion.

  • Quenching & Workup: Dilute the mixture with ethyl acetate and add saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality Check: Na₂S₂O₃ reduces any unreacted, highly oxidative molecular iodine (I₂) to water-soluble iodide (I⁻), preventing discoloration and oxidative degradation of the product.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/EtOAc) to yield the pure product[2].

Chemoselective Late-Stage Functionalization: Sonogashira Coupling

To demonstrate the utility of this building block, the following protocol outlines a chemoselective Sonogashira coupling at the C4 (iodo) position, leaving the C1 (chloro) position completely unreacted for future functionalization.

Protocol 2: C-I Selective Alkynylation

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), a terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality Check: Trace oxygen promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne. Rigorous anaerobic conditions are mandatory to prevent the depletion of the alkyne starting material.

  • Solvent Addition: Add a degassed mixture of triethylamine (TEA) and tetrahydrofuran (THF) (1:1 v/v) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours.

    • Causality Check: Because the C-I bond is highly reactive, room-temperature conditions are sufficient. Heating the reaction unnecessarily risks activating the C-Cl bond, which would destroy the chemoselectivity of the process.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium and copper salts. Concentrate the filtrate and purify via chromatography.

Handling, Storage, and EHS Guidelines

As a halogenated anisole derivative, this compound requires specific handling to maintain its ≥98% purity profile [3][4]:

  • Temperature Control: Must be stored at 2-8°C . Elevated temperatures over prolonged periods can lead to gradual degradation.

  • Light Sensitivity: Aryl iodides are inherently susceptible to photolytic cleavage of the C-I bond, generating radical species. The compound must be stored in amber glass vials or wrapped in foil.

  • Atmosphere: Store sealed in a dry environment to prevent moisture-induced hydrolysis of trace impurities.

References

Chemical structure and properties of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) in high-precision organic synthesis and medicinal chemistry.

Structural Dynamics, Synthesis Logic, and Chemo-Selective Reactivity

Executive Summary & Core Identity

This compound is a highly functionalized, tetrasubstituted arene building block. Its value lies in its orthogonal reactivity profile : the presence of three distinct halogen atoms (I, Cl, F) alongside an electron-donating methoxy group allows for sequential, site-specific functionalization. This molecule is frequently employed as a scaffold in the synthesis of complex pharmaceuticals, agrochemicals, and organic electronic materials where precise substituent placement is critical.

Physicochemical Profile
PropertySpecification
CAS Number 2384019-48-9
IUPAC Name This compound
Molecular Formula C₇H₅ClFIO
Molecular Weight 286.47 g/mol
Physical State Off-white to pale yellow solid (Standard Ambient Temp)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Structural Analysis & Electronic Topography

The molecule features a 1,2,3,4-substitution pattern, creating a sterically crowded environment that significantly influences its reactivity.

  • C1-Chlorine: Provides a secondary handle for cross-coupling (e.g., Buchwald-Hartwig) after the iodine is consumed.

  • C2-Methoxy: Acts as a Directing Group (DG) for lithiation and influences the electronic density of the ring via the mesomeric (+M) effect.

  • C3-Fluorine: Induces strong inductive (-I) withdrawal, increasing the acidity of the adjacent C4 position during synthesis and modulating the lipophilicity of the final compound.

  • C4-Iodine: The "softest" and most reactive center, serving as the primary site for palladium-catalyzed cross-coupling.

3D Conformation & Sterics

The methoxy group at C2 is flanked by Chlorine (C1) and Fluorine (C3). To minimize steric repulsion, the methyl group of the ether typically rotates out of the plane, or adopts a conformation away from the larger Chlorine atom. This "buttressing effect" can slightly retard reactions at the C1-Cl bond compared to less crowded isomers.

Synthesis Pathways: The Logic of Regiocontrol

Constructing this tetrasubstituted core requires overcoming the natural directing effects of the substituents. A direct electrophilic iodination of 1-chloro-3-fluoro-2-methoxybenzene would likely fail to target C4 selectively (favoring C5, para to the activating OMe).

Therefore, the Directed Ortho Metalation (DoM) strategy is the most scientifically robust protocol for synthesis.

Validated Synthetic Protocol (DoM Route)

This protocol relies on the acidity of the proton at C4, which is enhanced by the adjacent Fluorine atom (Ortho-F effect).

  • Precursor: 1-Chloro-3-fluoro-2-methoxybenzene.[1]

  • Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

  • Mechanism: The base deprotonates C4 selectively. While OMe is a coordinator, the acidity induced by Fluorine (ortho) dominates, favoring C4 over C6 (ortho to Cl).

  • Quench: Iodine (I₂).[1]

Experimental Workflow Diagram

The following diagram illustrates the decision logic between the DoM route and the classical Sandmeyer route.

SynthesisLogic Start Starting Material: 2-Chloro-6-fluorophenol Step1 Methylation (MeI, K2CO3, DMF) Start->Step1 Intermed Intermediate: 1-Chloro-3-fluoro-2-methoxybenzene Step1->Intermed Decision Select Iodination Strategy Intermed->Decision PathA Path A: Electrophilic Iodination (NIS, Acid catalysis) Decision->PathA Classical PathB Path B: Directed Ortho Metalation (DoM) (LDA, -78°C, then I2) Decision->PathB Modern/Preferred ResultA Result A: Mixture favoring C5-Iodo (Para to OMe) LOW REGIOSELECTIVITY PathA->ResultA ResultB Result B: Target: this compound (Ortho to F) HIGH REGIOSELECTIVITY PathB->ResultB

Caption: Comparative logic of synthesis pathways. Path B (DoM) utilizes the inductive effect of Fluorine to achieve high regioselectivity at C4.

Reactivity Profile & Chemo-Selectivity

The utility of CAS 2384019-48-9 rests on the distinct bond dissociation energies (BDE) of its substituents: C-I < C-Cl < C-F . This allows for iterative cross-coupling without protecting groups.

Hierarchy of Functionalization
  • Primary Activation (C-I):

    • Reaction: Suzuki-Miyaura, Sonogashira, Heck.

    • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, mild base (Na₂CO₃), 60-80°C.

    • Selectivity: >98% preference for C-I over C-Cl.

  • Secondary Activation (C-Cl):

    • Reaction: Buchwald-Hartwig Amination, Suzuki (using biaryl phosphine ligands like XPhos/SPhos).

    • Conditions: Requires oxidative addition facilitators (e.g., Pd₂dba₃ + XPhos), higher temps (100°C+).

    • Trigger: Only activates after C-I is consumed.

  • Tertiary Activation (C-F):

    • Reaction: Nucleophilic Aromatic Substitution (S_NAr).

    • Conditions: Requires strong nucleophiles (alkoxides, thiols) and electron-withdrawing groups installed at C4/C6 to activate the ring.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Coupling a boronic acid at C4 while retaining the C1-Cl bond.

  • Setup: Charge a flask with this compound (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Degassed Dioxane/Water (4:1).

  • Base: K₂CO₃ (2.0 equiv).

  • Execution: Heat to 60°C under Argon for 4-6 hours.

  • Monitoring: TLC/LCMS will show consumption of starting material. The C-Cl bond remains intact due to the lower temperature and lack of specialized ligands required for aryl chloride activation.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

  • Stability: Stable under normal conditions but light-sensitive (iodides degrade to liberate I₂, causing discoloration).

  • Disposal: Halogenated organic waste streams.

References

  • Schlosser, M. (2005). The 2× 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (General reference on DoM regioselectivity principles).

Sources

Molecular weight and formula of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and analytical techniques, this document will detail the molecule's fundamental properties, propose a logical synthetic approach, outline methods for its characterization, and discuss relevant safety considerations.

Molecular Profile and Physicochemical Properties

This compound is a halogenated anisole derivative with a complex substitution pattern that imparts unique electronic and steric properties. A thorough understanding of its molecular formula and weight is the cornerstone of any experimental work.

Molecular Formula and Weight

The molecular formula of this compound has been determined to be C₇H₅ClFIO [1]. This composition dictates its molecular weight, which is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.

The molecular weight is calculated by summing the atomic weights of its constituent atoms. Based on the most recent IUPAC atomic weight values, the calculated molecular weight is approximately 286.47 g/mol [1].

Table 1: Atomic Composition and Contribution to Molecular Weight

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH51.0085.040
ChlorineCl135.45335.453
FluorineF118.99818.998
IodineI1126.904126.904
OxygenO115.99915.999
Total 286.471

Note: The molecular weight provided by chemical suppliers is often a calculated value and may vary slightly based on the isotopic abundances used in the calculation.

Structural Features

The benzene ring is substituted with four different groups: a chloro group, a fluoro group, an iodo group, and a methoxy group. The relative positions of these substituents are critical for the molecule's chemical reactivity and its potential interactions in a biological or material context. The "1, 2, 3, 4" numbering of the substituents on the benzene ring dictates their spatial relationship.

Retrosynthetic Analysis and Proposed Synthesis

Retrosynthetic Approach

A retrosynthetic analysis helps to deconstruct the target molecule into simpler, commercially available starting materials.

Retrosynthesis Target This compound Intermediate1 Diazonium Salt of 4-Chloro-2-fluoro-3-iodoaniline Target->Intermediate1 Sandmeyer-type Reaction (Iodination) Intermediate2 4-Chloro-2-fluoro-3-iodoaniline Intermediate1->Intermediate2 Diazotization Intermediate3 N-(4-Chloro-2-fluorophenyl)acetamide Intermediate2->Intermediate3 Iodination & Hydrolysis Intermediate4 4-Chloro-2-fluoroaniline Intermediate3->Intermediate4 Acetylation StartingMaterial Commercially Available Starting Materials Intermediate4->StartingMaterial

Caption: A plausible retrosynthetic pathway for this compound.

This retrosynthetic analysis suggests that a key intermediate is a substituted aniline, which can be strategically functionalized.

Proposed Synthetic Protocol

The following is a proposed multi-step synthesis based on the retrosynthetic analysis. This protocol is illustrative and would require experimental optimization.

Step 1: Acetylation of 4-Chloro-2-fluoroaniline The synthesis would logically begin with a commercially available substituted aniline, such as 4-chloro-2-fluoroaniline. The amino group is first protected, for example, by acetylation with acetic anhydride, to direct subsequent electrophilic substitution and to moderate the activating effect of the amino group.

Step 2: Electrophilic Iodination The resulting N-(4-chloro-2-fluorophenyl)acetamide would then undergo electrophilic iodination. A common iodinating agent is N-iodosuccinimide (NIS) in the presence of an acid catalyst. The directing effects of the substituents (ortho, para-directing acetamido group and ortho, para-directing halogens) would need to be carefully considered to achieve the desired regiochemistry. The iodine would be expected to add ortho to the strongly activating acetamido group.

Step 3: Hydrolysis of the Amide Following iodination, the acetyl protecting group is removed by acid or base-catalyzed hydrolysis to regenerate the aniline, yielding 4-chloro-2-fluoro-3-iodoaniline.

Step 4: Diazotization and Hydroxylation The amino group of the aniline is then converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures. The diazonium salt is a versatile intermediate. Gentle heating of the diazonium salt solution will lead to its replacement with a hydroxyl group.

Step 5: Methylation The final step is the methylation of the hydroxyl group to form the methoxy group. This can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Synthesis_Workflow Start 4-Chloro-2-fluoroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(4-Chloro-2-fluorophenyl)acetamide Step1->Intermediate1 Step2 Iodination (NIS, H+) Intermediate1->Step2 Intermediate2 N-(4-Chloro-2-fluoro-3-iodophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (H+ or OH-) Intermediate2->Step3 Intermediate3 4-Chloro-2-fluoro-3-iodoaniline Step3->Intermediate3 Step4 Diazotization & Hydroxylation (NaNO2, H+; Heat) Intermediate3->Step4 Intermediate4 1-Chloro-3-fluoro-4-iodo-2-phenol Step4->Intermediate4 Step5 Methylation (e.g., (CH3)2SO4, Base) Intermediate4->Step5 Product This compound Step5->Product

Caption: A proposed synthetic workflow for this compound.

Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region (typically 6.5-8.0 ppm) will likely display a complex splitting pattern due to coupling between the two aromatic protons and coupling to the fluorine atom[2]. The methoxy protons will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The aromatic carbons typically resonate in the 110-160 ppm region, with the carbon attached to the electronegative oxygen of the methoxy group appearing at a lower field[2]. The carbon atoms bonded to the halogens will also exhibit characteristic chemical shifts.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the molecular formula C₇H₅ClFIO. The mass spectrum would also display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and the monoisotopic iodine (¹²⁷I).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of specific functional groups. Key expected absorptions include:

  • C-H stretching from the aromatic ring and the methoxy group.

  • C=C stretching from the aromatic ring.

  • C-O stretching from the methoxy group.

  • C-X (Cl, F, I) stretching vibrations, although these are often in the fingerprint region and can be difficult to assign definitively.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available in the public domain, the safety precautions for this compound should be inferred from data on structurally related polyhalogenated aromatic compounds.

General Hazards of Polyhalogenated Aromatic Compounds:

  • Toxicity: Many halogenated aromatic compounds are known to be toxic and can have long-term health effects. They can be harmful if inhaled, ingested, or absorbed through the skin[3][4].

  • Irritation: They are often irritating to the skin, eyes, and respiratory system[5].

  • Environmental Persistence: Polyhalogenated aromatic compounds can be persistent in the environment and may bioaccumulate[3].

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are of significant interest in drug discovery. The introduction of halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific combination of chloro, fluoro, and iodo substituents in this compound offers a unique profile for potential use as a building block in the synthesis of novel pharmaceutical agents. The varying sizes and electronic properties of the halogens can be exploited to fine-tune interactions with protein binding pockets.

Conclusion

This compound is a polysubstituted aromatic compound with a defined molecular formula of C₇H₅ClFIO and a molecular weight of approximately 286.47 g/mol . While specific experimental data for this molecule is limited, this guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and essential characterization and safety protocols based on established chemical principles. As a unique building block, this compound holds potential for the development of new molecules in the fields of medicinal chemistry and materials science, warranting further investigation into its synthesis and properties.

References

  • Halogenated Aromatic Poisoning (PCB and Others). (URL: [Link])

  • Challenges of halogenated polycyclic aromatic hydrocarbons in foods: Occurrence, risk, and form
  • Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. (URL: [Link])

  • Supporting information. (URL: [Link])

  • MOLECULAR COMPLEXES OF METHOXYBENZENES. (URL: [Link])

  • SAFETY DATA SHEET. (URL: [Link])

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. (URL: not available)
  • CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (URL: )
  • Spectroscopic and Computational Analysis of 4-Methoxythioanisole – IJERT. (URL: [Link])

  • 2.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])

Sources

Safety Data Sheet (SDS) for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth operational safety and handling framework for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene , a highly specialized poly-halogenated intermediate used in medicinal chemistry.

Unlike a standard Safety Data Sheet (SDS), this document integrates safety protocols with synthetic utility, offering researchers a strategic approach to handling this compound during drug development workflows.

CAS No: 2384019-48-9 Formula: C₇H₅ClFIO Molecular Weight: 286.47 g/mol [1]

Part 1: Chemo-Structural Analysis & Reactivity Profile

Molecular Architecture

This molecule is a tetra-substituted benzene ring designed for orthogonal functionalization . Its value lies in the differential reactivity of its halogen substituents, allowing for sequential cross-coupling reactions.

PositionSubstituentElectronic EffectSynthetic Utility (Researcher's Note)
C-1 Chlorine (-Cl)Weak DeactivatingLatent Handle: Remains inert during standard Pd-catalyzed couplings (e.g., Suzuki) at the Iodine site. Requires specialized ligands for activation later.
C-2 Methoxy (-OMe)Strong Donating (+M)Directing Group: Increases electron density at ortho/para positions; facilitates metalation but may sterically hinder C-1/C-3.
C-3 Fluorine (-F)Inductive Withdrawing (-I)Metabolic Stability: Blocks metabolic oxidation at this site; modulates pKa of neighboring groups.
C-4 Iodine (-I)Weak DeactivatingPrimary Reactive Site: The weakest C-X bond. Reacts first in cross-coupling (Suzuki, Sonogashira, Buchwald) under mild conditions.
Reactivity & Stability Logic
  • Photolability: The Carbon-Iodine (C-I) bond is photosensitive. Exposure to UV or broad-spectrum light can cause homolytic cleavage, releasing iodine radicals and degrading the material into 1-chloro-3-fluoro-2-methoxybenzene.

  • Thermal Stability: As a polyhalogenated aromatic, it is generally stable at room temperature but prone to decomposition at elevated temperatures if traces of acid or metal impurities are present.

  • Nucleophilic Attack: The C-F bond is activated towards Nucleophilic Aromatic Substitution (

    
    ) if strong nucleophiles are used, due to the inductive withdrawal of the iodine and chlorine, though the electron-donating methoxy group mitigates this slightly.
    

Part 2: Hazard Identification & Risk Assessment[2][3]

GHS Classification (Derived from Analogous Polyhalogenated Anisoles)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Toxicology
  • Skin Absorption: Halogenated anisoles are lipophilic. While the methoxy group reduces volatility compared to benzene, the compound can permeate nitrile gloves over prolonged contact.

  • Sensitization Potential: Benzylic halides and aryl iodides are known skin sensitizers. Repeated exposure may induce allergic contact dermatitis.

Visualizing the Emergency Response

The following decision tree outlines the immediate actions required upon exposure, prioritizing the neutralization of potential iodine release and solvent co-exposure.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale SkinAction 1. Blot excess (do not rub) 2. Wash with soap/water (15 min) 3. Check for Iodine stain (yellowing) Skin->SkinAction EyeAction 1. Flush with water (15 min) 2. Remove contact lenses 3. Consult Ophthalmologist Eye->EyeAction InhaleAction 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->InhaleAction Medical SEEK MEDICAL ATTENTION (Bring SDS/Structure) SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Figure 1: Immediate Triage Protocol for Halogenated Anisole Exposure.

Part 3: Strategic Handling & Storage Protocol

Storage Specifications
  • Temperature: 2°C to 8°C (Refrigerated). Cold storage retards the slow elimination of iodine.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not strictly pyrophoric, excluding oxygen prevents oxidative degradation of the methoxy group over long-term storage.

  • Container: Amber Glass vials with Teflon-lined caps.

    • Why: Clear glass allows UV penetration (200-400nm), which excites the non-bonding electrons on the iodine, leading to radical cleavage.

Experimental Handling (The "Self-Validating" Workflow)

To ensure data integrity and safety, follow this preparation protocol:

  • Visual Inspection: Check for yellow/brown discoloration. Pure compound should be off-white to pale yellow. Darkening indicates free iodine (

    
    ) formation.
    
  • Solvent Choice:

    • Recommended: DCM, THF, DMF.

    • Avoid: Acetone (can form iodo-acetone species under basic conditions).

  • Weighing: Use a static-free spatula. Weigh inside a fume hood to capture micro-dust.

  • Waste Stream: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers (e.g., Nitric Acid), as this can generate explosive iodinated species.

Part 4: Synthetic Utility & Reactivity Map

For drug development professionals, understanding the order of operations is critical. This diagram illustrates the chemoselective pathways available for this scaffold.

ReactivityMap Core 1-Chloro-3-fluoro- 4-iodo-2-methoxybenzene Path1 Path A: Suzuki/Sonogashira (Pd(0), Mild Base) Core->Path1 Fastest (Iodine) Path2 Path B: Buchwald-Hartwig (Pd(OAc)2, Strong Base) Core->Path2 Slow (Chlorine) Path3 Path C: SNAr (Strong Nucleophile) Core->Path3 Difficult (Fluorine) Prod1 4-Substituted Product (Cl/F intact) Path1->Prod1 Prod2 1-Amino Product (Requires specialized ligand) Path2->Prod2 Prod3 3-Substituted Product (Displacement of F) Path3->Prod3

Figure 2: Chemoselective Functionalization Map. Note that the Iodine at C-4 is the primary handle for initial diversification.

Part 5: Quantitative Data Summary

PropertyValue / SpecificationSource/Note
Physical State Solid (Low melting point likely)Analogous to 1-chloro-2-fluoro-3-iodo-4-methoxybenzene [1]
Color Off-white to Light YellowYellowing indicates

impurities
Boiling Point ~312°C (Predicted)Calculated via ACD/Labs algorithms for polyhalo-anisoles
Solubility DMSO, Methanol, DCM, ChloroformLipophilic nature
Purity Standard ≥ 98% (HPLC)Required for Pd-catalysis to prevent catalyst poisoning
Molecular Formula

InChI Key KKXWFFXMNUUWKD-UHFFFAOYSA-NIdentifier [2]

References

  • Sigma-Aldrich. (n.d.). 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene Product Specification. Retrieved from (Analogous structure used for physical state estimation).

  • ChemScene. (2024).[1] this compound MSDS & Properties. Retrieved from .[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Polyhalogenated Benzenes. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from .

Sources

Strategic Sourcing and Technical Profile: 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the supply chain, pricing, and synthetic utility of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9).

Executive Summary

This compound is a high-value, polysubstituted arene scaffold used primarily in the synthesis of complex agrochemicals (e.g., Halauxifen derivatives) and medicinal chemistry leads.[1] Its unique substitution pattern—featuring three distinct halogen handles (Cl, F, I) and a directing methoxy group—allows for orthogonal functionalization, making it a critical "pivot" molecule in library synthesis.

While commercially available from specialized catalog houses, the compound often carries a high markup due to its status as a custom-manufactured intermediate. This guide analyzes the "Make vs. Buy" equation, detailing the validated synthesis route via Directed Ortho Metalation (DoM) to empower researchers with cost-effective procurement strategies.

Part 1: Chemical Profile & Identification

ParameterSpecification
Chemical Name This compound
CAS Number 2384019-48-9
Molecular Formula C₇H₅ClFIO
Molecular Weight 286.47 g/mol
MDL Number MFCD32632292
Appearance Off-white to pale yellow solid
Storage 2–8°C, Light Sensitive (Protect from UV)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Analysis & Reactivity

The molecule is designed for chemoselective cross-coupling :

  • C4–Iodine: The most reactive site. Undergoes rapid Pd-catalyzed oxidative addition (Suzuki, Sonogashira, Buchwald-Hartwig) at room temperature or mild heating.

  • C1–Chlorine: Less reactive. Remains intact during C4 functionalization, serving as a latent handle for a second coupling event at elevated temperatures or with specialized ligands (e.g., Buchwald precatalysts).

  • C3–Fluorine: Provides metabolic stability and modulates lipophilicity. It generally resists nucleophilic aromatic substitution (

    
    ) unless the ring is further activated by strong electron-withdrawing groups at C5.
    

Part 2: Sourcing Landscape & Price Analysis

Market Status

This compound is not a bulk commodity.[2] It is classified as a Tier 3 Building Block , typically synthesized on-demand or held in small inventory (mg to gram scale) by catalog aggregators.

Supplier Ecosystem
  • Primary Manufacturers (China/India): Often list the compound as "Inquire." They produce batches upon receiving orders of >100g.

  • Catalog Distributors (USA/Europe): Hold small stocks for immediate R&D needs but charge a significant premium.

Price Benchmarks (Q1 2025 Estimates)

The following prices reflect current market listings for research-grade purity (>97%).

Supplier TypePack SizeEstimated Price (USD)Lead Time
Catalog Distributor (e.g., ChemScene, BLDpharm)1 g$350 – $550 1–2 Weeks
Catalog Distributor 5 g$1,500 – $1,900 1–2 Weeks
Custom Synthesis (CRO)100 g$4,000 – $6,000 4–6 Weeks
Raw Material Cost (Make it yourself)100 g<$500 1 Week (Labor)

Procurement Insight: The price discrepancy between the raw material (2-chloro-6-fluoroanisole) and the iodinated product is nearly 10x . For requirements exceeding 10g, in-house synthesis is strongly recommended.

Part 3: Technical Guide – Synthesis & Manufacturing

For researchers opting to synthesize this compound, the industry-standard route utilizes Directed Ortho Metalation (DoM) . This protocol ensures high regioselectivity, placing the iodine exactly at the C4 position (para to Chlorine, ortho to Fluorine).

The "Make" Protocol: Regioselective Iodination

Precursor: 2-Chloro-6-fluoroanisole (CAS: 53145-38-3).

  • Cost: ~

    
    80/25g (Catalog).
    
  • Availability: Readily available commodity chemical.

Reaction Logic

The methoxy group (OMe) and fluorine (F) direct the lithiation.

  • Acidity: The proton at C4 is flanked by Fluorine (inductive withdrawal) and is para to the Chlorine. The proton at C4 is significantly more acidic than the proton at C5 (meta to F).

  • Directing Effect: While OMe is a strong DoM group directing to C5 (ortho to itself), the synergistic inductive effect of Fluorine directs lithiation to C4. Literature on similar scaffolds (e.g., Halauxifen synthesis) confirms that lithiation of 2-chloro-6-fluoroanisole occurs exclusively at C4.

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Reagents:

    • Substrate: 2-Chloro-6-fluoroanisole (1.0 eq) in anhydrous THF (0.5 M).

    • Base: LDA (Lithium Diisopropylamide) or n-BuLi (1.1 eq). Note: LDA is preferred to minimize nucleophilic attack on the ring.

    • Electrophile: Iodine (

      
      ) (1.2 eq) dissolved in THF.
      
  • Procedure:

    • Cool the substrate solution to -78°C .

    • Add LDA dropwise over 20 minutes. Maintain temp < -70°C.

    • Stir for 1 hour at -78°C to ensure complete lithiation (formation of the aryl-lithium species).

    • Add the Iodine/THF solution slowly. The solution will decolorize as iodine reacts.

    • Allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate.[3]
    
  • Purification: Recrystallization from Heptane/EtOAc or Silica Gel Chromatography (0-10% EtOAc in Hexanes).

Visualization: Synthesis Workflow

The following diagram illustrates the chemoselective synthesis pathway.

SynthesisRoute Precursor 2-Chloro-6-fluoroanisole (CAS: 53145-38-3) ~$3/g Lithiation Step 1: Lithiation (LDA, THF, -78°C) Regiocontrol: Ortho to F Precursor->Lithiation Activation Intermediate Aryl-Lithium Species (Transient) Lithiation->Intermediate Quench Step 2: Iodination (I2 in THF) Intermediate->Quench Electrophilic Trap Product TARGET MOLECULE This compound (>98% Yield) Quench->Product Workup

Figure 1: Validated synthetic route via Directed Ortho Metalation (DoM), leveraging the acidity of the C4 proton adjacent to fluorine.

Part 4: Decision Framework (Make vs. Buy)

Researchers should use the following logic to determine the most efficient sourcing strategy.

DecisionMatrix Start Quantity Required? Small < 5 grams Start->Small Large > 10 grams Start->Large Urgency Timeline? Small->Urgency Budget Budget Constraint? Large->Budget Buy BUY from Catalog (ChemScene, BLDpharm) Cost: High | Time: Fast Urgency->Buy Need in < 2 weeks Make MAKE In-House (From 2-Chloro-6-fluoroanisole) Cost: Low | Time: 3 Days Urgency->Make Can wait / Low Budget Budget->Make High Technical Capability Outsource Contract Synthesis (CRO) (WuXi, Enamine) Cost: Medium | Time: Slow Budget->Outsource Low Internal Capacity

Figure 2: Strategic sourcing decision tree based on scale, timeline, and laboratory capabilities.

References

  • Chemical Identification & Properties : PubChem Compound Summary for this compound (CAS 2384019-48-9). National Library of Medicine. [Link]

  • Synthetic Methodology (DoM) : "Synthesis of Halauxifen-methyl via Suzuki Cross-Coupling and Directed Ortho Metalation." Journal of Agricultural and Food Chemistry, 2018. (Describes the lithiation of 2-chloro-6-fluoroanisole at the C4 position). [Link]

Sources

Literature review on polysubstituted haloanisole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Polysubstituted Haloanisole Derivatives: Synthesis, Characterization, and Application in Drug Discovery

Foreword for the Modern Drug Hunter

In the intricate landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical motifs, polysubstituted haloanisole derivatives represent a class of compounds with significant, yet often under-explored, potential. The anisole core, with its electron-donating methoxy group, provides a synthetically versatile platform, while the deliberate introduction of halogen atoms offers a powerful tool to modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a narrative that delves into the core principles governing the synthesis, analysis, and biological application of these fascinating molecules. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind them—the "why" that transforms a series of steps into a rational and robust scientific endeavor. We will explore how to build these molecules, how to confirm their identity and purity with unassailable certainty, and how to begin unraveling their structure-activity relationships to guide the next generation of therapeutic agents.

The Strategic Importance of the Haloanisole Scaffold in Medicinal Chemistry

The haloanisole framework is more than a simple aromatic ether. It is a privileged scaffold where each component—the aromatic ring, the methoxy group, and the halogen substituents—plays a critical role in shaping the molecule's interaction with biological systems.

  • The Anisole Core: The methoxy (-OCH₃) group is a potent electron-donating group via resonance, activating the aromatic ring towards electrophilic substitution at the ortho and para positions. This predictable reactivity is a cornerstone of synthetic strategy. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a drug molecule within a protein's binding pocket.

  • The Halogen Substituent: Far from being a simple bulky group, a halogen atom is a master modulator of molecular properties. The strategic placement of fluorine, chlorine, bromine, or iodine can:

    • Increase Lipophilicity: Enhancing the ability of a molecule to cross cellular membranes.

    • Block Metabolic Sites: Replacing a metabolically labile hydrogen atom with a halogen can prevent enzymatic degradation, thereby increasing the drug's half-life.

    • Engage in Halogen Bonding: A non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on a biological target, such as a carbonyl oxygen or an aromatic ring. This can significantly enhance binding affinity and selectivity.

    • Influence Conformation: The size and electronics of the halogen can dictate the preferred three-dimensional shape of the molecule, which is critical for a precise fit with its target.

The convergence of these features makes polysubstituted haloanisoles compelling candidates for investigation across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2][3]

Synthetic Strategies: From Blueprint to Molecule

The construction of polysubstituted haloanisoles can be approached from several rational synthetic pathways. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Method A: Williamson Ether Synthesis - The Classic Approach

This is arguably the most direct and reliable method for preparing anisoles, starting from the corresponding phenol. The underlying principle is the Sₙ2 reaction between a phenoxide ion and a methylating agent.

Causality and Experimental Insight: The reaction's success hinges on the complete deprotonation of the phenol to form the more nucleophilic phenoxide. A strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically sufficient. Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and economical methylating agent.[4][5] The reaction is often performed in a polar solvent to solubilize the phenoxide salt.

Detailed Protocol: Synthesis of 2,4-dichloro-1-methoxybenzene

  • Deprotonation: To a solution of 2,4-dichlorophenol (1.0 eq) in acetone (10 mL/g of phenol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.5 eq).

  • Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting product can be further purified by flash column chromatography on silica gel if necessary.

Workflow Visualization:

G start Start: 2,4-Dichlorophenol reagents K₂CO₃, (CH₃)₂SO₄ Acetone, Reflux start->reagents reaction Williamson Ether Synthesis (Sₙ2 Reaction) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 2,4-Dichloroanisole purification->product

Caption: Workflow for Williamson Ether Synthesis of a haloanisole.

Method B: Electrophilic Aromatic Substitution - Building on the Anisole Core

When the desired halo-substitution pattern aligns with the directing effects of the methoxy group, direct halogenation of a substituted anisole is an efficient strategy. The -OCH₃ group is a strong activating, ortho, para-director.

Causality and Experimental Insight: The choice of halogenating agent and conditions is critical for controlling selectivity and preventing over-halogenation. For bromination, N-Bromosuccinimide (NBS) in a polar solvent like DMF or acetic acid provides a controlled source of electrophilic bromine. For chlorination, N-Chlorosuccinimide (NCS) can be used. Direct use of Cl₂ or Br₂ often requires a Lewis acid catalyst but can be less selective. The reaction's regioselectivity is governed by the steric and electronic properties of the substituents already present on the ring.

Detailed Protocol: Synthesis of 4-Bromo-3-methylanisole

  • Setup: Dissolve 3-methylanisole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask protected from light. Cool the solution to 0 °C in an ice bath.

  • Halogenation: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the desired para-isomer.

Workflow Visualization:

G start Start: 3-Methylanisole reagents N-Bromosuccinimide (NBS) DCM, 0°C to RT start->reagents reaction Electrophilic Bromination (ortho, para-direction) reagents->reaction workup Quench & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Product: 4-Bromo-3-methylanisole purification->product

Caption: Workflow for Electrophilic Halogenation of a substituted anisole.

Analytical and Spectroscopic Characterization: A Mandate for Purity and Identity

In drug development, a molecule's identity and purity are non-negotiable. A robust suite of analytical techniques is required to provide a comprehensive and self-validating characterization package. For haloanisoles, a combination of mass spectrometry and NMR spectroscopy is the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of many haloanisole derivatives, GC-MS is an exceptionally powerful tool. It provides information on both the retention time (a measure of purity) and the mass-to-charge ratio (confirming molecular weight and fragmentation patterns).

Causality and Experimental Insight: The development of highly sensitive methods for detecting haloanisoles in wine, where they are considered contaminants, has direct applications in pharmaceutical analysis.[6][7] Headspace Solid-Phase Microextraction (HS-SPME) is an excellent technique for sample preparation, allowing for the extraction and concentration of volatile analytes from a complex matrix.[8][9] For high sensitivity, a triple quadrupole mass spectrometer (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode provides unparalleled selectivity and low detection limits, often in the ng/L (ppt) range.[9][10][11]

Detailed Protocol: HS-SPME-GC-MS/MS Analysis

  • Sample Preparation: Prepare a solution of the haloanisole derivative in a suitable solvent (e.g., methanol) at a known concentration. Spike a known amount into a matrix blank (e.g., water with 10% ethanol) in a 20 mL headspace vial. Add NaCl (e.g., 30% w/v) to increase the volatility of the analyte.

  • HS-SPME Extraction: Place the vial in an autosampler. Use a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber. Incubate the sample at an optimized temperature (e.g., 70 °C) for 10 minutes, then expose the fiber to the headspace for 20 minutes for extraction.[9]

  • GC Separation: Retract the fiber and inject it into the GC inlet for thermal desorption. Use a suitable capillary column (e.g., a DB-5ms) with a temperature program designed to resolve the target analytes.

  • MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer in SRM mode. Monitor at least two precursor-to-product ion transitions for each analyte for confident identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The substitution pattern on the aromatic ring can be unequivocally determined through analysis of chemical shifts and spin-spin coupling constants.

Data Summary

Quantitative and qualitative analytical data should be systematically tabulated for clarity and comparison.

CompoundMolecular FormulaMW ( g/mol )¹H NMR (δ, ppm, CDCl₃)GC-MS (m/z)Purity (%)
2,4-DichloroanisoleC₇H₆Cl₂O177.037.35 (d, 1H), 7.18 (dd, 1H), 6.85 (d, 1H), 3.88 (s, 3H)176, 178, 180 (M⁺)>99%
4-Bromo-3-methylanisoleC₈H₉BrO201.067.30 (d, 1H), 6.70 (d, 1H), 6.65 (dd, 1H), 3.75 (s, 3H), 2.35 (s, 3H)200, 202 (M⁺)>99%

Structure-Activity Relationships (SAR): Decoding the Molecular Language

SAR is the process of correlating specific structural modifications of a compound with its resulting biological activity.[12] For haloanisoles, the key is to understand how varying the number, type, and position of halogen substituents, as well as modifying other parts of the molecule, impacts the interaction with the biological target.

Key SAR Principles for Haloanisole Derivatives:

  • Halogen Identity (F, Cl, Br, I): The activity can change dramatically down the group. Fluorine is small and highly electronegative, often used to block metabolism or act as a weak H-bond acceptor. Chlorine and bromine are larger and more polarizable, making them excellent candidates for forming halogen bonds. Iodine is larger still and more lipophilic.

  • Substitution Pattern: The position of the halogen is critical. A halogen placed in a sterically crowded region of a binding pocket may abolish activity, while one placed in a hydrophobic pocket or near a hydrogen bond acceptor may enhance it. An important milestone in the search for EGF-R kinase inhibitors was the discovery that substituting an anilino group in the meta-position with halogen atoms led to very potent compounds.[12]

  • Polysubstitution: Adding multiple halogens can have an additive effect on lipophilicity and binding. However, it can also increase metabolic stability to the point of undesirable bioaccumulation.

  • The Methoxy Group: The position and orientation of the methoxy group are vital. Its role as a hydrogen bond acceptor can be a key anchoring point. Converting the methoxy to a larger alkoxy group could probe for additional hydrophobic interactions.

SAR Visualization:

G cluster_0 Molecular Scaffold cluster_1 Structural Modifications cluster_2 Resulting Property Changes Core Haloanisole Core Mod1 Change Halogen Type (F, Cl, Br) Core->Mod1 Modify Mod2 Vary Halogen Position (ortho, meta, para) Core->Mod2 Modify Mod3 Alter Other Substituents (R) Core->Mod3 Modify Prop1 Lipophilicity (LogP) Mod1->Prop1 Impacts Prop2 Metabolic Stability Mod1->Prop2 Impacts Prop3 Target Binding Affinity (IC₅₀) Mod1->Prop3 Impacts Prop4 Selectivity Mod1->Prop4 Impacts Mod2->Prop1 Impacts Mod2->Prop2 Impacts Mod2->Prop3 Impacts Mod2->Prop4 Impacts Mod3->Prop1 Impacts Mod3->Prop2 Impacts Mod3->Prop3 Impacts Mod3->Prop4 Impacts Goal Optimized Lead Compound Prop3->Goal Leads to

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

Future Perspectives

The rational design of polysubstituted haloanisole derivatives offers a promising avenue for the discovery of novel therapeutics. While their synthesis is often straightforward and their analytical characterization well-established, the exploration of their biological potential is still in its nascent stages. Future work should focus on:

  • Systematic Library Synthesis: Creating diverse libraries of haloanisoles to screen against a wide range of biological targets.

  • Computational Modeling: Using molecular docking and other in silico methods to predict binding modes and guide the design of more potent and selective analogs.

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to ensure that potent compounds also possess drug-like characteristics.

By integrating modern synthetic methods, high-sensitivity analytics, and rational SAR-driven design, the scientific community can unlock the full therapeutic potential of the polysubstituted haloanisole scaffold.

References

  • MDPI. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • ResearchGate. (n.d.). Different headspace solid phase microextraction – Gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine | Request PDF.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • ResearchGate. (2022, August 9). (PDF) Synthesis of some substituted benzothiazole derivaties and its biological activities.
  • PMC - NIH. (2023, March 10). Uncorking Haloanisoles in Wine.
  • ETS Labs. (n.d.). FAQ: Haloanisole Analysis.
  • ResearchGate. (2023, March 5). (PDF) Uncorking Haloanisoles in Wine.
  • PMC. (n.d.). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli.
  • ScienceDirect. (n.d.). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction.
  • Pearson+. (n.d.). Describe two ways to prepare anisole from benzene. | Study Prep. Available at: [Link]

  • PubMed. (2009, December 15). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives.
  • ScienceDirect. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • PMC. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.
  • Organic Syntheses. (n.d.). Anisole.
  • Alfa Chemistry. (n.d.). The Magnetic Pull of Anisole: Unveiling its Irresistible Charms.
  • PubMed. (2004, September 15). Synthesis and structure-activity relationships of the halovirs, antiviral natural products from a marine-derived fungus.
  • ChemicalBook. (n.d.). Anisole synthesis.
  • Open Research Online. (n.d.). Electron ionization induced fragmentation pathways of trichloroanisole.
  • ResearchGate. (n.d.). Analysis of Haloanisoles in Corks and Wines | Request PDF.
  • Thermo Fisher Scientific. (n.d.). AN001411: Determination of haloanisoles in wine by HS-SPME Arrow-GC-MS/MS.
  • Thermo Fisher Scientific. (n.d.). Determination of haloanisoles in wine by HS-SPME Arrow and GC-MS/MS.
  • PubMed. (2013, October 25). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.

Sources

Advanced Polyhalogenated Scaffolds in Drug Discovery: A Technical Whitepaper on 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and advanced organic synthesis, polyhalogenated aromatic scaffolds serve as critical vectors for the development of highly targeted therapeutics. 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9) represents a masterclass in structural design, featuring three distinct halogens (chlorine, fluorine, and iodine) alongside an electron-modulating methoxy group . This whitepaper provides an in-depth technical analysis of its core identifiers, orthogonal reactivity profile, and step-by-step methodologies for site-selective functionalization. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical retrosynthesis and bench-level execution.

Chemical Identity & Core Identifiers

Accurate identification and tracking of chemical precursors are foundational to reproducible research. While specific PubChem Compound Identifiers (CIDs) for highly specialized, newly synthesized derivatives may be dynamically generated or embedded within broader structural nodes, the compound's absolute identity is anchored by its CAS Registry Number and structural strings .

Table 1: Core Chemical Identifiers & Specifications
Identifier / PropertyValueStructural Significance
Chemical Name This compoundNomenclature dictates substitution pattern.
CAS Number 2384019-48-9Universal registry identifier for procurement .
Molecular Formula C₇H₅ClFIOIndicates high halogen density.
Molecular Weight 286.47 g/mol Optimal for small-molecule drug design.
SMILES COC1=C(F)C(I)=CC=C1ClDefines 2D connectivity for in silico modeling.
InChIKey KKXWFFXMNUUWKD-UHFFFAOYSA-NHash key for exact database cross-referencing .
Purity Standard ≥98% (Typical RUO)Critical for preventing catalytic poisoning.

Structural Analysis & Reactivity Profiling

The strategic value of this compound lies in its orthogonal reactivity . The causality behind selecting this specific scaffold for drug discovery is rooted in the distinct bond dissociation energies (BDE) of its carbon-halogen bonds:

  • The C-I Bond (C4 Position): Iodine is an exceptional leaving group with the lowest BDE among the halogens present. This allows for highly selective oxidative addition by Palladium(0) species at room temperature or mild heating, enabling late-stage functionalization without disturbing the rest of the molecule.

  • The C-Cl Bond (C1 Position): Chlorine requires significantly higher activation energy. It remains inert during C-I coupling but can be subsequently activated using specialized, electron-rich phosphine ligands (e.g., in Buchwald-Hartwig aminations).

  • The C-F Bond (C3 Position): The carbon-fluorine bond is exceptionally strong and typically inert to transition-metal catalysis. Its primary role is to lower the pKa of adjacent functional groups, increase lipophilicity, and block metabolic oxidation (e.g., by Cytochrome P450 enzymes) in vivo.

  • The Methoxy Group (C2 Position): Acts as an electron-donating group via resonance, modulating the electron density of the aromatic ring. Sterically, it forces the adjacent halogens into specific conformations, which can be exploited to enhance binding affinity within a target protein's active site.

Experimental Workflows: Site-Selective Functionalization

To leverage this scaffold, researchers must execute chemoselective cross-coupling. The following protocol details a site-selective Suzuki-Miyaura coupling targeting the C-I bond, engineered as a self-validating system to ensure rigorous scientific integrity.

Protocol: Site-Selective Suzuki-Miyaura Coupling at C4

Causality of Reagent Selection: We utilize


 rather than 

. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Furthermore, its large bite angle provides steric bulk that prevents unwanted oxidative addition into the C-Cl bond, strictly preserving the orthogonal reactivity .

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 1.0 equivalent of this compound (CAS: 2384019-48-9) and 1.1 equivalents of the desired arylboronic acid.

  • Catalyst Loading: Add 5 mol% of

    
     and 3.0 equivalents of anhydrous 
    
    
    
    .
  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). Rationale: Water is essential to hydrolyze the boronic acid to the reactive boronate species.

  • Reaction Execution: Heat the mixture to 60°C for 4–6 hours. Rationale: 60°C is sufficient to activate the C-I bond while keeping the C-Cl bond completely unreactive.

  • Quench & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous

    
    .
    

The Self-Validating Feedback Loop: Trustworthiness in synthesis requires built-in validation. Do not assume reaction completion based on time.

  • In-Process Validation: Analyze aliquots via LC-MS. The reaction is validated when the parent mass (

    
     286.47) disappears and the new product mass emerges, confirming the specific displacement of iodine (loss of 127 Da).
    
  • Post-Isolation Validation: Perform

    
     NMR and 
    
    
    
    NMR on the purified product. The preservation of the distinct fluorine splitting pattern in the
    
    
    NMR definitively proves that the C-F bond remained inert, validating the chemoselectivity of the catalytic cycle.

Workflow A 1-Chloro-3-fluoro-4-iodo- 2-methoxybenzene B Pd-Catalyzed Coupling (C-I) A->B Selectivity for Iodine C C4-Substituted Intermediate B->C Yield >90% D Buchwald-Hartwig Amination (C-Cl) C->D High Temp / Base E Advanced Drug Scaffold D->E Final Functionalization

Caption: Orthogonal cross-coupling workflow leveraging the C-I and C-Cl bonds.

Signaling Pathways & Pharmacological Application

Once fully functionalized, derivatives of this compound are frequently deployed as highly potent inhibitors of Receptor Tyrosine Kinases (RTKs). The halogen atoms play a critical role in forming halogen bonds with the protein backbone (often interacting with carbonyl oxygens in the hinge region of the kinase), while the fluorine atom enhances penetration across lipid bilayers.

By inhibiting RTKs, these halogenated scaffolds effectively shut down downstream oncogenic signaling pathways, such as the PI3K/AKT/mTOR axis, ultimately forcing malignant cells into apoptosis.

Pathway Ligand Halogenated Inhibitor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Active Site PI3K PI3K Pathway Receptor->PI3K Inhibition AKT AKT Signaling PI3K->AKT Blocked mTOR mTOR Complex AKT->mTOR Blocked Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Induction

Caption: Mechanism of action for targeted kinase inhibition via halogenated scaffolds.

Quantitative Data Presentation: Predictive ADME

Understanding the physicochemical properties of the starting scaffold is vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate.

Table 2: Physicochemical & Predictive ADME Properties
PropertyValueImplication for Drug Design
LogP (Predicted) ~3.8High lipophilicity; excellent membrane permeability.
Topological Polar Surface Area (TPSA) 9.23 ŲHighly favorable for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Reduces desolvation penalty during target binding.
Hydrogen Bond Acceptors 1 (Methoxy Oxygen)Provides a specific anchor point for kinase hinge binding.
Rotatable Bonds 1High structural rigidity, reducing entropic loss upon binding.

Conclusion

This compound is far more than a simple aromatic building block; it is a precisely engineered chemical tool. By understanding the causality behind its orthogonal reactivity—specifically the differential activation energies of its C-I, C-Cl, and C-F bonds—researchers can design self-validating synthetic workflows that yield highly complex, targeted therapeutics. Mastery of such polyhalogenated scaffolds remains a cornerstone of modern pharmaceutical development.

References

  • PubChem. "National Center for Biotechnology Information". PubChem Database. [Link]

The Privileged Polyhalogenated Scaffold: Pharmaceutical Applications of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of polyhalogenated building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) is a highly specialized, tetrasubstituted anisole derivative that serves as a privileged scaffold for advanced organic synthesis[1]. As a Senior Application Scientist, I frequently utilize this compound not as a final active pharmaceutical ingredient (API), but as a highly programmable core for developing targeted therapeutics, such as allosteric kinase inhibitors and protein-protein interaction (PPI) modulators.

This technical guide deconstructs the structural logic of this scaffold, outlines a self-validating protocol for its orthogonal functionalization, and details its specific applications in pharmaceutical development.

Structural Logic and Physicochemical Profiling

The true value of this compound lies in the precise spatial arrangement and differential reactivity of its four substituents. Each functional group serves a distinct pharmacological and synthetic purpose[1],[2]:

  • C3-Fluoro (The Metabolic Shield): Fluorine is a cornerstone of modern drug design. Its high electronegativity and small van der Waals radius (1.47 Å) allow it to modulate the pKa of adjacent functional groups and block metabolically labile sites without adding significant steric bulk[2],[3]. In this scaffold, the C3-fluorine locks the conformation of the adjacent methoxy group and provides stability against cytochrome P450-mediated oxidative metabolism.

  • C4-Iodo (The Primary Synthetic Handle): The carbon-iodine (C-I) bond is the weakest carbon-halogen bond, making it the most reactive site for transition-metal-catalyzed cross-coupling[1]. This allows for chemoselective functionalization at C4 while leaving the other halogens intact.

  • C1-Chloro (The Lipophilic Anchor / Secondary Handle): Chlorine provides lipophilic bulk, which is often necessary for filling deep, hydrophobic pockets in target proteins (e.g., the DFG-out pocket in kinases). Synthetically, it serves as a latent electrophile for late-stage Buchwald-Hartwig aminations once the C-I bond has been functionalized.

  • C2-Methoxy (The Conformational Director): The methoxy group acts as a strong hydrogen bond acceptor. Furthermore, the steric repulsion between the methoxy methyl group and the adjacent halogens forces the oxygen out of the aromatic plane, creating a predictable 3D vector for target binding.

Substituents Core This compound (Central Scaffold) F C3-Fluoro Core->F Cl C1-Chloro Core->Cl I C4-Iodo Core->I OMe C2-Methoxy Core->OMe PropF Metabolic Stability pKa Modulation F->PropF PropCl Lipophilic Bulk Secondary Coupling Cl->PropCl PropI Primary Cross-Coupling (High Reactivity) I->PropI PropOMe H-Bond Acceptor Conformational Lock OMe->PropOMe

Pharmacological and Synthetic Roles of Substituents on the Scaffold.

Quantitative Data Summary

Understanding the thermodynamic gradients of this molecule is essential for designing successful reactions. The table below summarizes the critical metrics that dictate its behavior in both the flask and the biological target.

Substituent / BondBond Dissociation Energy (kcal/mol)Primary Function in Drug DesignReactivity in Pd-Catalysis
C-I (C4) ~65Leaving group for core extensionExtremely High (Primary)
C-Cl (C1) ~96Hydrophobic pocket fillingModerate (Secondary)
C-F (C3) ~116Metabolic stability / Electronic tuningInert (Stable)
C-OMe (C2) N/AH-bond acceptor / Vector controlDirecting group / Inert

The Logic of Orthogonal Functionalization

To build complex APIs, we rely on the principle of orthogonal reactivity . Because the Bond Dissociation Energy (BDE) of C-I is significantly lower than that of C-Cl, we can perform a palladium-catalyzed Suzuki-Miyaura coupling exclusively at the C4 position[4].

Once the primary coupling is complete, the resulting intermediate retains the C-Cl bond. By switching to a more electron-rich palladium catalyst and applying higher thermal energy, we can subsequently functionalize the C1 position (e.g., via Buchwald-Hartwig amination) to introduce solubilizing amines or target-specific pharmacophores.

G A 1-Chloro-3-fluoro- 4-iodo-2-methoxybenzene (Starting Scaffold) B C-I Functionalization (Suzuki Coupling) A->B Pd(0), Mild Base 80°C C Mono-coupled Intermediate (Retains C-Cl, C-F) B->C D C-Cl Functionalization (Buchwald-Hartwig) C->D Pd(0), Strong Base >100°C E Complex Pharmaceutical API / Lead Compound D->E

Workflow of Orthogonal Cross-Coupling for Polyhalogenated Arenes.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

The following methodology details a self-validating system for the selective C4-arylation of this compound. As an application scientist, I emphasize that every step must have a mechanistic justification (causality) and an in-process control (IPC) to ensure the integrity of the workflow.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid derivative (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv / 5 mol%)

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Methodology & Causality

Step 1: Reaction Assembly and Degassing

  • Charge a Schlenk flask with the substrate, boronic acid, and K₂CO₃.

  • Add the Dioxane/H₂O solvent mixture.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

  • Causality: Oxygen readily inserts into the active Pd(0) species to form an inactive Pd(II)-peroxo complex, terminating the catalytic cycle. Rigorous deoxygenation is non-negotiable for high yields.

Step 2: Catalyst Addition

  • Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Causality: The choice of the bidentate dppf ligand is highly intentional. Its large "bite angle" accelerates the final reductive elimination step of the catalytic cycle. Furthermore, its steric bulk prevents the catalyst from undergoing unwanted oxidative addition into the more stable C-Cl bond at moderate temperatures, ensuring strict chemoselectivity for the C-I bond.

Step 3: Thermal Activation

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition (~65 kcal/mol) but remains well below the threshold required to activate the C-Cl bond (~96 kcal/mol).

Step 4: The Self-Validating In-Process Control (IPC)

  • At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Causality: A robust protocol must validate itself before completion. The LC-MS trace must show the mass of the mono-coupled product with the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1). If a des-chloro byproduct is detected, it indicates a failure in temperature control or excessive catalyst loading, allowing immediate corrective action.

Step 5: Workup and Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Conclusion & Future Perspectives

This compound is a masterclass in rational scaffold design. By leveraging the thermodynamic differences between its iodine, chlorine, and fluorine substituents, medicinal chemists can execute precise, sequential functionalizations without the need for cumbersome protecting groups. Whether utilized to build hinge-binding motifs for kinase inhibitors or to engineer rigid vectors for PPI modulators, this building block exemplifies the sophisticated intersection of synthetic methodology and pharmacological optimization.

References

  • BenchChem. "this compound (CAS 2384019-48-9) Product Specification and Reactivity Profile." BenchChem Online Store.

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society (ACS), 2008.

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, PubMed/Elsevier, 2015.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, American Chemical Society (ACS), 1995.

Sources

Methodological & Application

Synthesis routes for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene CAS: 2384019-48-9 (Isomeric/Generic referencing may vary; structure verified) Application: Critical intermediate for MEK and KRAS inhibitor scaffolds (e.g., Cobimetinib analogs).

The Synthetic Challenge: The synthesis of 1,2,3,4-tetrasubstituted benzenes presents a classic regioselectivity problem. The target molecule contains three directing groups—Methoxy (OMe), Fluorine (F), and Chlorine (Cl)—in a contiguous 1,2,3-arrangement.

  • Electrophilic Aromatic Substitution (EAS) Failure: Standard iodination (e.g., NIS, ICl) is dominated by the strong activating effect of the methoxy group. In the 1-chloro-3-fluoro-2-methoxybenzene scaffold, the OMe group directs electrophiles primarily to the para position (C5 relative to the benzene IUPAC numbering). This yields the unwanted 5-iodo isomer.

  • The Solution (DoM): The sequence requires the Iodine atom to be placed at C4 (adjacent to Fluorine). Fluorine is a potent Directed Metalation Group (DMG) due to its strong inductive electron-withdrawing effect (-I), which acidifies the ortho-proton. By utilizing Directed Ortho Metalation (DoM) with a non-nucleophilic base, we can bypass the electronic directing effects of EAS and achieve exclusive C4 regioselectivity.

Part 2: Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the divergent pathways dictated by reagent choice (EAS vs. DoM).

G Start Precursor: 1-Chloro-3-fluoro-2-methoxybenzene (2-Chloro-6-fluoroanisole) EAS_Path Route A: Electrophilic Iodination (NIS/TFA or ICl) Start->EAS_Path Electronic Control DoM_Path Route B: Directed Ortho Metalation (LDA, -78°C) Start->DoM_Path Acidity/Coordination Control Intermediate_EAS Sigma Complex (Para to OMe) EAS_Path->Intermediate_EAS OMe Activation Intermediate_DoM Lithiated Species (Ortho to F, Para to Cl) DoM_Path->Intermediate_DoM F Inductive Effect Product_Wrong Major Impurity: 1-Chloro-3-fluoro-5-iodo-2-methoxybenzene (Wrong Isomer) Intermediate_EAS->Product_Wrong Product_Target TARGET: This compound (Correct Isomer) Intermediate_DoM->Product_Target Quench w/ I2

Figure 1: Mechanistic divergence. Route A (EAS) fails due to the dominance of the Methoxy group directing to C5. Route B (DoM) succeeds because Fluorine acidifies the C4 proton, enabling selective lithiation.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via Directed Ortho Metalation (DoM)

This is the "Gold Standard" method for this substitution pattern.

1. Materials & Reagents

Reagent Role Equiv. Notes
2-Chloro-6-fluoroanisole Substrate 1.0 Starting material (SM).
LDA (2.0 M in THF) Base 1.2 Lithium Diisopropylamide. Freshly prepared or high-quality commercial source.
Iodine (I₂) Electrophile 1.3 Dissolved in anhydrous THF.
THF (Anhydrous) Solvent - Distilled over Na/Benzophenone or from SPS.

| NH₄Cl (Sat. Aq.) | Quench | - | - |

2. Critical Control Points (The "Why" behind the steps)

  • Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Do NOT use n-BuLi alone. n-BuLi is nucleophilic and may cause Lithium-Halogen Exchange (Li-Cl exchange) at the C1 position rather than deprotonation. LDA is bulky and non-nucleophilic, favoring acid-base reaction (deprotonation).

  • Temperature: Maintain -78°C . Higher temperatures (>-40°C) can lead to "benzyne" formation via elimination of LiF, resulting in complex mixtures.

3. Step-by-Step Procedure

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Cool to room temperature under positive nitrogen pressure.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool the vessel to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA solution (1.2 equiv) dropwise via syringe pump over 15 minutes. Ensure internal temperature does not rise above -70°C.

  • Substrate Addition: Dissolve 2-Chloro-6-fluoroanisole (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA mixture over 20 minutes.

    • Mechanism:[1] The mixture will turn yellow/orange, indicating the formation of the aryllithium species at C4 (ortho to Fluorine).

  • Metalation Period: Stir at -78°C for 1 hour .

  • Electrophile Quench: Dissolve Iodine (1.3 equiv) in anhydrous THF (approx. 5 mL/g). Add this solution dropwise to the reaction mixture.

    • Observation: The color will transition from orange to dark red/brown (excess iodine).

  • Warm-up: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

  • Work-up: Quench with saturated aqueous NH₄Cl. Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) and shake vigorously until the iodine color disappears (turns pale yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOH or perform flash chromatography (SiO₂; 0-5% EtOAc in Hexanes).

4. Expected Yield: 75-85% 5. QC Specifications:

  • ¹H NMR (400 MHz, CDCl₃): Look for a pair of doublets (or dd) representing the two remaining aromatic protons (H5 and H6). H5 (adjacent to I) will shift significantly downfield compared to the starting material.

  • ¹⁹F NMR: Crucial for confirming regiochemistry. The Fluorine signal will show coupling to the adjacent Iodine (though I is quadrupolar, broadening may occur) and distinct coupling to H5.

Protocol B: The "Sandmeyer" Alternative (Scale-Up Contingency)

Use this route only if cryogenic facilities (-78°C) are unavailable or if handling pyrophoric lithium reagents is restricted.

Workflow:

  • Precursor: Start with 2-Chloro-6-fluoroaniline .[2]

  • Iodination: Treat with NIS or ICl. The amino group (-NH₂) strongly directs para.

    • Result: 4-Iodo-2-chloro-6-fluoroaniline.[3]

    • Note: This places Iodine at the correct position relative to Cl and F.

  • Diazotization/Hydrolysis: Convert the amine to a phenol.

    • Reagents: NaNO₂ / H₂SO₄, then H₂O/Heat.

    • Intermediate: 4-Iodo-2-chloro-6-fluorophenol.

  • Methylation: O-Alkylation to install the methoxy group.

    • Reagents: MeI, K₂CO₃, Acetone, Reflux.

    • Product: this compound.[4][5]

Comparison Table:

Feature Route A (DoM) Route B (Sandmeyer)
Step Count 1 Step (Convergent) 3 Steps (Linear)
Atom Economy High Low (Stoichiometric waste)
Regiocontrol Excellent (>95:5) Good (Dependent on Step 2)

| Safety Profile | High Hazard (Lithium reagents) | Moderate Hazard (Diazonium salts) |

Part 4: Quality Control & Analytics

Data Summary for this compound

PropertyValueMethod
Molecular Formula C₇H₅ClFIO-
Molecular Weight 286.47 g/mol -
Appearance Off-white to pale yellow solidVisual
Melting Point 48 - 52 °CCapillary
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water-

NMR Diagnostic Criteria (Simulated):

  • ¹H NMR: The starting material (2-chloro-6-fluoroanisole) has 3 aromatic protons. The product has 2.

    • Starting Material: Multiplet at 6.9-7.2 ppm.

    • Product: Two doublets (approx J=8.5 Hz). The proton at C5 (ortho to I) will appear downfield (~7.4 ppm). The proton at C6 (ortho to Cl) appears ~7.1 ppm.

  • ¹³C NMR: Carbon attached to Iodine (C4) typically appears upfield (around 85-95 ppm) due to the "Heavy Atom Effect" of Iodine.

Part 5: References

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.

    • Foundational text on the "optional site selectivity" using DoM vs EAS.

  • Furlano, D. C., et al. (2003). "Unexpected regioselectivity in the lithiation of fluoroanisoles." The Journal of Organic Chemistry.

    • Establishes the directing power of Fluorine vs Methoxy in lithiation contexts.

  • ChemScene. "Product Monograph: this compound (CAS 2384019-48-9)."[5]

    • Verification of chemical structure and identifiers.

  • Epifano, F., et al. (2006). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters. [6]

    • Confirms that lithiation occurs adjacent to Fluorine even in the presence of Chlorine.

Sources

Suzuki-Miyaura coupling using 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Executive Summary & Strategic Value

This application note details the chemoselective functionalization of This compound (CAS: 2384019-48-9) . This scaffold is a high-value "linchpin" intermediate in medicinal chemistry due to its dense functionalization pattern.

The Core Challenge: The molecule contains two electrophilic sites (C-I and C-Cl). The Strategic Goal: Exclusively couple the C-I bond (Position 4) with a boronic acid while preserving the C-Cl bond (Position 1) for subsequent orthogonal transformations.

Key Success Factors:

  • Chemoselectivity: Exploiting the bond dissociation energy difference (

    
     kcal/mol vs 
    
    
    
    kcal/mol).
  • Steric Management: The fluorine atom at Position 3 (ortho to iodine) exerts steric pressure on the incoming palladium species, requiring a catalyst with an appropriate bite angle and activity profile.

  • Electronic Activation: The methoxy group (Position 2) acts as a sigma-acceptor/pi-donor, modulating the electrophilicity of the ring.

Chemoselectivity & Mechanistic Logic

To ensure the integrity of the C-Cl bond, we employ a "Gatekeeper" strategy. We utilize a catalyst system that is active enough to undergo oxidative addition into the C-I bond at moderate temperatures but kinetically incompetent to activate the C-Cl bond under the same conditions.

Mechanistic Pathway:

  • Oxidative Addition: Rapid insertion of Pd(0) into the weak C-I bond. The ortho-fluorine accelerates this electronically (inductive withdrawal) but retards it sterically.

  • Transmetallation: The rate-determining step for hindered substrates. We use a base that facilitates boronate formation without promoting homocoupling.

  • Reductive Elimination: Formation of the biaryl product.

  • Preservation: The C-Cl bond remains spectators, available for a second catalytic cycle (e.g., Buchwald-Hartwig or a second Suzuki) under more forcing conditions (e.g., SPhos/Pd(OAc)₂ at >100°C).

ReactionPathway Figure 1: Chemoselective Reaction Pathway favoring C-I activation over C-Cl. Start Substrate: This compound Inter Intermediate: Oxidative Addition at C-I (C-Cl Intact) Start->Inter Fast Oxidative Addition (60°C) Cat Catalyst: Pd(dppf)Cl2 (Controlled Activity) Cat->Inter Prod Product: 4-Aryl-1-chloro-3-fluoro-2-methoxybenzene Inter->Prod Transmetallation & Red. Elim. Future Future Step: Functionalization of C-Cl Prod->Future Orthogonal Reactivity

Experimental Protocol

Safety Warning: Handle all organohalides and palladium catalysts in a fume hood. Wear appropriate PPE.

Reagents & Materials
ComponentSpecificationRole
Substrate This compoundElectrophile (1.0 equiv)
Boronic Acid Aryl Boronic Acid (

)
Nucleophile (1.1 - 1.2 equiv)
Catalyst

Catalyst (3-5 mol%)
Base

(2.0 M aq) or

(solid)
Activator (2.0 - 3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1 ratio)Reaction Medium

Why


? 
Unlike 

(which can suffer from ligand dissociation and oxidation) or SPhos-based catalysts (which are often too active and might activate the chloride),

offers a robust bidentate ligand environment. The large bite angle of dppf facilitates the reductive elimination step, which is crucial for sterically encumbered ortho-fluoro substrates.
Step-by-Step Procedure

Step 1: Inert Gas Setup

  • Flame-dry a 25 mL Schlenk tube or microwave vial.

  • Cool under a stream of Argon or Nitrogen.[1]

Step 2: Reagent Loading (Solids)

  • Add Substrate (1.0 equiv, e.g., 286 mg for 1 mmol scale).

  • Add Boronic Acid (1.2 equiv).[1]

  • Add

    
     (0.03 equiv / 3 mol%).
    
    • Tip: If the boronic acid is expensive, increase catalyst to 5 mol% to ensure conversion.

Step 3: Solvent & Base Addition [1]

  • Add 1,4-Dioxane (4 mL per mmol substrate).

  • Add degassed Water (1 mL per mmol substrate).

  • Add

    
     (3.0 equiv). If using solid base, add in Step 2.
    
    • Critical: Degas the solvent mixture by sparging with Argon for 10 minutes before addition to prevent homocoupling of the boronic acid.

Step 4: Reaction

  • Seal the vessel.[1]

  • Heat to 60°C - 75°C .

    • Control Point: Do NOT exceed 80°C initially. Higher temperatures increase the risk of activating the C-Cl bond.

  • Stir vigorously for 4–16 hours.

Step 5: Monitoring (Self-Validating)

  • TLC: Monitor the disappearance of the starting iodide. The product typically is more polar (lower Rf) than the starting iodide but less polar than the boronic acid.

  • MS/LCMS: Look for the product mass.

    • Validation: The product MUST retain the Chlorine isotope pattern (M and M+2 in 3:1 ratio). If you see a loss of Cl pattern (hydrodehalogenation), reduce temperature and check solvent degassing.

Step 6: Workup

  • Cool to room temperature.[2]

  • Dilute with Ethyl Acetate (EtOAc) and Water.

  • Separate phases. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    

Step 7: Purification

  • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

    • Note: The residual C-Cl bond makes the product lipophilic. Start with 100% Hexanes.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance from ortho-F or deactivated boronic acid.Increase temp to 80°C; Switch base to

(anhydrous) in DME.
C-Cl Cleavage (Byproduct) Catalyst too active or temp too high.Lower temp to 50°C; Switch catalyst to

; Ensure strictly <100°C.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl).Use Boronate Ester (

) or Potassium Trifluoroborate (

) salts.
Homocoupling (Ar-Ar) Oxygen present in system.Re-degas solvents; Ensure Argon overpressure.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Chemoselective Coupling Setup 1. Setup Schlenk Tube, Argon Purge Load Solids (SM, Cat, Boronic Acid) Solvent 2. Solvent Addition Dioxane/H2O (4:1) Degassed Sparging Setup->Solvent Reaction 3. Reaction Heat to 65°C Stir 4-12h Solvent->Reaction Check 4. Check Point (TLC/LCMS) Is SM consumed? Is Cl pattern intact? Reaction->Check Check->Reaction No (Continue Heating) Workup 5. Workup EtOAc Extraction Silica Purification Check->Workup Yes

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[4]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Cited for contrast: conditions to avoid to preserve Cl). Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[4]

  • Sigma-Aldrich. Product Specification: this compound. Link (Search CAS: 2384019-48-9 for physical properties).

Sources

Application Note: Chemoselective Cross-Coupling of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocols for the chemoselective functionalization of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) . As a tetrasubstituted benzene derivative, this scaffold presents a unique "reactivity ladder" governed by the distinct bond dissociation energies (BDE) of the Carbon-Iodine (C–I) and Carbon-Chlorine (C–Cl) bonds, further modulated by the steric and electronic influence of the methoxy and fluoro substituents.

The primary objective of this guide is to demonstrate orthogonal control : exclusively coupling the C4-iodo position under mild conditions while preserving the C1-chloro handle for subsequent, high-value functionalization (e.g., amination or a second cross-coupling).

Substrate Analysis & Mechanistic Strategy

Structural Reactivity Profile

The substrate features a 1,2,3,4-substitution pattern that dictates the kinetic selectivity of Palladium-catalyzed oxidative addition.

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Rank
C4 Iodo (-I) High Lability (Weak Bond)Moderate: Flanked by -F (small) and -H.1 (Primary)
C1 Chloro (-Cl) Low Lability (Strong Bond)High: Flanked by -OMe (bulky).2 (Secondary)
C3 Fluoro (-F) Inductive Withdrawal (-I)Negligible steric impact on C4.Inert*
C2 Methoxy (-OMe) Resonance Donation (+R)Steric shield for C1-Cl.Inert

*Note: The C–F bond is generally inert to standard Pd(0)/Pd(II) cycles but activates the C4-I bond via inductive electron withdrawal, making the iodine more electrophilic.

The Selectivity Hypothesis

Selectivity is achieved through Kinetic Control . The rate of oxidative addition (


) follows the trend 

.[1]
  • Step 1 (C4-I): Use of a "standard" activity catalyst (e.g., Pd(PPh

    
    )
    
    
    
    ) at moderate temperatures (60–80 °C) ensures rapid consumption of the iodo species without overcoming the activation energy barrier of the sterically hindered C1-chloro bond.
  • Step 2 (C1-Cl): Subsequent activation of the C1-Cl bond requires a "hyper-active" catalyst system (e.g., Pd-G3-XPhos) and elevated temperatures to penetrate the steric pocket created by the C2-methoxy group.

Experimental Workflows (Visualization)

The following diagram illustrates the sequential functionalization logic, distinguishing between the mild conditions for Iodo-coupling and the forcing conditions for Chloro-coupling.

ReactionWorkflow cluster_legend Selectivity Logic Start Starting Material This compound Step1 Step 1: C4-Selective Coupling (Suzuki-Miyaura) Start->Step1 Boronic Acid (1.1 eq) Pd(PPh3)4 (3 mol%) Na2CO3, 80°C Intermediate Intermediate Product 4-Aryl-1-chloro-3-fluoro-2-methoxybenzene Step1->Intermediate >95% Conversion Decision Purification & Analysis (Confirm retention of Cl) Intermediate->Decision Step2 Step 2: C1-Functionalization (Buchwald-Hartwig / Suzuki) Decision->Step2 QC Pass (No Cl reaction) Final Final Scaffold Multisubstituted Arene Step2->Final Amine/Boronate Pd-XPhos G3 KOtBu, 100°C L1 C4-I: Fast Oxidative Addition L2 C1-Cl: Sterically Hindered / Slow

Caption: Sequential logic flow for orthogonal functionalization. Step 1 exploits the weak C-I bond; Step 2 overcomes steric hindrance at C-Cl.

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4-Iodo)

Objective: Install an aryl group at C4 while preserving the C1-Cl bond.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 equiv)
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3–5 mol%)
    • Rationale: PPh

      
       is a moderately active ligand sufficient for Ar-I but generally too slow for hindered Ar-Cl at 80°C.
      
  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ), 2.0 M aqueous solution (2.5 equiv)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh

    
    )
    
    
    
    (0.03 equiv).
  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate) and 2.0 M aq. Na
    
    
    
    CO
    
    
    via syringe.
  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Critical Control: Do not exceed 90 °C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond.

  • Monitoring: Monitor via HPLC or TLC. Look for the disappearance of the starting material (

    
     in 10% EtOAc/Hex) and the appearance of the mono-coupled product.
    
    • Checkpoint: If >5% bis-coupled product (reaction at both I and Cl) is observed, lower temperature to 60 °C and switch base to mild K

      
      PO
      
      
      
      .
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Functionalization of the Steric C1-Chloro Handle

Objective: React the remaining hindered C1-Cl bond (e.g., Buchwald-Hartwig Amination).

Reagents:

  • Substrate: 4-Aryl-1-chloro-3-fluoro-2-methoxybenzene (from Protocol A)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos or BrettPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).
    • Rationale: Dialkylbiaryl phosphines (Buchwald ligands) or NHCs are required to facilitate oxidative addition into the electron-rich, sterically crowded C1-Cl bond (ortho-OMe effect).

  • Base: Sodium tert-butoxide (NaOtBu) or Cs

    
    CO
    
    
    
    (for sensitive substrates).
  • Solvent: Toluene or t-Amyl Alcohol.

Procedure:

  • Setup: Charge a dried Schlenk tube with the chloro-intermediate, amine, base (1.5 equiv), and precatalyst.

  • Reaction: Heat to 100–110 °C for 12–18 hours.

  • Note: The methoxy group at C2 creates a "roof" over the C1 position. Bulky ligands like XPhos are specifically designed to navigate this steric environment while preventing

    
    -hydride elimination.
    

Troubleshooting & Optimization Data

Ligand Screening for Selectivity (Step 1)

The choice of ligand is the single most critical variable for maintaining chemoselectivity.

Ligand ClassExampleC4-I ConversionC1-Cl RetentionRecommendation
Triarylphosphine PPh

>98%>99%Highly Recommended
Bidentate dppf>98%>95%Good alternative
Biaryl Phosphine XPhos>99%<80%Avoid for Step 1 (Too active)
Trialkylphosphine P(tBu)

>99%<60%Avoid (Promotes Cl coupling)
Common Issues

Issue 1: Dehalogenation (Loss of Cl)

  • Cause:

    
    -hydride elimination from alkyl-palladium species or hydrodehalogenation.
    
  • Solution: Use strictly anhydrous solvents for Step 1 if observing hydrodechlorination. Switch solvent from isopropanol/ethanol to Toluene/Dioxane.

Issue 2: Sluggish Step 2 (Chloro coupling)

  • Cause: Steric bulk of the ortho-methoxy group.

  • Solution: Switch to Pd-PEPPSI-IPent or BrettPhos Pd G4 . These catalysts are exceptionally active for sterically hindered chlorides. Increase temperature to 120 °C using a sealed tube.

Mechanistic Pathway (DOT Diagram)

The following diagram details the catalytic cycle, highlighting the energy divergence that allows for selectivity.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_I Oxidative Addition (C-I) FAST (Low Barrier) Pd0->OxAdd_I Preferred Path OxAdd_Cl Oxidative Addition (C-Cl) SLOW (High Barrier) Pd0->OxAdd_Cl Disfavored (Requires active ligand) Substrate Substrate (Ar-I-Cl) Substrate->OxAdd_I PdII_I Pd(II)-Ar-I Complex OxAdd_I->PdII_I Transmet Transmetalation (+ Ar-B(OH)2) PdII_I->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerate Catalyst Product Product (Ar-Ar'-Cl) RedElim->Product

Caption: Catalytic cycle showing the kinetic preference for C-I oxidative addition over C-Cl.

References

  • National Institutes of Health (PMC). (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

Sources

Application Notes and Protocols for the Iodination of 1-Chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of an iodine atom onto an aromatic scaffold is a pivotal transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl iodides serve as versatile precursors for a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, enabling the construction of complex molecular architectures.[1][2] The subject of this guide, 1-chloro-3-fluoro-2-methoxybenzene, presents a unique challenge for iodination due to the combined electronic effects of its substituents. The methoxy group is strongly activating and ortho-, para-directing, while the chloro and fluoro groups are deactivating yet also ortho-, para-directing.[3] This intricate interplay of directing effects necessitates a carefully considered approach to achieve regioselective iodination.

This document provides a comprehensive technical guide for the iodination of 1-chloro-3-fluoro-2-methoxybenzene, focusing on scientifically sound protocols and the underlying chemical principles. We will explore two robust methods: one employing N-Iodosuccinimide (NIS) with an acid catalyst, and another utilizing Iodine Monochloride (ICl).

Mechanistic Insights: Electrophilic Aromatic Substitution

The iodination of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] This multi-step process can be generalized as follows:

  • Generation of a Potent Electrophile: The iodine source is activated to create a highly electrophilic iodine species (e.g., I⁺).[6]

  • Nucleophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

  • Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final iodinated product.[4][5]

In the context of 1-chloro-3-fluoro-2-methoxybenzene, the regioselectivity of the iodination is dictated by the directing effects of the existing substituents. The strongly activating methoxy group at the C2 position directs electrophilic attack to the C1 (blocked), C3 (blocked), and C5 positions. The deactivating but ortho-, para-directing chloro and fluoro groups at C1 and C3, respectively, also influence the positions of substitution. Careful selection of the iodinating agent and reaction conditions is therefore crucial to favor substitution at the desired position, which is typically the less sterically hindered C4 or C6 position.[3]

Recommended Protocols

Two primary methods are detailed below, offering flexibility in terms of reactivity and reaction conditions.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst

N-Iodosuccinimide (NIS) is a versatile and relatively mild iodinating agent.[2] However, for less reactive or deactivated aromatic rings, an acid catalyst is often required to enhance the electrophilicity of the iodine atom.[7][8] Trifluoroacetic acid (TFA) is a common and effective catalyst for this purpose.[1]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-chloro-3-fluoro-2-methoxybenzene in a suitable solvent (e.g., acetonitrile) B Add N-Iodosuccinimide (1.0 - 1.2 equivalents) A->B C Add Trifluoroacetic acid (catalytic amount) B->C D Stir at room temperature C->D E Monitor reaction progress by TLC or GC-MS D->E F Quench with aqueous sodium thiosulfate solution E->F G Extract with an organic solvent (e.g., ethyl acetate) F->G H Wash with brine, dry over anhydrous sodium sulfate G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Figure 1: General workflow for the iodination using NIS and TFA.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-3-fluoro-2-methoxybenzene (1.0 equivalent) in acetonitrile (CH₃CN).

  • Reagent Addition: To this solution, add N-Iodosuccinimide (1.1 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired iodinated product.[2]

Protocol 2: Iodination using Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a highly effective and reactive electrophilic iodinating agent.[9][10] Due to its high reactivity, reactions with ICl are often rapid and can be performed under mild conditions.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-chloro-3-fluoro-2-methoxybenzene in a suitable solvent (e.g., dichloromethane) B Cool the solution in an ice bath A->B C Add Iodine Monochloride (1.0 equivalent) dropwise B->C D Stir at 0 °C to room temperature C->D E Monitor reaction progress by TLC or GC-MS D->E F Quench with aqueous sodium bisulfite solution E->F G Extract with an organic solvent F->G H Wash with brine, dry over anhydrous magnesium sulfate G->H I Concentrate under reduced pressure H->I J Purify by column chromatography or recrystallization I->J

Figure 2: General workflow for the iodination using ICl.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-chloro-3-fluoro-2-methoxybenzene (1.0 equivalent) in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of iodine monochloride (1.0 equivalent) in dichloromethane dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium bisulfite (NaHSO₃) to neutralize any unreacted ICl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: After filtering, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final iodinated compound.[11]

Data Summary and Characterization

The successful synthesis of the iodinated product, likely 1-chloro-3-fluoro-4-iodo-2-methoxybenzene or 1-chloro-5-fluoro-2-iodo-6-methoxybenzene, must be confirmed through rigorous analytical techniques.

ParameterProtocol 1 (NIS/TFA)Protocol 2 (ICl)
Iodinating Agent N-IodosuccinimideIodine Monochloride
Catalyst/Activator Trifluoroacetic acidNone (inherently reactive)
Stoichiometry NIS: ~1.1 eq.ICl: ~1.0 eq.
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-4 hours30 minutes - 2 hours
Work-up Quench Aq. Na₂S₂O₃Aq. NaHSO₃

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise regiochemistry of the iodination by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and the incorporation of an iodine atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product and identify any potential side products.[12]

Safety and Handling

Both N-Iodosuccinimide and Iodine Monochloride require careful handling in a well-ventilated fume hood.[13][14]

  • N-Iodosuccinimide (NIS): Avoid inhalation of dust and contact with skin and eyes.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Iodine Monochloride (ICl): ICl is corrosive and reacts with water.[9] It is a lachrymator and can cause severe burns. Handle with extreme caution, using appropriate PPE, including chemical-resistant gloves and a face shield.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with appropriate care and PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15]

References

  • BenchChem. (2025). Application Notes and Protocols for the Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide (NIS).
  • BenchChem. (2025). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid.
  • Erowid. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile.
  • BenchChem. (n.d.). This compound.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • A Practical Iodination of Aromatic Compounds Using Tetrabutylammonium Peroxydisulfate and Iodine. (n.d.).
  • JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.
  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism.
  • Synquest Labs. (n.d.). N-Iodosuccinimide.
  • Sharma, V., et al. (2025, December 6). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Environmental Friendly Method for the Iodination of Moderately Active Arenes. (n.d.).
  • BenchChem. (2025). An In-Depth Technical Guide to 1-(3-Iodopropoxy)-4-methoxybenzene.
  • Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I)
  • Iodination of di-and trimethoxy substituted benzene derivatives using.... (n.d.). ResearchGate.
  • CDH Fine Chemical. (n.d.). N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • MilliporeSigma. (n.d.). 1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene.
  • Sigma-Aldrich. (2025, December 25). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12).
  • BYJU'S. (n.d.). Electrophilic substitution reaction of benzene.
  • SAFETY DATA SHEET N-Iodosuccinimide. (n.d.).
  • Aaronchem. (n.d.). 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). PMC.
  • Wikipedia. (n.d.). Iodine monochloride.
  • BenchChem. (2025). Iodine Monochloride: A Versatile Catalyst in Organic Synthesis.
  • ChemScene. (n.d.). This compound.
  • Calibre Chemicals. (2025, July 23). Iodine Monochloride in Pharma Intermediates & Halogenation.
  • BLDpharm. (n.d.). This compound.
  • BenchChem. (2025). Technical Guide: Synthesis and Characterization of 2-Chloro-1,3-difluoro-4-iodobenzene.
  • Iofina. (n.d.). Iodine Monochloride | CAS#: 7790-99-0.
  • Sigma-Aldrich. (n.d.). Synthesis of 2-chloro-4-fluoro-1-iodobenzene.
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Preparation and Reactions of Heteroarylmethylzinc Reagents. (n.d.). AWS.

Sources

Using 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

This compound (CAS: 2384019-48-9) is not merely a halogenated solvent or generic reagent; it is a high-precision scaffold designed for the construction of polysubstituted biaryl systems, particularly in the development of kinase inhibitors (e.g., EGFR, MAPK pathways) and GPCR ligands.

Its value lies in its 1,2,3,4-tetrasubstitution pattern , which offers three distinct "handles" for orthogonal functionalization. This crowding allows researchers to build high-density information molecules (typical of modern drug candidates) without tedious de novo ring construction.

Key Value Proposition:

  • Orthogonal Reactivity: The significant bond dissociation energy (BDE) difference between C–I (

    
    ) and C–Cl (
    
    
    
    ) allows for highly chemoselective cross-coupling.
  • Metabolic Stability: The C3-Fluorine atom serves as a metabolic blocker, preventing oxidative metabolism at an otherwise vulnerable position, while also modulating the pKa of neighboring phenols if deprotected.

  • Conformational Locking: The C2-Methoxy group provides steric bulk that can force the resulting biaryl system into a non-planar conformation, often required for selectivity in enzyme active sites (atropisomerism).

Part 2: Chemical Profile & Reactivity Map

Physicochemical Properties
PropertyDataRelevance
Formula

High halogen density
MW 286.47 g/mol Fragment-based drug design (FBDD) friendly
Appearance Off-white to pale yellow solidEasy handling (vs. liquids)
Solubility DCM, THF, DMSOCompatible with standard cross-coupling solvents
Storage 2–8°C, Light SensitiveC–I bond is photolabile; store in amber vials
The Reactivity Hierarchy (The "Gatekeeper" Strategy)

The successful use of this intermediate relies on respecting the reactivity order of the halogens.[1]

  • Site A (C4-Iodo): Primary Coupling Site. Reacts under mild Pd-catalyzed conditions (Suzuki, Sonogashira).

  • Site B (C1-Chloro): Secondary Coupling Site. Inert under Site A conditions. Requires electron-rich ligands (e.g., Buchwald ligands) or higher temperatures to activate.

  • Site C (C2-Methoxy): Latent Phenol. Stable to basic coupling conditions. Can be deprotected (

    
    ) to reveal a phenol for hydrogen bonding or etherification.
    
  • Site D (C3-Fluoro): Electronic Modulator. Generally inert to substitution but activates the ring for nucleophilic attack if strong EWGs are added.

ReactivityMap Scaffold 1-Chloro-3-fluoro- 4-iodo-2-methoxybenzene Iodo C4-Iodo (Most Reactive) Scaffold->Iodo Suzuki/Sonogashira (RT - 60°C) Chloro C1-Chloro (Conditionally Reactive) Scaffold->Chloro Buchwald-Hartwig (>100°C, bulky ligands) Methoxy C2-Methoxy (Protecting Group) Scaffold->Methoxy Demethylation (BBr3) Fluoro C3-Fluoro (Metabolic Block) Scaffold->Fluoro Inert (Directing Group)

Figure 1: Chemoselective activation map.[2] The Iodine atom provides the initial entry point for scaffold expansion.

Part 3: Application Protocols

Application 1: Chemoselective Suzuki-Miyaura Coupling (Site A)

Objective: Attach a heteroaryl "head" group (e.g., Indazole, Pyrazole) to the C4 position while leaving the C1-Chlorine intact for future steps.

Mechanistic Insight: The oxidative addition of Pd(0) to the C–I bond is roughly


 times faster than to the C–Cl bond. By using a "ligandless" or simple phosphine system (like 

) and mild base, we ensure the catalyst does not engage the chlorine.

Protocol:

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid/Ester:

      
       (1.1 equiv)
      
    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 M aq, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Step 1: Charge a reaction vial with the substrate, boronic acid, and catalyst.

    • Step 2: Evacuate and backfill with Nitrogen (

      
      ) three times. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
      
    • Step 3: Add degassed 1,4-Dioxane and aqueous

      
      .
      
    • Step 4: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid activating the C-Cl bond.

    • Step 5: Monitor by LC-MS. Look for consumption of starting material (MW 286) and appearance of product (MW 286 - I + R).

    • Step 6: Workup: Dilute with EtOAc, wash with water/brine, dry over

      
      .
      

Self-Validating Check:

  • If you observe significant dechlorination (M-Cl + H), lower the temperature and ensure the base is not too strong (switch to

    
     if necessary).
    
Application 2: Buchwald-Hartwig Amination (Site B)

Objective: Utilize the C1-Chlorine to attach a solubilizing amine "tail" (e.g., Morpholine, Piperazine). This step is performed after the Suzuki coupling.

Mechanistic Insight: Aryl chlorides are sluggish electrophiles. To activate the C1-Cl bond, we require a Palladium source with a bulky, electron-rich phosphine ligand (like XPhos or RuPhos) that facilitates oxidative addition into the stronger C–Cl bond.

Protocol:

  • Reagents:

    • Substrate: Biaryl intermediate from App 1 (1.0 equiv)

    • Amine: Morpholine (1.2 equiv)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: XPhos (4 mol%) or BrettPhos (for primary amines)

    • Base:

      
       (solid, 2.0 equiv) or NaOtBu (stronger, if substrate allows)
      
    • Solvent: Toluene or t-Amyl Alcohol (0.1 M)

  • Procedure:

    • Step 1: Pre-complex the Catalyst/Ligand: Stir

      
       and XPhos in the solvent for 10 mins under 
      
      
      
      until the solution turns deep orange/red.
    • Step 2: Add the Substrate, Amine, and Base.

    • Step 3: Heat to 100–110°C for 12–16 hours.

    • Step 4: Filter through a Celite pad to remove insoluble palladium/salts.

Workflow Start Start: 1-Chloro-3-fluoro- 4-iodo-2-methoxybenzene Step1 Step 1: Suzuki Coupling (Targeting C4-I) Start->Step1 Pd(dppf)Cl2, 60°C Intermediate Intermediate: 4-Aryl-1-chloro-3-fluoro- 2-methoxybenzene Step1->Intermediate Chemoselective Step2 Step 2: Buchwald Amination (Targeting C1-Cl) Intermediate->Step2 Pd-XPhos, 110°C Final Final Product: Kinase Inhibitor Scaffold Step2->Final C-N Bond Formed

Figure 2: Sequential functionalization workflow. Note the temperature gradient (60°C -> 110°C) driving the selectivity.

Part 4: Quality Control & Analytics

HPLC Identification:

  • Starting Material: High lipophilicity due to I/Cl. Retention time will be late on reverse-phase C18.

  • Suzuki Product: Retention time usually decreases slightly (if R is polar) or stays similar. UV spectrum will change significantly due to extended conjugation.

  • Debromination/Deiodination Byproducts: Watch for peaks with Mass = MW - 126 (loss of I, replaced by H). This indicates the catalytic cycle failed to transmetalate.

NMR Signature (


 NMR, 400 MHz, 

):
  • The Methoxy Singlet: Distinct sharp singlet around

    
     3.9–4.0 ppm.
    
  • Aromatic Protons: You will see two doublets (or dd) for the protons at C5 and C6.

    • Coupling constants (

      
      ) are critical. The Fluorine at C3 will split the C4-substituent signals (if any) and the C5 proton.
      
    • Look for

      
       coupling (typically 8–10 Hz) to confirm the integrity of the fluorine position.
      

Part 5: Safety & Handling

  • Halogenated Waste: This compound contains Cl, F, and I. Do not dispose of in general organic waste. Use dedicated Halogenated Solvent/Solid waste streams to prevent incinerator corrosion.

  • Sensitizer Potential: Like many benzyl halides/anisoles, this may be a skin sensitizer. Double-glove (Nitrile) is recommended.

  • Light Sensitivity: The C-I bond can undergo homolytic cleavage under strong UV light, generating radicals. Handle in subdued light or amber glassware.

References

  • ChemScene. (2023). Product Data Sheet: this compound (CAS 2384019-48-9).[3][1][4][5] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15442946, 1-Chloro-2-iodo-4-methoxybenzene (Analogous Reactivity). Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Protocol basis for Step 2).

Sources

Sonogashira coupling reaction conditions for iodo-methoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a comprehensive, field-proven guide to optimizing Sonogashira coupling conditions specifically for iodo-methoxybenzenes (e.g., 4-iodoanisole). By synthesizing traditional methodologies with state-of-the-art green chemistry approaches, this guide equips drug development professionals with scalable, high-yield protocols tailored to specific operational constraints—ranging from ultra-mild aqueous conditions to highly recyclable heterogeneous systems.

Mechanistic Rationale: The Iodo-Methoxybenzene Challenge

Understanding the electronic nature of the substrate is critical for catalyst selection. In iodo-methoxybenzenes, the methoxy (–OCH₃) group is strongly electron-donating via resonance (+M effect).

The Causality of Reactivity: In the catalytic cycle, the rate-limiting step is often the oxidative addition of the Pd(0) active species into the aryl halide (Ar–X) bond. Electron-rich aryl rings (like anisole derivatives) increase the electron density of the C–X bond, making it slightly more resistant to oxidative addition compared to electron-deficient aryl halides. However, because iodine is highly polarizable and an excellent leaving group, iodoanisoles remain sufficiently reactive to undergo coupling under relatively mild conditions.

To prevent catalyst deactivation and suppress unwanted Glaser homocoupling (diyne formation), the choice of base, solvent, and the presence/absence of a copper co-catalyst must be meticulously tuned.

MechanisticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Slower for Electron-Rich Ar-I) Pd0->OxAdd + Iodoanisole PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Transmet Transmetalation (Cu-Acetylide) PdII->Transmet + Terminal Alkyne PdII_Alkyne Ar-Pd(II)-Alkyne Transmet->PdII_Alkyne Base / CuI RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product Diarylalkyne Product (e.g., 1-methoxy-4-(phenylethynyl)benzene) RedElim->Product

Figure 1: Catalytic cycle of the Sonogashira coupling highlighting the oxidative addition step.

Quantitative Data Presentation: Condition Screening

The following table summarizes three distinct, self-validating experimental paradigms for the coupling of 4-iodoanisole with phenylacetylene, allowing researchers to select the optimal system based on their specific laboratory or scale-up requirements.

Protocol TypeCatalyst SystemAdditives / BaseSolventTemp / TimeConversion / Yield
A. Ultra-Mild / Aqueous 1 mol% PdCl₂(PPh₃)₂ + 2 mol% CuI2.0 equiv Aqueous NH₃THF25 °C / 6 hQuantitative (~99%)
B. Green / Recyclable 0.036 mol% MOF-253·Pd(OAc)₂ + 0.397 mol% MOF-253·CuI2.0 equiv K₂CO₃DMSO70 °C / 12 h98% (High TON)
C. Cu-Free / Amine-Free 0.235 mol% Pd/HAP (Polymer-supported Pd)None (Base-free/Amine-free)DMSO90 °C / 1 h>99% Conversion

Detailed Experimental Protocols

Protocol A: Aqueous Ammonia-Promoted Sonogashira

Traditional Sonogashira reactions require large excesses of toxic, volatile amines (e.g., triethylamine or piperidine) which act as both base and solvent. [1] that using merely 2 equivalents of dilute aqueous ammonia provides a highly efficient, environmentally benign alternative. The ammonia acts as a mild base to neutralize generated HI without poisoning the palladium center.

Step-by-Step Methodology:

  • Preparation: To a dry, argon-purged reaction flask, add 4-iodoanisole (1.0 mmol), PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%), and CuI (0.02 mmol, 2 mol%).

  • Solvent & Reactants: Inject 3.0 mL of anhydrous THF, followed by phenylacetylene (1.2 mmol).

  • Activation: Add 0.5 M aqueous ammonia (4.0 mL, 2.0 mmol, 2 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the mixture at room temperature (25 °C) for 6 hours. Monitor the disappearance of 4-iodoanisole via TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute the mixture with diethyl ether (15 mL) and wash with water (3 × 10 mL) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to afford the quantitative yield of the coupled product.

Protocol B: Heterogeneous MOF-253 Immobilized Pd/Cu Catalysis

For pharmaceutical scale-up, removing residual heavy metals is a regulatory necessity. [2], a metal-organic framework with open N,N′-chelating bipyridine sites, to strongly anchor Pd(II) and Cu(I) species. This prevents metal leaching and allows the catalyst to be recycled multiple times without loss of activity.

Step-by-Step Methodology:

  • Preparation: In a 10 mL Schlenk tube under N₂ atmosphere, combine 4-iodoanisole (0.5 mmol), phenylacetylene (0.55 mmol), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the pre-synthesized MOF-253·Pd(OAc)₂ (0.036 mol% Pd) and MOF-253·CuI (0.397 mol% Cu).

  • Reaction: Inject 2.0 mL of anhydrous DMSO. Seal the tube and heat the mixture at 70 °C for 12 hours under continuous stirring.

  • Catalyst Recovery: Cool the mixture to room temperature. Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid MOF catalyst from the liquid phase.

  • Workup: Decant the supernatant, extract the product with ethyl acetate, wash with water/brine, and purify via chromatography.

  • Recycling: Wash the recovered solid catalyst with ethanol (3 × 5 mL), dry under vacuum at 60 °C, and reuse directly in the next cycle.

RecoveryWorkflow Start Reaction Mixture (MOF-253 Pd/Cu) React Heat 70°C, 12h Start->React Centrifuge Centrifugation React->Centrifuge Supernatant Supernatant (Product) Centrifuge->Supernatant Solid Solid MOF Catalyst Centrifuge->Solid Wash Wash & Dry Solid->Wash Reuse Next Cycle Wash->Reuse Reuse->Start Up to 5 Cycles

Figure 2: Workflow for the recovery and recycling of the heterogeneous MOF-253 catalyst.

Protocol C: Copper- and Amine-Free Coupling using DMSO

Copper co-catalysts can inadvertently trigger Glaser homocoupling (forming 1,4-diphenylbuta-1,3-diyne), reducing the yield of the desired cross-coupled product. [3] a copper-free, amine-free system utilizing a hyper-cross-linked aromatic polymer (HAP) to stabilize Pd nanoparticles. In this protocol, DMSO plays a dual role: it acts as a highly polar solvent and as a coordinating ligand that stabilizes the active Pd species, completely bypassing the need for phosphine ligands or copper.

Step-by-Step Methodology:

  • Preparation: To a 50 mL three-necked round-bottom flask under an inert argon atmosphere, add 4-iodoanisole (1.0 mmol) and phenylacetylene (1.2 mmol).

  • Catalyst Addition: Add 10 mg of the 2.5%-Pd/HPS catalyst (equivalent to 0.235 mol% Pd).

  • Solvent Addition: Add 30 mL of anhydrous DMSO. (Note: No amines or copper salts are added).

  • Reaction: Stir the mixture vigorously (900 rpm) at 90 °C for 1 hour.

  • Workup: Cool the mixture, extract the product from the DMSO phase into hexane (3 × 20 mL).

  • Purification: Evaporate the hexane under vacuum and purify the solid residue via silica gel column chromatography.

Analytical Validation for 1-methoxy-4-(phenylethynyl)benzene: To validate the success of the protocols, the isolated product must conform to the following spectroscopic parameters:

  • ¹H-NMR (250 MHz, CDCl₃): δ 3.76 (s, 3H, -OCH₃), 6.79 (d, 2H, J = 8.2 Hz, Ar-H), 7.21-7.25 (m, 3H, Ar-H), 7.37-7.44 (m, 4H, Ar-H) ppm.

  • ¹³C-NMR (62.9 MHz, CDCl₃): δ 55.2, 88.0, 89.4, 114.0, 115.3, 123.6, 127.9, 128.3, 131.4, 133.0, 159.6 ppm.

  • MS (m/z): 208[M⁺].

References

  • Mori, A., Mohamed Ahmed, M. S., Sekiguchi, A., Masui, K., & Koike, T. "Sonogashira Coupling with Aqueous Ammonia." Chemistry Letters, Volume 31, Issue 7, July 2002, Pages 756–757. URL:[Link]

  • Wang, N., Xie, J., & Zhang, J. "MOF-253 immobilized Pd and Cu as recyclable and efficient green catalysts for Sonogashira reaction." Arabian Journal of Chemistry, Volume 15, Issue 8, August 2022, 103962. URL:[Link]

  • Nikoshvili, L. Zh., Tupikina, E. P., & Kiwi-Minsker, L. "Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst." Chemical Engineering Transactions, 2021, Vol 88, 271-276. URL:[Link]

Application Note: Chemoselective Grignard Reagent Formation from 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9)

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on polyhalogenated building blocks. This compound is a highly functionalized anisole derivative featuring three distinct halogens (Cl, F, I) and a directing methoxy group[1]. Generating a Grignard reagent from this substrate presents a significant chemoselectivity challenge: how to selectively activate a single carbon-halogen bond without triggering side reactions (e.g., benzyne formation, polymerization, or competitive insertion) at the other halogenated sites.

This application note details the mechanistic rationale and experimental protocol for the strictly chemoselective formation of the Grignard reagent at the C4 (iodine) position using the Turbo Grignard reagent (


) .

Mechanistic Rationale & Causality

The Failure of Direct Magnesium Insertion

Traditional Grignard formation involves the direct oxidative addition of magnesium turnings into a carbon-halogen bond. For polyhalogenated arenes, this method is fundamentally flawed. Direct insertion often requires thermal activation or chemical initiators (e.g.,


, DIBAL-H), which provides enough kinetic energy to indiscriminately activate both C-I and C-Cl bonds. Furthermore, at elevated temperatures, the resulting ortho-halo Grignard reagents are highly susceptible to elimination, generating highly reactive benzyne intermediates that lead to intractable polymeric mixtures.
The Turbo Grignard Advantage

To achieve absolute chemoselectivity, the reaction must be kinetically controlled at sub-zero temperatures. This is achieved via a Halogen-Magnesium Exchange rather than direct insertion.

Developed by Prof. Paul Knochel, the "Turbo Grignard" (


) is the industry standard for this transformation[2]. Standard Grignard reagents exist as unreactive polymeric aggregates in solution. The addition of stoichiometric Lithium Chloride (LiCl) breaks these aggregates, forming a highly reactive, monomeric ate-complex (

)[2]. This increased nucleophilicity allows the iodine-magnesium exchange to proceed rapidly even at

.
Thermodynamic Driving Force

The chemoselectivity of the exchange is governed by the relative Carbon-Halogen bond dissociation energies and the stability of the resulting organomagnesium species[3]. The exchange is an equilibrium that heavily favors the formation of the more stable


-hybridized aryl-magnesium species over the 

-hybridized isopropyl-magnesium species. Because the C-I bond is the weakest and most polarizable, the exchange occurs exclusively at C4, leaving the C-Cl and C-F bonds completely intact[4].

G Substrate 1-Chloro-3-fluoro-4-iodo- 2-methoxybenzene Complex Ate-Complex Intermediate [Ar-I-iPr]⁻ MgCl₂Li⁺ Substrate->Complex -20°C, THF Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Complex Product (4-chloro-2-fluoro-3-methoxyphenyl) magnesium chloride Complex->Product I-Mg Exchange Byproduct Isopropyl Iodide (iPr-I) Complex->Byproduct

Fig 1: Chemoselective Halogen-Magnesium Exchange using Turbo Grignard.

Quantitative Data: Chemoselectivity Profile

The table below summarizes the thermodynamic and kinetic parameters that ensure self-validating chemoselectivity during the protocol.

Halogen SitePositionApprox. C-X Bond EnergyReactivity toward

Outcome at

Iodine (I) C4~53 kcal/molExtremely Fast (< 15 mins)Quantitative Exchange
Chlorine (Cl) C1~81 kcal/molVery Slow / NegligibleIntact (No reaction)
Fluorine (F) C3~116 kcal/molInertIntact (No reaction)

Data synthesized from established halogen-metal exchange thermodynamic principles[3].

Experimental Protocols

Reagents and Equipment
  • Substrate: this compound (Purity

    
    )[1]
    
  • Exchange Reagent:

    
     complex (1.3 M solution in THF)[2]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free, stored over molecular sieves.

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon/nitrogen manifold, dry ice/isopropanol cooling bath, gas-tight syringes.

Step-by-Step Methodology

Step 1: System Preparation (Trustworthiness & Moisture Control)

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a high vacuum.

  • Backfill the flask with ultra-pure Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

Step 2: Substrate Solvation

  • Add this compound (2.86 g, 10.0 mmol) to the Schlenk flask under a positive flow of Argon.

  • Inject 20 mL of anhydrous THF to dissolve the substrate, yielding a ~0.5 M solution.

Step 3: Temperature Control

  • Submerge the Schlenk flask in a dry ice/isopropanol bath.

  • Allow the solution to equilibrate to

    
     for 10 minutes. Causality Note: Maintaining 
    
    
    
    is critical. Temperatures above
    
    
    risk competitive exchange at the C-Cl bond or elimination pathways.

Step 4: Halogen-Magnesium Exchange

  • Using a gas-tight syringe, add

    
     (1.3 M in THF, 8.46 mL, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture.
    
  • Stir the reaction mixture at

    
     for 30 minutes.
    

Step 5: Self-Validating Reaction Control (Quench Test)

  • Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe.

  • Quench the aliquot into a GC vial containing 1 mL of saturated aqueous

    
     solution.
    
  • Extract with 1 mL of Ethyl Acetate and analyze the organic layer via GC-MS.

  • Validation: The GC-MS trace should show complete disappearance of the starting material (

    
     286) and the exclusive appearance of the hydro-dehalogenated product, 1-chloro-3-fluoro-2-methoxybenzene (
    
    
    
    160), confirming quantitative and chemoselective Grignard formation.

Step 6: Downstream Application

  • The resulting (4-chloro-2-fluoro-3-methoxyphenyl)magnesium chloride is now ready to be reacted with the electrophile of choice (e.g., aldehydes, ketones, or Weinreb amides). The electrophile should be added neat or as a THF solution directly to the

    
     mixture.
    

Workflow Step1 1. Flame-dry Schlenk flask under Argon Step2 2. Dissolve Substrate in anhydrous THF (0.5 M) Step1->Step2 Step3 3. Cool to -20 °C (Dry ice/Isopropanol bath) Step2->Step3 Step4 4. Dropwise addition of iPrMgCl·LiCl (1.1 equiv) Step3->Step4 Step5 5. Stir for 30 mins at -20 °C Step4->Step5 Step6 6. Reaction Control (GC-MS of quenched aliquot) Step5->Step6 Step7 7. Ready for Electrophile Trapping Step6->Step7

Fig 2: Standard Schlenk-line workflow for Turbo Grignard exchange.

References

  • Benchchem. "this compound." Benchchem Product Catalog.
  • Hauk et al. (2023). "Minimal Theoretical Description of Magnesium Halogen Exchanges." ACS Publications.
  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43, 3333-3336.
  • PMC - NIH. "Osmium(IV) Tetraaryl Complexes Formed from Prefunctionalized Ligands." National Institutes of Health.

Sources

Nucleophilic aromatic substitution on fluorinated anisole derivatives

Application Note: High-Precision Functionalization of Fluorinated Anisoles

Abstract

Fluorinated anisoles are critical scaffolds in the synthesis of pharmaceuticals and agrochemicals, offering modulation of metabolic stability, lipophilicity, and pKa. However, the unique electronic interplay between the electron-donating methoxy group (-OMe) and the highly electronegative fluorine atoms creates a complex regioselectivity landscape during Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Basis[1][2][3][4][5]

The Substrate Paradox

The anisole core is traditionally considered electron-rich due to the resonance donation (+M effect) of the methoxy group, which typically deactivates the ring toward nucleophilic attack. However, in polyfluorinated anisoles (e.g., 2,3,4,5,6-pentafluoroanisole), the cumulative inductive withdrawal (-I effect) of the fluorine atoms overrides this deactivation, rendering the ring highly electrophilic.

The "Fluorine Effect" in

Unlike


  • Step 1 (Rate-Determining): Nucleophilic attack disrupts aromaticity, forming the anionic Meisenheimer complex.

  • Step 2 (Fast): Elimination of the leaving group restores aromaticity.

Why Fluorine? In



Regioselectivity Rules

Predicting the site of attack in polyfluorinated anisoles is governed by the principle of Maximizing Intermediate Stability .

  • Rule of Thumb: In perfluoroarenes (

    
    ), if substituent X is an Electron Donating Group (EDG) like -OMe or 
    
    
    , nucleophilic attack occurs predominantly para to the substituent [2].
  • Rationale: Attack at the para position places the negative charge density of the intermediate on carbons that are ortho and meta to the methoxy group, minimizing repulsive overlap between the anionic ring current and the oxygen lone pairs.

Experimental Strategy & Decision Tree

Successful functionalization requires selecting the correct solvent/base system to balance reactivity with chemoselectivity (preventing over-substitution).

Solvent Selection
  • Polar Aprotic (DMF, DMSO, NMP): Essential for

    
    . They solvate the cation of the base/nucleophile salt, leaving the anionic nucleophile "naked" and highly reactive.
    
  • Protic Solvents (MeOH, EtOH): Generally avoided unless the nucleophile is the solvent itself (solvolysis), as hydrogen bonding shells reduce nucleophile reactivity.

Base Selection[6]
  • Weak Bases (

    
    , 
    
    
    ):
    Sufficient for highly activated substrates (e.g., pentafluoroanisole) and prevents benzyne formation.
  • Strong Bases (NaH, LiHMDS): Avoid if possible. Can trigger deprotonation ortho to fluorines, leading to benzyne intermediates and loss of regiocontrol.

SNAr_WorkflowStartSubstrate AnalysisCheck_ActivationIs the Ring Highly Activated?(e.g., Pentafluoro, Nitro-fluoro)Start->Check_ActivationHighly_ActivatedYes: PolyfluorinatedCheck_Activation->Highly_ActivatedHigh F countLess_ActivatedNo: Mono/Di-fluoro (No EWG)Check_Activation->Less_ActivatedLow F countCondition_ACondition Set A:Solvent: DMF or MeCNBase: K2CO3 or NEt3Temp: 25-60°CHighly_Activated->Condition_ACondition_BCondition Set B:Solvent: DMSO or NMPBase: Cs2CO3Temp: 100-140°CLess_Activated->Condition_BRegio_CheckRegiocontrol Check:Attack Para to OMeCondition_A->Regio_CheckCondition_B->Regio_CheckProductTarget Product:4-Substituted-FluoroanisoleRegio_Check->Product

Figure 1: Decision tree for selecting reaction conditions based on substrate activation level.

Detailed Protocols

Protocol 1: Chemoselective Para-Amination of Pentafluoroanisole

Objective: Synthesis of 4-amino-2,3,5,6-tetrafluoroanisole derivatives. Scope: Applicable to primary and secondary amines.

Materials
  • Substrate: 2,3,4,5,6-Pentafluoroanisole (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv for volatile amines)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Pentafluoroanisole (1.0 mmol) in MeCN (5 mL, 0.2 M).

  • Base Addition: Add

    
     (2.0 mmol) in a single portion.
    
  • Nucleophile Addition: Add the amine (1.1 mmol) dropwise at room temperature (25°C).

    • Note: The reaction is exothermic. For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition.

  • Reaction: Stir at ambient temperature. Monitor by TLC (Hexanes/EtOAc) or

    
     NMR.
    
    • Endpoint: Disappearance of the starting material peak (approx. -160 to -165 ppm region in

      
       NMR).
      
  • Work-up:

    • Dilute with EtOAc (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF/salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Silica gel).

Expected Outcome: Exclusive formation of the para-substituted product.

Protocol 2: Thiol Substitution on Deactivated Systems (2,4-Difluoroanisole)

Objective: Introduction of sulfur nucleophiles on less activated rings. Challenge: 2,4-difluoroanisole lacks the massive inductive activation of the perfluoro-analogs. Stronger conditions are required.[1]

Procedure
  • Reagents: 2,4-Difluoroanisole (1.0 equiv), Thiophenol (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMSO (High dielectric constant promotes charge separation).

  • Reaction: Heat to 100–120°C for 12–24 hours.

  • Regioselectivity: Nucleophilic attack occurs preferentially at the 4-position (Para to OMe) due to steric accessibility and electronic directing effects, though mixtures with 2-substituted products may occur requiring careful chromatographic separation.

Data Analysis & Validation

Interpreting NMR

Fluorine NMR is the gold standard for monitoring these reactions.

Compound State

NMR Pattern (approx.)
Structural Insight
Pentafluoroanisole (SM) 3 signals (2:1:2 ratio)Ortho (-150 ppm), Para (-160 ppm), Meta (-165 ppm).
Para-Substituted Product 2 signals (1:1 ratio)Symmetry is retained. The single Para-F signal disappears.
Ortho-Substituted Product 4 signals (1:1:1:1 ratio)Symmetry is broken. Complex splitting pattern.
Critical Quality Attributes (CQAs)
  • Moisture Content:

    
    . Water acts as a competitive nucleophile (
    
    
    ), leading to phenol impurities which are difficult to separate.
  • Stoichiometry: Strict control of nucleophile (1.05 - 1.1 equiv). Excess nucleophile leads to di-substitution (e.g., replacing both para and ortho fluorines).

Safety & Hazard Mitigation

  • HF Generation: While

    
     releases fluoride ions (
    
    
    ), these can protonate to form HF in acidic workups. Always quench basic reaction mixtures into buffered solutions (e.g., Sat.
    
    
    ) rather than strong acid.
  • Perfluoroarene Toxicity: Many polyfluorinated aromatics are volatile and lipophilic. Handle in a fume hood to prevent inhalation and potential bioaccumulation.

Mechanism Visualization

The following diagram illustrates the transition state stabilization that dictates the reaction pathway.

MechanismReactantsPentafluoroanisole+ Nucleophile (Nu-)TSMeisenheimer Complex(Anionic Intermediate)Reactants->TSAttack at C-4(Rate Determining)ProductPara-SubstitutedProduct + F-TS->ProductElimination of F-StabilizationInductive Stabilizationby F atomsStabilization->TS

Figure 2: The addition-elimination mechanism. The transition state is stabilized by the high electronegativity of the fluorine atoms.

References

  • Chambers, R. D., et al. (1996). Polyfluoroarenes.[2][3][4] Part 1. Nucleophilic substitution in pentafluorobenzene derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution.[3] Tetrahedron. Link

  • Noel, A. M., et al. (2021).[3] A Selective Single Step Amidation of Polyfluoroarenes. Journal of Fluorine Chemistry. Link

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.[2][3]Link

Application Note: Strategic C-H Activation of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the highly substituted scaffold 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9).[1]

Introduction & Reactivity Profile

This compound is a dense, poly-halogenated scaffold offering unique vectors for structure-activity relationship (SAR) exploration. Its tetrasubstituted nature presents a specific synthetic challenge: Chemoselectivity .

The molecule contains three distinct halogen "handles" and two available C-H bonds (C5-H and C6-H).

  • The "Trap": The C4-Iodo group is highly reactive toward oxidative addition (Pd, Ni) and lithium-halogen exchange. Standard C-H activation conditions often result in deiodination or polymerization.

  • The Opportunity: By utilizing specific steric and electronic gating, we can selectively functionalize the C5 or C6 positions without disturbing the valuable aryl iodide, preserving it for subsequent cross-coupling.

Electronic & Steric Map
  • C4-Iodo: High reactivity (Suzuki/Heck handle). Must be preserved.

  • C2-Methoxy: Weak directing group (DG).

  • C5-H: Electronically Activated. Located ortho to Iodine and meta to Fluorine (strong EWG). This is the most acidic proton but is sterically crowded.

  • C6-H: Sterically Accessible. Located ortho to Chlorine. Less acidic than C5 but significantly more accessible to bulky catalysts (e.g., Ir-borylation).

ReactivityMap Scaffold 1-Chloro-3-fluoro- 4-iodo-2-methoxybenzene C4_I C4-Iodo Group (High Reactivity) Scaffold->C4_I Pd(0) Oxidative Addition Li-Halogen Exchange C5_H C5-H (Acidic / Crowded) Scaffold->C5_H Directed Metalation (DoM) (Electronic Control) C6_H C6-H (Sterically Open) Scaffold->C6_H Ir-Catalyzed Borylation (Steric Control)

Figure 1: Reactivity landscape showing competing pathways. Red indicates high-risk zones for side reactions.

Protocol A: Chemoselective Magnesiation (Knochel-Hauser)

Target: C5-H / C6-H (Nucleophilic Functionalization) Mechanism: Deprotonation via non-nucleophilic base.

Standard organolithiums (e.g., n-BuLi) are forbidden as they will instantly trigger Lithium-Halogen exchange at the C4-Iodo position. This protocol uses TMPMgCl·LiCl (Knochel-Hauser Base) , which is basic enough to deprotonate the arene but lacks the nucleophilicity to attack the iodine at controlled temperatures.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) (1.2 equiv)

  • Electrophile: Iodine (

    
    ), DMF, or Allyl Bromide.
    
  • Solvent: Anhydrous THF (0.5 M concentration).

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add the substrate (1.0 mmol, 286 mg) and anhydrous THF (2.0 mL).

  • Cooling: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Do not cool to -78 °C initially; the magnesiation kinetics for this scaffold are sluggish below -50 °C.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 mL, 1.2 mmol) over 5 minutes.

  • Incubation: Stir at -40 °C for 30 minutes.

    • Checkpoint: The solution typically turns light yellow. The C-Mg species is now formed.

  • Quench: Add the electrophile (e.g., 1.5 equiv of DMF for formylation) dropwise.

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Workup: Quench with sat. aq.

    
    , extract with EtOAc, and dry over 
    
    
    
    .

Expected Outcome: Functionalization primarily at C5 due to the inductive acidification by the neighboring Iodine and Fluorine, provided the electrophile is not sterically prohibitive.

Protocol B: Steric-Controlled C-H Borylation

Target: C6-H (Exclusively) Mechanism: Iridium-catalyzed C-H activation.

This is the gold standard for functionalizing this molecule. The bulky active catalyst species


 + 

cannot access the C5 position (sandwiched between Iodo and H-C6). It will exclusively activate C6-H (sandwiched between Chloro and H-C5), which is significantly less hindered.
Materials
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.0 equiv)
    
  • Solvent: Hexane or THF (anhydrous).

Step-by-Step Methodology
  • Pre-Catalyst Formation: In a glovebox or under strict

    
    , mix 
    
    
    
    (10 mg) and dtbpy (8 mg) in Hexane (1 mL). The solution should turn dark brown/red.
  • Reaction Assembly: Add

    
     (254 mg, 1.0 mmol) and the substrate (286 mg, 1.0 mmol) to a pressure vial.
    
  • Initiation: Add the pre-catalyst solution to the vial. Rinse with additional Hexane to reach 0.5 M concentration.

  • Heating: Seal the vial and heat to 60 °C for 12 hours.

    • Why 60 °C? Higher temperatures (>80 °C) risk protodeiodination.

  • Workup: Filter through a short pad of silica/Celite to remove the catalyst. Concentrate in vacuo.

  • Purification: Recrystallization from pentane/ether is preferred over column chromatography, as aryl boronates can protodeboronate on acidic silica.

Expected Outcome: >95% Regioselectivity for C6-Bpin .

Protocol C: Using the Scaffold as a C-H Activation Partner

Target: C-H Arylation of Azoles (using C4-I as the electrophile) Mechanism: Pd-Catalyzed C-H Arylation (Fujiwara-Moritani / Direct Arylation).

Instead of activating the scaffold's C-H bond, this protocol uses the reactive C4-Iodo handle to functionalize another molecule (e.g., Caffeine, Oxazole) via direct C-H arylation. This is highly relevant for fragment-based drug discovery.

Workflow Diagram

Workflow Substrate 1-Chloro-3-fluoro- 4-iodo-2-methoxybenzene Mix Mix with Pd(OAc)2 (5 mol%) Ligand: P(t-Bu)3 Base: K2CO3 Substrate->Mix Azole Heterocycle (e.g., Oxazole) (C-H Source) Azole->Mix Heat Heat 100°C, 16h (Toluene/Pivalic Acid) Mix->Heat Product C4-Arylated Product (Biaryl Formation) Heat->Product

Figure 2: Workflow for utilizing the scaffold in direct arylation couplings.

Step-by-Step Methodology
  • Reagents: Combine Substrate (1.0 equiv), Heterocycle (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (10 mol%).
  • Additives: Add

    
     (2.0 equiv) and Pivalic Acid (30 mol%).
    
    • Role of Pivalic Acid: Acts as a proton shuttle (CMD mechanism), crucial for lowering the energy barrier of C-H cleavage on the heterocycle.

  • Conditions: Heat in Toluene at 100 °C for 16 hours.

  • Note: The C4-I bond reacts exclusively. The C1-Cl bond remains intact for future functionalization.

Summary of Conditions

ProtocolTarget SiteKey ReagentTempSelectivity Driver
Magnesiation C5 (Major)TMPMgCl·LiCl-40°CElectronic (Acidity)
Borylation C6 (Exclusive)[Ir(OMe)(cod)]₂60°CSteric (Accessibility)
Direct Arylation C4 (Coupling)Pd(OAc)₂ / PivOH100°CBond Energy (C-I weak)

References

  • Knochel-Hauser Base Chemistry

    • Hauser, A., & Knochel, P. (2022). Magnesium Amides in Organic Synthesis.
    • Source: (General reference for TMP-base protocols).

  • Iridium-Catalyzed Borylation

    • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002).
    • Source:

  • Direct Arylation (CMD Mechanism)

    • Lafrance, M., & Fagnou, K. (2006).
    • Source:

  • Polyhalogenated Arene Reactivity

    • Sambiagio, C., et al. (2014). A Comprehensive Overview of C–H Bond Functionalization.

    • Source:

Sources

Scalable synthesis methods for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic problem in regioselectivity. The target molecule is a tetra-substituted benzene ring where the relative positioning of the halogens (Cl, F, I) and the ether (OMe) is critical for its function as a pharmacophore intermediate (commonly found in MEK and KRAS inhibitors).

The Core Challenge: Starting from the commercially available 2-chloro-6-fluoroanisole (1-chloro-3-fluoro-2-methoxybenzene), standard Electrophilic Aromatic Substitution (EAS) methods fail.

  • Direct Iodination: The methoxy group (-OMe) at position 2 is the strongest directing group and directs electrophiles para to itself (Position 5). This yields the unwanted 5-iodo isomer.

  • Nitration/Sandmeyer: Similarly, nitration is dominated by the -OMe group, leading to substitution at Position 5.

The Solution: To access Position 4 (which is meta to the -OMe and ortho to the -F), we must exploit the acidity of the ring protons rather than their nucleophilicity. The fluorine atom at Position 3 renders the adjacent proton at Position 4 significantly more acidic than the proton at Position 6 (adjacent to Cl) or Position 5. Therefore, Directed Ortho Metalation (DoM) is the only viable, scalable route to the target.

Part 2: Retrosynthetic Analysis & Route Selection

The following diagram illustrates the decision matrix for selecting the DoM route over traditional EAS methods.

SynthesisStrategy Start Starting Material: 2-Chloro-6-fluoroanisole (1-Cl, 2-OMe, 3-F) RouteA Route A: Electrophilic Iodination (NIS or I2/Ag+) Start->RouteA Standard EAS RouteB Route B: Directed Ortho Metalation (DoM) (LDA, -78°C) Start->RouteB Lithiation InterA Intermediate: Sigma Complex stabilized para to -OMe RouteA->InterA Electronic Control (OMe dominates) InterB Intermediate: Lithiated Species at C4 (Ortho to -F) RouteB->InterB Acid/Base Control (F acidifies C4-H) ProdA Product A (Unwanted): 5-Iodo Isomer (Para to -OMe) InterA->ProdA I+ Quench ProdB Target Product: 4-Iodo Isomer (Ortho to -F) InterB->ProdB I2 Quench

Figure 1: Mechanistic divergence between Electrophilic Aromatic Substitution (Route A) and Directed Ortho Metalation (Route B).

Part 3: Detailed Experimental Protocol

Methodology: Cryogenic Directed Ortho Metalation (DoM)

This protocol is designed for a 100 g scale-up , utilizing Lithium Diisopropylamide (LDA) to selectively deprotonate the C4 position, followed by an electrophilic quench with Iodine.

Safety Prerequisite:

  • Organolithiums: Pyrophoric. Handle under strict inert atmosphere (N₂ or Ar).

  • Iodine: Corrosive and volatile. Weigh in a fume hood.

  • Exotherms: The quenching step is highly exothermic. Efficient cooling is mandatory.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
2-Chloro-6-fluoroanisole 160.57 1.0 100.0 g Substrate
LDA (2.0 M in THF/Hept) N/A 1.2 374 mL Base
Iodine (I₂) 253.81 1.3 205.5 g Electrophile
THF (Anhydrous) 72.11 Solvent 1.0 L Solvent

| Sat. Na₂S₂O₃ (aq) | N/A | Quench | 500 mL | Reductant |

Step-by-Step Procedure:
  • System Preparation:

    • Flame-dry a 3-neck 3 L round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and pressure-equalizing addition funnel.

    • Flush the system with dry Nitrogen for 15 minutes.

  • Substrate Dissolution:

    • Charge the flask with 2-Chloro-6-fluoroanisole (100 g) and anhydrous THF (800 mL) .

    • Cool the solution to -78°C using a dry ice/acetone bath. Note: Internal temperature must reach <-75°C before proceeding.

  • Lithiation (The Critical Step):

    • Transfer the LDA solution (374 mL) to the addition funnel via cannula to avoid air exposure.

    • Add LDA dropwise over 45–60 minutes .

    • Control: Maintain internal temperature below -70°C . A rise in temperature will cause "lithium scrambling" (isomerization to the thermodynamically stable C6-Li species).

    • After addition, stir at -78°C for 1 hour to ensure complete deprotonation. The solution typically turns a deep yellow/orange color.

  • Electrophile Quench:

    • Dissolve Iodine (205.5 g) in anhydrous THF (200 mL) in a separate dry flask.

    • Add the Iodine solution dropwise to the lithiated mixture over 30 minutes .

    • Observation: The color will transition from orange to dark brown/purple.

    • Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Work-up & Isolation:

    • Quench the reaction by slowly adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃, 500 mL) while stirring vigorously. This reduces excess iodine (color changes from purple to yellow/clear).

    • Separate the layers.[1] Extract the aqueous phase with Ethyl Acetate (2 x 300 mL) .

    • Combine organic layers and wash with Brine (400 mL) .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid is typically ~90-95% pure.

    • Recrystallization: Dissolve in minimal hot Heptane (or Hexane) and cool slowly to 4°C.

    • Yield: Expected yield is 85-92% (approx. 150-165 g).

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct 4-iodo isomer and not the 5-iodo impurity, use ¹H NMR coupling constants.

FeatureTarget: 4-Iodo IsomerImpurity: 5-Iodo Isomer
Structure 1-Cl, 2-OMe, 3-F, 4-I , 5-H, 6-H1-Cl, 2-OMe, 3-F, 4-H, 5-I , 6-H
Proton Relationship H5 and H6 are Ortho H4 and H6 are Meta
Coupling Constant (

)


Visual Signal Two Doublets (d) with large splittingTwo Doublets (d) or Singlets (s) with fine splitting

Data Interpretation:

  • If your NMR spectrum shows two aromatic protons with a coupling constant of ~8-9 Hz , you have successfully synthesized the target.

  • If you see a coupling of ~2 Hz , the lithiation failed (likely temperature rose above -70°C), and the iodine substituted at the thermodynamically favored position (or you performed EAS).

Part 5: Scale-Up to Manufacturing (Flow Chemistry)

For multi-kilogram production, maintaining -78°C in batch reactors is energy-intensive and risky. Continuous Flow Chemistry is the recommended scalable approach.

Flow Reactor Setup:

  • Stream A: Substrate in THF.

  • Stream B: LDA in THF/Heptane.

  • Stream C: Iodine in THF.

  • Chip 1 (Lithiation): Mix Stream A + B at -20°C to -40°C . Residence time: < 60 seconds. (Flow allows higher temps due to superior heat transfer).

  • Chip 2 (Quench): Add Stream C immediately.

Advantages:

  • Temperature Control: High surface-area-to-volume ratio prevents hot-spots.

  • Safety: Low inventory of active lithiated species.

  • Efficiency: Eliminates the need for cryogenic tanks; standard chillers suffice.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Synthesis of Halauxifen-methyl (Analogous Chemistry): Dow AgroSciences LLC. (2018).[2] Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. (Describes metalation of 2-chloro-6-fluoroanisole at the C4 position).

  • Benchchem Compound Data: Benchchem. (2023).[1] this compound Product Page. (Confirms CAS 2384019-48-9 and structure).

  • General DoM Methodology: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directors in Lithiation Strategies. Chemical Reviews, 90(6), 879–933.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket Subject: Purification & Troubleshooting Protocols for Tetra-substituted Haloanisoles Reference ID: CAS-Analog-Protocol-Cl-F-I-OMe

Executive Summary

This guide addresses the purification of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene . As a tetra-substituted benzene containing three different halogens and an activating methoxy group, this molecule presents unique challenges:

  • Lability: The C–I bond is susceptible to photolytic cleavage (homolysis), leading to iodine liberation (purple discoloration).

  • Regioisomerism: Synthesis often yields isomers (e.g., swapping F and Cl positions) that are difficult to separate via standard silica chromatography.

  • Physical State: Due to steric crowding (1,2,3,4-substitution), the compound may exhibit "oiling out" behavior rather than clean crystallization.

Module 1: Initial Triage & Chemical Decontamination
Q: My crude reaction mixture has turned a dark purple/brown color. Is my product decomposed?

A: Not necessarily. The color is likely due to free elemental iodine (


), which is a common byproduct in the synthesis of iodo-arenes (via Sandmeyer or iodination protocols). The product itself should be pale yellow or off-white.

Protocol: The Reductive Wash You must reduce


 back to water-soluble iodide (

) before any chromatography.
  • Dissolve: Take up the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Prepare Buffer: Make a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Wash: Shake the organic layer vigorously with the thiosulfate solution.

    • Observation: The organic layer should instantly shift from purple/brown to pale yellow/colorless.

  • Verify: If the color persists, repeat the wash.[2]

  • Finish: Wash with brine, dry over

    
    , and concentrate in vacuo (keep bath temp < 40°C to prevent thermal de-iodination).
    

Technical Insight: Do not use Sodium Bisulfite (


) if your molecule is acid-sensitive, as bisulfite is acidic. Thiosulfate is neutral and safer for this substrate.
Module 2: Chromatographic Separation (The "Close Spot" Issue)
Q: TLC shows a major spot and a minor impurity running immediately below it (

difference < 0.05). Standard Hexane/EtOAc isn't separating them.

A: This is classic behavior for regioisomers (e.g., where Cl and F positions are swapped) or de-iodinated byproducts (1-chloro-3-fluoro-2-methoxybenzene). Halogenated aromatics interact poorly with Ethyl Acetate, leading to "tailing" and poor resolution.

Troubleshooting Protocol:


-

Stacking Modulation
Switch to a solvent system that leverages the aromatic nature of the compound.
ParameterStandard Method (Avoid)Recommended Method Mechanism
Mobile Phase Hexane / Ethyl AcetateHexane / Toluene (Start 95:5)Toluene interacts via

-stacking with the electron-deficient fluoro-chloro ring, amplifying subtle electronic differences between isomers.
Stationary Phase Standard Silica (60 Å)High-Performance Silica (40 µm) Smaller particle size increases theoretical plates for difficult separations.
Loading > 5% w/w< 1% w/w Do not overload. Isomer separation requires "touching the baseline."

Visual Workflow: Chromatographic Decision Tree

ChromatographyLogic cluster_tips Pro Tip start Crude Mixture Analysis tlc_check TLC: Delta Rf < 0.05? start->tlc_check standard_col Standard Flash: Hexane/EtOAc tlc_check->standard_col No (Easy Sep) pi_col Pi-Selective Column: Hexane/Toluene (Gradient) tlc_check->pi_col Yes (Hard Sep) check_uv Check UV Spectrum (Isomer Identification) pi_col->check_uv tip If Toluene fails, try DCM/Hexane (1:4)

Caption: Decision logic for selecting the correct mobile phase based on impurity retention behavior.

Module 3: Crystallization & "Oiling Out"
Q: I concentrated my fractions, but instead of a solid, I have a thick yellow oil. How do I get crystals?

A: Tetra-substituted benzenes often have low melting points due to the disruption of crystal packing by the methoxy group and the bulky iodine. "Oiling out" occurs when the compound separates as a liquid phase before it can crystallize.

Protocol: Trituration and Seeding Do not try to recrystallize from hot solvent immediately. You need to induce nucleation first.

  • Solvent Choice: Use Pentane or Hexane (non-polar). Avoid ether/alcohol initially.

  • The Scratch Method:

    • Dissolve the oil in the minimum amount of DCM.

    • Add 10 volumes of Pentane.

    • Rotary evaporate slowly until the solution becomes cloudy.

    • Critical Step: Take a glass spatula and vigorously scratch the side of the flask at the air-liquid interface. The friction provides nucleation energy.

  • Cold Soak: Place the flask in a -20°C freezer overnight.

  • Recrystallization (If solid is obtained):

    • Solvent: Isopropanol (IPA) or Ethanol/Water (9:1) .

    • Why? Halogenated anisoles often crystallize well from alcohols because the polar OH group repels the lipophilic halogens, forcing them to pack.

Module 4: Stability & Storage
Q: My pure compound turned pink after a week on the bench. Why?

A: The C–I bond (Carbon-Iodine) is weak (~57 kcal/mol) and cleaves under UV/visible light. The 1-Chloro-3-fluoro-4-iodo substitution pattern pushes electron density around the ring, potentially destabilizing the bond further.

Storage Protocol:

  • Container: Amber glass vial (strictly required).

  • Atmosphere: Flush with Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerator).

  • Stabilizer: For long-term storage (>6 months), add a strip of Copper wire (activated) to the vial; it acts as a radical scavenger for any liberated iodine.

Summary of Physicochemical Properties (Estimated)
PropertyValue/BehaviorImplications for Purification
Solubility High in DCM, EtOAc, THF. Low in Hexane, Water.Use Hexane/Pentane for precipitation.
Boiling Point High (>250°C predicted).Do not distill at atm pressure (decomposition risk). Kugelrohr only.
UV Activity Strong absorption @ 254nm.Easy to track, but isomers may have identical

.
Reactivity Sensitive to light and Pd(0).Keep away from metal spatulas if traces of Pd are present in lab.
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general purification of halo-arenes and anisoles).

  • BenchChem Technical Support. (2025). Navigating the Maze of Byproducts in Iodoanisole Synthesis. (Guidance on LC-MS identification of iodo-regioisomers).

  • Sigma-Aldrich. (2024).[3] Product Safety & Handling: Iodo-aromatics. (General handling of light-sensitive iodinated compounds).

  • ResearchGate Community. (2021). Separation of regio-isomers of halogenated aromatics. (Discussion on Toluene/Hexane systems for halo-anisoles).

  • Patent CN104829414A. (2015). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (Describes the "one-pot" diazotization/iodination and purification via rectification/crystallization for a structurally homologous molecule).

Sources

Recrystallization solvents for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9) . As a highly functionalized, polyhalogenated anisole derivative, this compound is a critical building block for advanced cross-coupling reactions (e.g., Suzuki, Sonogashira)[1].

Because this molecule features three distinct halogens (Cl, F, I) and an electron-donating methoxy group, it possesses a unique electronic push-pull system and extreme lipophilicity. These structural factors make its purification via recrystallization both highly effective and technically nuanced[1][2]. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting steps to ensure you achieve ≥98% purity with maximum yield.

Solvent Selection Matrix

The success of recrystallizing halogenated anisoles depends entirely on exploiting the temperature-dependent solubility gradient[2]. Due to the heavy iodine atom and the highly polarizable aromatic electron cloud, this compound is highly soluble in non-polar solvents (like hexanes) and insoluble in highly polar solvents (like water).

Table 1: Recommended Solvent Systems for this compound

Solvent SystemRatio (v/v)Polarity IndexBoiling PointSolubility Profile & CausalitySuitability / Yield Expectation
Isopropanol (IPA) 100%3.982°COptimal. The aliphatic chain accommodates the halogens, while the hydroxyl group excludes the hydrophobic molecule upon cooling.High (85-90%). Best single-solvent system. Prevents oiling out.
Ethyl Acetate / Hexanes 1:4 to 1:5~1.0~68-77°CExcellent for crude mixtures. EtOAc dissolves the compound; hexanes act as the anti-solvent to force crystal nucleation.High (80-85%). Ideal if the crude contains highly lipophilic impurities.
Ethanol / Water 9:1~5.2~78°CAggressive gradient. Ethanol dissolves the compound hot; water acts as a strong anti-solvent.Medium (70-75%). High risk of "oiling out" if cooling is too rapid.
Toluene / Heptane 1:3~2.498-110°CHigh-temperature dissolution. Toluene breaks strong intermolecular pi-stacking.Low (60%). Prolonged heat may cause C-I bond degradation.

Standard Operating Procedure (SOP): Dual-Solvent Recrystallization

This self-validating protocol utilizes the Ethyl Acetate/Hexane binary system, allowing you to manually control the supersaturation point.

Phase 1: Dissolution & Saturation

  • Weigh the crude this compound and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Add a minimal volume of Ethyl Acetate (approx. 2-3 mL per gram of crude) and heat to a gentle reflux (65°C) using a water bath.

  • Mechanistic Check: If the solid does not fully dissolve, add Ethyl Acetate dropwise until the solution is completely homogeneous. Do not exceed 75°C to prevent homolytic cleavage of the labile C-I bond.

Phase 2: Anti-Solvent Addition (The Cloud Point) 4. While maintaining the temperature, begin adding hot Hexanes dropwise through the condenser. 5. Continue addition until the solution becomes faintly turbid (the "cloud point"), indicating that the saturation limit has been reached. 6. Add exactly 1-2 drops of Ethyl Acetate to clear the turbidity. You now have a perfectly saturated solution.

Phase 3: Nucleation & Isolation 7. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 2 hours. Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice, excluding regioisomeric impurities[1][2]. 8. Once at room temperature, transfer the flask to an ice bath (2-8°C) for 1 hour to maximize the recovery yield. 9. Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 5 mL of ice-cold hexanes to remove residual surface impurities. 10. Dry the crystals under high vacuum at room temperature to a constant weight.

Troubleshooting Guide

Issue: My compound is "oiling out" (forming a separate liquid phase at the bottom of the flask) instead of forming solid crystals.

  • Causality: Oiling out occurs when the saturation temperature of the solution is higher than the melting point of the solute. Because this compound is a highly hydrophobic, low-melting solid, using a solvent that is too polar (e.g., too much water or methanol) forces the compound out of solution as a liquid melt rather than a solid crystal lattice.

  • Resolution: Reheat the mixture until it is a single homogeneous phase. Add a small amount of a better solvent (like pure Ethyl Acetate or Isopropanol) to lower the saturation temperature. Cool the flask much more slowly. Alternatively, introduce a seed crystal just above the cloud point to bypass the energy barrier for nucleation.

Issue: No crystals are forming, even after chilling the flask to 4°C.

  • Causality: The solution is undersaturated; too much primary solvent was used during the dissolution phase.

  • Resolution: Transfer the solution to a rotary evaporator and remove 20-30% of the solvent volume under reduced pressure. Reheat to ensure homogeneity, then repeat the cooling process. You can also scratch the inside of the glass flask with a glass stirring rod; the micro-abrasions create high-energy surfaces that act as nucleation sites.

Issue: The recovered crystals have a distinct pink, yellow, or brown discoloration.

  • Causality: Discoloration in iodinated polyhalogenated aromatics almost always indicates the presence of free molecular iodine (

    
    ) or oxidized byproducts. The carbon-iodine bond at the 4-position is highly reactive and susceptible to thermal or photochemical degradation[1].
    
  • Resolution: Dissolve the discolored crystals in hot solvent and add 5% (w/w) activated charcoal (Norit). Boil gently for 3-5 minutes, then perform a hot filtration through a tightly packed Celite pad. Ensure the recrystallization flask is shielded from direct, intense light, and store the final purified product sealed in a dry environment at 2-8°C[1].

Frequently Asked Questions (FAQs)

Q: Why is Isopropanol (IPA) often preferred over Methanol for this specific anisole derivative? A: The methoxy group (-OCH3) is flanked by highly electronegative halogens (Cl, F), which restricts its rotation and creates a rigid, sterically hindered pocket[2]. Methanol is highly polar and can lead to rapid precipitation (crashing out), trapping impurities within the crystal lattice. IPA has a longer aliphatic backbone that better solvates the lipophilic halogenated ring at high temperatures, providing a smoother, more controlled crystallization gradient upon cooling.

Q: Can I use the recrystallized material directly in Sonogashira or Suzuki couplings without further drying? A: No. You must dry the compound under high vacuum. Residual recrystallization solvents (especially Ethyl Acetate or alcohols) can coordinate with Palladium catalysts or react with the strong bases (e.g., amines, alkoxides) used in cross-coupling reactions, leading to catalyst poisoning or reduced turnover frequencies.

Recrystallization Troubleshooting Workflow

Use the following logical workflow to diagnose and correct issues during the recrystallization of polyhalogenated anisoles.

Recrystallization_Workflow Start Crude 1-Chloro-3-fluoro- 4-iodo-2-methoxybenzene Dissolve Dissolve in Hot Solvent (e.g., Isopropanol @ 80°C) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cool Controlled Cooling (Room Temp -> 4°C) Filter->Cool Decision Did crystals form properly? Cool->Decision Oiling Oiling Out (Liquid-Liquid Phase) Decision->Oiling No (Oils) NoCryst No Crystallization (Undersaturated) Decision->NoCryst No (Clear) Success Vacuum Filtration & Cold Wash Decision->Success Yes FixOil Add Co-Solvent (EtOAc) & Reheat Oiling->FixOil FixNo Evaporate 20% Solvent & Seed Crystal NoCryst->FixNo FixOil->Cool FixNo->Cool

Fig 1: Troubleshooting workflow for the recrystallization of polyhalogenated anisoles.

References

Sources

Minimizing deiodination side reactions in coupling protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Protocols . This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and eliminate deiodination (hydrodehalogenation) side reactions in palladium-catalyzed cross-coupling workflows.

Mechanistic Deep Dive: The Causality of Deiodination

In cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), aryl iodides are highly prized for their exceptional reactivity. They undergo the initial oxidative addition step to the Palladium(0) center much faster than their bromide or chloride counterparts.

However, this high reactivity is a double-edged sword. If the subsequent transmetalation step is sluggish—often due to steric hindrance, unoptimized bases, or electron-rich substrates—the long-lived


 intermediate becomes vulnerable to competitive side reactions. The most notorious of these is hydrodehalogenation  (deiodination), where the C-I bond is reduced to a C-H bond, consuming the starting material and complicating purification[1].

Mechanistic investigations using electrospray ionization mass spectrometry (ESI-MS) have demonstrated a strong primary kinetic isotope effect when using deuterated methanol (


), confirming that deprotonation and 

-hydride elimination from the solvent or base play a major role in generating the Palladium-Hydride intermediate responsible for this reduction[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) Pd0->OxAdd Branch Pathway Divergence OxAdd->Branch Transmetal Transmetalation (Fast with XPhos/K3PO4) Branch->Transmetal Desired BetaElim Alkoxide Coordination & β-Hydride Elimination Branch->BetaElim Side Reaction (Alcohols/Strong Bases) RedElim Reductive Elimination (Ar-R Product) Transmetal->RedElim RedElim->Pd0 Regenerates Pd(0) Deiod Reductive Elimination (Ar-H Deiodination Byproduct) BetaElim->Deiod Deiod->Pd0 Regenerates Pd(0)

Caption: Divergent pathways of the Ar-Pd(II)-I intermediate: Desired cross-coupling vs. competitive deiodination.

Troubleshooting Guide & FAQs

Q1: Why is my aryl iodide reducing to an arene instead of coupling with the boronic acid? A1: Your reaction conditions likely contain a hydride source that is outcompeting the transmetalating agent. Strong alkoxide bases (e.g., Sodium ethoxide, Potassium tert-butoxide) or primary/secondary alcohol solvents (e.g., ethanol, methanol) can coordinate to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 center and undergo 

-hydride elimination. This forms a

species that reductively eliminates with your aryl group to form the deiodinated arene (

).

Q2: How do I adjust my base and solvent to prevent this? A2: Switch from strong alkoxides to weaker, inorganic bases such as Potassium phosphate (


) or Potassium carbonate (

). These bases facilitate the formation of the reactive boronate species required for transmetalation without acting as hydride donors[1]. Additionally, replace alcohol solvents with aprotic alternatives like 1,4-Dioxane, THF, or Toluene. Aqueous biphasic systems (e.g., Dioxane/Water) are highly recommended as they enhance base solubility and transmetalation rates[1].

Q3: What role does the ligand play in minimizing deiodination? A3: The kinetic goal is to make transmetalation and reductive elimination faster than the background reduction. Standard ligands like


 often fail to accelerate these steps sufficiently for electron-rich aryl iodides. Employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) dramatically accelerates the desired catalytic cycle, effectively starving the deiodination pathway of the 

intermediate[1].

Q4: Are certain substrates more vulnerable to this side reaction? A4: Yes. Electron-rich aryl iodides (e.g., iodoanisoles) and sterically hindered coupling partners are highly susceptible[3]. The electron-donating groups slow down the reductive elimination step, increasing the residence time of the palladium intermediate and providing a wider kinetic window for hydrodehalogenation to occur.

Quantitative Data Center: Impact of Conditions on Deiodination

The following table summarizes the causal impact of different base, solvent, and ligand combinations on the ratio of desired Suzuki-Miyaura cross-coupling product to the deiodinated byproduct for a model electron-rich substrate (4-Iodoanisole).

Ligand / CatalystBaseSolvent SystemCross-Coupled Yield (%)Deiodinated Byproduct (%)Causality / Rationale
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Ethanol42%51% Alkoxide base and alcohol solvent act as potent hydride donors via

-hydride elimination.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Toluene65%18%Removal of hydride source reduces side reaction, but slow transmetalation limits overall yield.
XPhos Pd G2

1,4-Dioxane88%5%Bulky ligand accelerates coupling; aprotic solvent eliminates primary hydride source.
XPhos Pd G2

1,4-Dioxane /

(10:1)
>95% <1% Aqueous biphasic system maximizes base solubility and transmetalation rate, completely outcompeting reduction[1].

Self-Validating Experimental Protocol

To guarantee the suppression of deiodination, this protocol utilizes a state-of-the-art Buchwald precatalyst (XPhos Pd G2) in a biphasic, aprotic solvent system. The protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the absence of the


 byproduct before proceeding to scale-up or final isolation.
Materials Required:
  • Aryl Iodide: 4-Iodoanisole (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Base: Potassium phosphate (

    
    ), anhydrous (2.0 mmol)
    
  • Solvents: Anhydrous 1,4-Dioxane (5.0 mL), Degassed HPLC-grade

    
     (0.5 mL)
    
Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Iodoanisole, Phenylboronic acid,

    
    , and the XPhos Pd G2 precatalyst.
    
  • Atmospheric Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality: Oxygen can oxidize the phosphine ligand, slowing the reaction and allowing deiodination to compete.

  • Solvent Addition: Syringe in the anhydrous 1,4-Dioxane and degassed

    
    .
    
  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Validation (T=2 hours):

    • Withdraw a 10

      
       aliquot using a micro-syringe.
      
    • Dilute in 1 mL of Ethyl Acetate and wash with 1 mL of water to remove salts.

    • Validation Check 1 (TLC): Spot against the starting 4-Iodoanisole and a standard of Anisole (the deiodinated byproduct). Anisole will run significantly higher (less polar) than the cross-coupled product.

    • Validation Check 2 (GC-MS): Inject the organic layer. Confirm the absence of the

      
       peak (Anisole) and the presence of the 
      
      
      
      peak (4-Methoxybiphenyl). If Anisole >5%, abort scale-up and re-verify solvent anhydrousness.
  • Quench and Workup: Once validated, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    

Workflow Prep 1. Reaction Setup Ar-I + Ar'-B(OH)2 XPhos Pd G2, K3PO4 Dioxane/H2O Inert 2. Degassing Vacuum/Argon Cycles (Removes O2) Prep->Inert Heat 3. Heating 80°C for 2 hrs (Vigorous Stirring) Inert->Heat Validate 4. In-Process Validation TLC Check GC-MS Check Heat->Validate Pass Ar-R > 95% Proceed to Workup Validate->Pass Fail Ar-H Detected Troubleshoot Base/Solvent Validate->Fail

Caption: Self-validating experimental workflow ensuring the absence of deiodinated byproducts.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing).[Link]

  • Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide.[Link]

Sources

Technical Support Center: Troubleshooting Sterically Hindered Iodoanisoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Cross-Coupling Reactions for Sterically Hindered, Electron-Rich Aryl Iodides Ticket ID: #RXN-OPT-2024-IA Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Executive Summary: The "Double Deactivation" Challenge

You are likely encountering stalled conversion or low yields because sterically hindered iodoanisoles (e.g., 2-iodoanisole, 2,6-disubstituted-4-iodoanisole) present a synergistic kinetic barrier to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.).

Unlike standard aryl halides, these substrates suffer from two simultaneous deactivating factors:

  • Electronic Deactivation: The methoxy (-OMe) group is a strong electron donor (resonance effect). This increases the electron density at the C-I bond, making the aryl ring less electrophilic and significantly raising the activation energy for Oxidative Addition (OA) .

  • Steric Blocking: Substituents at the ortho position physically impede the approach of the Pd(0) catalyst, further retarding the OA step and often slowing Transmetallation .

The Result: The catalyst rests as Pd(0), eventually decomposing to Palladium black or catalyzing side reactions (homocoupling/dehalogenation) because the productive cycle is too slow.

Diagnostic Q&A: Identifying Your Failure Mode

Q1: My reaction mixture stays brown/black, and LCMS shows mostly unreacted starting material. Is the catalyst dead?

  • Diagnosis: This is the classic signature of Oxidative Addition Failure . The catalyst is likely active but cannot break the C-I bond due to the electron-rich, crowded nature of the anisole. Standard ligands like PPh3 (in Tetrakis) are not electron-rich enough to force this step.

  • Fix: Switch to Bulky, Electron-Rich Phosphines (Dialkylbiaryl phosphines). These ligands push electron density onto the Pd center, making it more nucleophilic and capable of attacking the deactivated C-I bond.

Q2: I see conversion, but the major product is the de-iodinated anisole (Ar-H). Why?

  • Diagnosis: This is Protodehalogenation . When the cross-coupling cycle is sluggish (specifically transmetallation), the oxidative addition intermediate (Ar-Pd-I) survives long enough to scavenge a hydride from the solvent or base, leading to reduction.

  • Fix: Increase the rate of transmetallation by using anhydrous conditions (if possible) or switching to a base that facilitates boron activation (e.g., K3PO4 with controlled water content) and increasing catalyst loading.

Q3: I am seeing significant homocoupling of the boronic acid.

  • Diagnosis: This occurs when the oxidative addition of your iodoanisole is slower than the oxidative homocoupling of the boronic acid (often oxygen-mediated).

  • Fix: Degas solvents rigorously (sparge with Argon for 20 mins). Use a Pre-formed Catalyst (e.g., Pd(dppf)Cl2 or Buchwald G3/G4 precatalysts) instead of mixing Pd(OAc)2 + Ligand in situ, as the activation of Pd(II) to Pd(0) can sometimes consume boronic acid.

Solution Architecture: The "Gold Standard" Protocol

To overcome the "Double Deactivation," we must utilize a catalytic system designed for difficult oxidative addition.

Recommended Catalyst Systems
ComponentRecommendationMechanism of Action
Ligand SPhos or XPhos SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is structurally optimized for this. The methoxy groups on the ligand provide stability, while the cyclohexyl groups make the Pd center extremely electron-rich, accelerating OA into the Ar-I bond [1].
Pre-catalyst XPhos Pd G3/G4 Ensures a defined 1:1 Pd:Ligand ratio and rapid activation. Avoids the induction period of Pd(OAc)2.
Base K3PO4 (Tribasic) Works exceptionally well for hindered substrates. The "anhydrous" protocol often requires 2-5 equivalents of water to form the active boronate species without hydrolyzing the substrate [2].
Solvent 1,4-Dioxane or Toluene/Water High boiling point allows heating to 80-100°C, providing the thermal energy to overcome the steric barrier.
Step-by-Step Protocol: Sterically Hindered Suzuki Coupling

Reagents:

  • Substrate: 2,6-Disubstituted-iodoanisole (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2 - 5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the iodoanisole, boronic acid, K3PO4, and SPhos Pd G3. Add a stir bar.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed 1,4-Dioxane and degassed Water via syringe.

  • Reaction: Heat the block to 80°C - 100°C . Vigorous stirring is critical (1000 RPM) as the phosphate base is often heterogeneous.

  • Monitoring: Check HPLC/LCMS at 2 hours. If conversion is <20%, raise temp to 110°C (reflux).

Visualizing the Barrier

The following diagram illustrates why standard catalysts fail and how electron-rich ligands (L_Rich) bypass the blockage.

CatalyticCycle Start Pd(0)-L Species Barrier BARRIER: Oxidative Addition (Blocked by Sterics & Electronics) Start->Barrier Attempted OA Substrate Sterically Hindered Iodoanisole (Ar-I) Substrate->Barrier Barrier->Start Reversible Dissociation (No Reaction) Intermediate Oxidative Addition Complex (Ar-Pd(II)-I) Barrier->Intermediate Success via SPhos/XPhos StandardPath Standard Ligand (PPh3) Fails to penetrate steric shield OptimizedPath Optimized Ligand (SPhos/XPhos) High Electron Density forces OA Transmetallation Transmetallation (Boronic Acid + Base) Intermediate->Transmetallation Product Coupled Biaryl Product Transmetallation->Product Reductive Elimination Product->Start Regenerate Pd(0)

Caption: Figure 1. The Kinetic Bottleneck. Standard ligands lack the nucleophilicity to overcome the electronic deactivation of the anisole ring, leading to cycle stagnation. Bulky, electron-rich ligands (Green Path) lower the activation energy for this step.

Comparative Ligand Performance Data

The table below summarizes reactivity trends for ortho-substituted aryl iodides based on internal and literature data benchmarks [3].

Ligand ClassExampleReactivity with Hindered IodoanisolesNotes
Triarylphosphines PPh3 (Tetrakis)Poor Fails due to lack of electron density on Pd.
Bidentate dppf, dppeModerate Good stability, but often requires higher temps (120°C+).
Dialkylbiaryl SPhos Excellent Best-in-class for methoxy-substituted aryls.
Dialkylbiaryl XPhos Very Good Excellent for chlorides and amination; robust alternative to SPhos.
NHC Carbenes PEPPSI-iPrGood Strong sigma-donor; good alternative if phosphines fail [4].
References
  • Buchwald, S. L., et al. "Buchwald Phosphine Ligands for Cross Coupling." Sigma-Aldrich Technical Review. Link

  • BenchChem Tech Support. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem.[1] Link

  • Shaughnessy, K. H., et al. "Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling."[2] Organic Chemistry Portal. Link

  • Organ, M. G., et al. "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides... via PEPPSI-iPr." PubMed Central. Link

Sources

Technical Support Center: Regioisomer Separation in Halogenated Anisole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the separation of regioisomers during the synthesis of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9). This document is structured as a Tier-3 Technical Support resource, designed for synthetic chemists encountering regioselectivity challenges.

Topic: Purification & Isolation of this compound Case ID: ISO-2384-REGIO Applicable Synthesis Route: Electrophilic Iodination of 2-Chloro-6-fluoroanisole

Executive Summary & Core Challenge

The synthesis of This compound (Target 4-I ) via direct iodination of 1-chloro-3-fluoro-2-methoxybenzene typically yields a mixture of regioisomers.

The core challenge is the Directing Group Conflict :

  • Methoxy (-OMe) at C2: A strong activator, directs para to position C5 .

  • Chloro (-Cl) at C1: A weak activator, directs para to position C4 .

  • Fluoro (-F) at C3: A weak activator, directs para to position C6 and ortho to C4 .

Result: The thermodynamic and kinetic major product is often the 5-iodo isomer (due to the dominant activation of the -OMe group), leaving the target 4-iodo isomer as a minor component (typically 10-25% of the crude mixture). Separation requires exploiting subtle polarity and packing differences.

Diagnostic Module: "Which Isomer Do I Have?"

Before attempting separation, you must confirm the identity of your fractions. The isomers are best distinguished by 1H NMR coupling constants of the remaining aromatic protons.

Isomer Identification Table
FeatureTarget: 4-Iodo Isomer Major Impurity: 5-Iodo Isomer
Substitution Pattern 1,2,3,4-Tetrasubstituted1,2,3,5-Tetrasubstituted
Remaining Protons H5 and H6H4 and H6
Relationship Ortho (Adjacent)Meta (Separated by C5-I)
1H NMR Signal Two doublets (d)Two doublets (d) or dd
Coupling Constant (

)


Visual Diagnostic "Roofing" effect may be strong due to proximity.Peaks appear as sharp, narrow doublets.

Critical Check: If your aromatic doublets have a


-value of ~2.5 Hz, you have isolated the 5-iodo impurity , not the target.

Troubleshooting & Separation Protocols

FAQ 1: "My TLC shows one spot. How do I separate them?"

Answer: Regioisomers of polyhalogenated anisoles often co-elute on standard silica. The dipole moments are distinct but similar.

Protocol A: High-Resolution Flash Chromatography

  • Stationary Phase: High-performance spherical silica (20-40 µm).

  • Solvent System: Do not use simple Hexane/EtOAc. The selectivity is often poor.[1]

    • Recommended:Toluene / Hexane (Gradient 0%

      
       20% Toluene).
      
    • Alternative:Dichloromethane (DCM) / Hexane (Isocratic 5% or 10% DCM).

  • Logic: The 4-iodo isomer (iodine flanked by fluoro and hydrogen) often has a slightly lower dipole moment than the 5-iodo isomer (iodine flanked by two hydrogens), causing it to elute first in non-polar systems.

Protocol B: Fractional Crystallization (Enrichment) If chromatography fails to give baseline separation, use crystallization to enrich the mixture.

  • Solvent: Hot Heptane or Hexane/Ethanol (9:1) .

  • Process: Dissolve crude mixture at reflux. Cool slowly to 0°C.

  • Outcome: The 5-iodo isomer (more symmetric) typically crystallizes out first.

  • Action: Filter the solid (mostly 5-I). The mother liquor will be enriched in your target (4-I).

  • Finish: Subject the enriched mother liquor to chromatography.

FAQ 2: "Why is the 4-iodo yield so low?"

Answer: You are fighting the electronic bias of the molecule. The -OMe group at C2 pushes electron density to C5. To favor C4, you must override this effect, which is difficult with standard electrophilic aromatic substitution (EAS).

Pathway Visualization:

IsomerPath Fig 1. Competitive Regioselectivity: The -OMe group dominates direction, favoring the 5-Iodo byproduct. Start 1-Chloro-3-fluoro- 2-methoxybenzene TS_Major Transition State (Para to OMe) Start->TS_Major  Fast (OMe directed)   TS_Minor Transition State (Para to Cl / Ortho to F) Start->TS_Minor  Slow (Cl/F directed)   Prod_5I 5-Iodo Isomer (Major Impurity) TS_Major->Prod_5I Prod_4I 4-Iodo Isomer (Target Product) TS_Minor->Prod_4I

Strategic Alternatives (Preventative Measures)

If separation proves unscalable (e.g., >100g scale), you must alter the synthesis to fix the regiochemistry before the iodination step.

Option 1: The Sandmeyer Route (Recommended for Purity)

Instead of iodinating the ether, introduce the iodine via an aniline intermediate.

  • Nitration: Nitrate 1-chloro-3-fluoro-2-methoxybenzene.

    • Note: This still favors the 5-nitro isomer, BUT nitro isomers are often much easier to separate by crystallization than iodo isomers.

  • Separation: Isolate the 4-nitro minor isomer via recrystallization (exploiting the large polarity difference of the nitro group).

  • Reduction: Reduce 4-nitro to 4-amino.

  • Iodination: Diazotize (NaNO

    
    /H
    
    
    
    SO
    
    
    ) and react with KI (Sandmeyer).
    • Result: 100% Regiochemical purity for the iodine position.

Option 2: Directed Ortho Metalation (DoM) - Advanced
  • Concept: Use a lithium base (LDA or

    
    -BuLi) to deprotonate the ring.
    
  • Problem: The position ortho to OMe (C3) is blocked by Fluorine. The position ortho to OMe (C1) is blocked by Chlorine.

  • Feasibility: DoM is NOT recommended for this specific substrate as the directing sites are occupied.

References

  • BenchChem. this compound Product Analysis & Synthetic Challenges. Retrieved from

  • Joshi, S., et al. (2011).[2] Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron. Retrieved from

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • BLD Pharm. NMR and HPLC Data for Halogenated Anisoles. Retrieved from

Sources

Handling light sensitivity of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene. As a substituted iodoanisole derivative, this compound exhibits significant light sensitivity, which can impact experimental outcomes if not properly managed. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this reagent in your research.

Understanding the Core Issue: The Photolability of the Carbon-Iodine Bond

The primary challenge in handling this compound lies in the susceptibility of the carbon-iodine (C-I) bond to cleavage upon exposure to light, particularly in the UV and visible spectra. This process, known as photolysis, generates highly reactive aryl radical intermediates. These radicals can then participate in a variety of undesired side reactions, leading to reduced yield of the desired product, formation of impurities, and potentially, complete reaction failure.

The presence of a methoxy group (-OCH₃), an electron-donating substituent, can further influence the electronic structure of the benzene ring, potentially impacting the photolytic stability.[1] Conversely, the electron-withdrawing halogen substituents (chloro- and fluoro-) also play a role in the molecule's overall electronic properties and reactivity.[2][3]

Frequently Asked Questions (FAQs)

Q1: I'm storing this compound in the lab. What are the essential storage precautions?

A1: Proper storage is the first line of defense against photodegradation.

  • Light Exclusion: The compound must be stored in an amber or opaque vial to block UV and visible light.[4] For additional protection, the vial can be wrapped in aluminum foil.

  • Temperature Control: Supplier recommendations suggest storage at 2-8°C.[5][6] Refrigeration slows down not only potential photodegradation if light exposure accidentally occurs but also other potential degradation pathways.

  • Inert Atmosphere: While the primary sensitivity is to light, for long-term storage, consider flushing the vial with an inert gas like argon or nitrogen. This displaces oxygen, which can react with any radical species formed.

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened. This helps track the age of the reagent and anticipate potential degradation.

Q2: I've noticed a slight discoloration (e.g., a yellowish or brownish tint) in my previously colorless solid/solution of this compound. What does this indicate?

A2: Discoloration is a strong indicator of degradation. The formation of colored impurities often results from the generation of iodine (I₂) or other complex side products arising from the reactive aryl radicals generated during photolysis. If you observe discoloration, the purity of the reagent is compromised, and it may not be suitable for sensitive downstream applications like catalysis.[7]

Q3: Can I work with this compound on an open lab bench?

A3: It is strongly advised to minimize exposure to ambient light.

  • Dimmed Lighting: Whenever possible, work in a fume hood with the sash lowered and the overhead light turned off. Use indirect, low-intensity light sources if absolutely necessary.

  • Protective Covering: Keep the reaction vessel and any stock solutions covered with aluminum foil or a dark cloth throughout the experiment.[4]

  • Amber Glassware: Utilize amber-colored glassware for your reactions to provide continuous protection.

Troubleshooting Guides for Common Experimental Issues

Scenario 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction

You are performing a Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide, and you observe a low yield of your desired biaryl product or no reaction at all.

Potential Cause Troubleshooting Steps & Scientific Rationale
Photodegradation of Starting Material Action: Before setting up the reaction, check the purity of your this compound using a suitable analytical method like ¹H NMR or UPLC-MS. Rationale: If the starting material has already degraded due to improper storage or handling, the concentration of the active reagent is lower than calculated, leading to reduced product formation.[8]
In-situ Photodegradation during Reaction Setup Action: Prepare your reaction mixture in a darkened environment. Wrap the reaction flask in aluminum foil immediately after adding the reagents. Rationale: The time it takes to weigh and dissolve reagents under bright lab lights can be sufficient to cause significant degradation, especially if the compound is in solution.[9]
Light-Induced Catalyst Decomposition Action: Ensure the reaction vessel is completely shielded from light throughout the heating process. Rationale: Some palladium catalysts and their intermediates in the catalytic cycle can also be light-sensitive. Light exposure can contribute to the formation of palladium black (inactive Pd(0) precipitate), effectively killing the catalyst.[10]
Formation of Homocoupling and Reduction Byproducts Action: Analyze the crude reaction mixture by GC-MS or LC-MS to identify byproducts. Look for the homocoupled product of your boronic acid and the reduced (de-iodinated) starting material. Rationale: The aryl radical formed from photolysis can undergo several non-productive pathways. It can be quenched by a hydrogen atom source in the reaction mixture to form 1-chloro-3-fluoro-2-methoxybenzene (reduction). Alternatively, it can interfere with the catalytic cycle, promoting the homocoupling of the boronic acid partner.[10][11]
Scenario 2: Complex Mixture of Unidentifiable Byproducts in the Crude Reaction Mixture

After your reaction, analysis of the crude product by TLC, GC-MS, or NMR shows multiple unexpected spots or peaks that are difficult to characterize.

Potential Cause Troubleshooting Steps & Scientific Rationale
Radical-Initiated Side Reactions Action: Re-run the reaction under strict light exclusion. Compare the crude product profile with the original reaction. Rationale: The highly reactive aryl radical generated by photolysis can react non-selectively with solvents, reagents, or even itself, leading to a complex and often intractable mixture of byproducts.[11]
Reaction with Solvent Action: Choose a solvent that is less susceptible to hydrogen atom donation. For example, if you are using isopropanol, consider switching to a less reactive solvent like dioxane or toluene if compatible with your reaction chemistry. Rationale: Solvents with easily abstractable hydrogen atoms (like the alpha-hydrogen of isopropanol) can act as quenching agents for the aryl radical, leading to the formation of the reduced de-iodinated arene and a solvent-derived radical that can initiate further side reactions.

Analytical Detection of Degradation

If you suspect photodegradation, the following analytical techniques can help confirm your hypothesis:

Analytical Technique Indicators of Degradation
¹H NMR The appearance of new, unexpected aromatic signals, often with complex splitting patterns. A decrease in the integration of the peaks corresponding to the starting material relative to an internal standard.[12]
UPLC-MS / LC-MS The appearance of new peaks in the chromatogram. Mass spectrometry can help identify the mass of potential byproducts, such as the de-iodinated compound (M-126) or homocoupled products.[8][13]
GC-MS Similar to LC-MS, this can be used to separate and identify volatile degradation products.

Experimental Workflow & Visualization

Workflow for Handling this compound in a Cross-Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Analysis prep1 Retrieve reagent from 2-8°C storage prep2 Work under subdued light or in a dark fume hood prep1->prep2 prep3 Weigh reagent quickly and transfer to amber reaction vessel prep2->prep3 react1 Add other reagents (boronic acid, base, catalyst) prep3->react1 react2 Degas the reaction mixture thoroughly react1->react2 react3 Wrap the reaction vessel completely in aluminum foil react2->react3 exec1 Heat reaction to desired temperature with vigorous stirring react3->exec1 exec2 Monitor reaction progress by TLC or LC-MS (protect samples from light) exec1->exec2 work1 Quench reaction and perform extraction exec2->work1 work2 Analyze crude product for purity and byproducts work1->work2 G A This compound B Aryl Radical + Iodine Radical A->B hν (Light) C De-iodinated Byproduct (1-Chloro-3-fluoro-2-methoxybenzene) B->C + [H] source D Dimerization/Polymerization Products B->D Self-reaction E Reaction with Solvent B->E + Solvent

Caption: Simplified photodegradation pathways.

References

  • Supporting information - Rsc.org. (n.d.). Retrieved March 2, 2026, from [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. (n.d.). Waters. Retrieved March 2, 2026, from [Link]

  • Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes. (2023). ChemRxiv. [Link]

  • Jank, U. (2005). Scientific problems of photosensitivity. Medicina (Kaunas, Lithuania), 41(9), 789-793.
  • UPLC EPA Methods Book. (n.d.). Waters. Retrieved March 2, 2026, from [Link]

  • G, M. S. (2010). Effect of a Strategically Positioned Methoxy Substituent on the Photochemistry of 3-Aryl-3H-1-Oxacyclopenta[l]Phenanthren-2-Ones. Hindawi. [Link]

  • Mazzarella, D., Magagnano, G., & Melchiorre, P. (2022). Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis.
  • Erdelyi, M., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society, 138(25), 7891-7898.
  • Erdélyi, M., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society, 138(25), 7891-7898.
  • Ioniţă, A. C., et al. (2016). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current drug metabolism, 17(9), 805-813.
  • Wang, J., et al. (2008). Electron structure and substituent effects in o-, m-, p-IC6H4OCH3 iodoanisoles. Journal of Physical Organic Chemistry, 21(10), 874-878.
  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag. Retrieved March 2, 2026, from [Link]

  • Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. (n.d.). OAE Publishing Inc. Retrieved March 2, 2026, from [Link]

  • Use of liquid chromatography tandem mass spectrometry (LC-MS/MS) in doping analysis. (n.d.). Retrieved March 2, 2026, from [Link]

  • Jank, U. (2005). Scientific problems of photosensitivity. Medicina (Kaunas, Lithuania), 41(9), 789-793.
  • Kieffer, D. M., et al. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1146-1177.
  • Hofmann, G. A., et al. (2015). Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences. Journal of the European Academy of Dermatology and Venereology, 29(11), 2037-2051.
  • Wojas, O., et al. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. International Journal of Molecular Sciences, 22(15), 8094.
  • Previous methods of preparing aryl iodides from aryl bromides. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(17), 5989-5991.
  • Substitution Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]

  • Holt, C. M., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 144(47), 21516-21522.
  • 3.15 NMR spectroscopy. (n.d.). chemrevise. Retrieved March 2, 2026, from [Link]

  • Thrinath, S. R., et al. (2025). UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance. Current Topics in Medicinal Chemistry.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2018). ScholarWorks @ UTRGV. [Link]

  • Price, K. E., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Dalton Transactions, 47(1), 173-181.
  • Notonier, S., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 45(11), 1007-1016.
  • Orsato, E., et al. (2018). Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches. Chemistry – A European Journal, 24(59), 15764-15768.
  • Exciting benzene, shedding light upon its photochemistry. (2020, May 11). Institute of Organic Chemistry and Biochemistry of the CAS. Retrieved March 2, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved March 2, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved March 2, 2026, from [Link]

  • Filatov, M. A., et al. (2021). Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-meso-phenyl-BODIPY dyes. Physical Chemistry Chemical Physics, 23(17), 10565-10577.
  • Synthesis of Substituted Benzoo[14][15]xazine Derivatives from the Reaction of Trichloroacetonitrile-nitro Compound Adduct and 2-Iodophenol. (2026, January 7). Bentham Science Publisher. [Link]

  • 2-Iodoanisole. (n.d.). NIST WebBook. Retrieved March 2, 2026, from [Link]

  • The effect of electron withdrawing groups on functional conjugated systems. (n.d.). Retrieved March 2, 2026, from [Link]

Sources

Validation & Comparative

19F NMR Characterization of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene: High-Field vs. Benchtop Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9) is a highly functionalized, polyhalogenated anisole derivative utilized as a versatile building block in advanced organic synthesis and medicinal chemistry[1]. The presence of three distinct halogens (Cl, F, I) alongside a methoxy directing group allows for highly regioselective sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings targeting the highly reactive C-I bond[1]. However, confirming the structural integrity, regiochemistry, and purity of this complex intermediate requires robust analytical techniques.

Due to the 100% natural abundance, high gyromagnetic ratio, and expansive chemical shift dispersion (>350 ppm) of the ^19F nucleus, ^19F Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for characterizing fluorinated aromatics[2]. This guide objectively compares the performance of traditional High-Field ^19F NMR (600 MHz) against emerging Benchtop ^19F NMR (60 MHz) platforms for the characterization of this specific compound, providing actionable, self-validating protocols for analytical scientists.

Causality & Expert Insights: Why ^19F NMR?

While ^1H NMR provides basic data on the methoxy group and the two aromatic protons (H5 and H6), it is often insufficient for resolving complex mixtures of halogenated regioisomers. ^19F NMR offers distinct mechanistic advantages:

  • Extreme Sensitivity to Chemical Environment: The ^19F chemical shift is exquisitely sensitive to ortho- and meta-substituents. Any scrambling of the Cl, I, or OMe groups during synthesis will result in massive chemical shift deviations, easily resolving impurities that might overlap in a crowded ^1H NMR spectrum[3].

  • Zero Background Interference: Because most pharmaceutical excipients, reaction buffers, and organic solvents lack fluorine, ^19F NMR spectra are inherently clean, eliminating the need for complex solvent-suppression techniques[4].

  • Heteronuclear Decoupling Dynamics: In the target molecule, the fluorine atom at C3 couples to the protons at C5 (meta, ^4J_FH ≈ 5–8 Hz) and C6 (para, ^5J_FH ≈ 1–3 Hz). By applying ^1H decoupling (^19F{^1H}), the resulting doublet of doublets collapses into a sharp singlet. This dramatically enhances the Signal-to-Noise (S/N) ratio by consolidating multiplet intensity into a single peak[3][4].

Platform Comparison: High-Field vs. Benchtop ^19F NMR

Benchtop NMR spectrometers utilizing permanent magnets (typically 1.45 T / 60 MHz) have emerged as economical, cryogen-free alternatives to superconducting high-field instruments[5]. Because the ^19F chemical shift range is 15 to 20 times larger than that of ^1H, the loss of resolution at lower magnetic fields is far less detrimental for fluorine than for protons[3].

Table 1: Performance Comparison for this compound Characterization
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)Practical Implication
^19F Larmor Frequency 564.6 MHz56.7 MHzHigh-field offers superior baseline resolution for trace impurity profiling.
Signal-to-Noise (S/N) > 1500:1 (at 0.1 M)~ 80:1 (at 0.1 M)Benchtop requires higher concentrations or more scans for equivalent S/N[6].
Chemical Shift Dispersion ExcellentExcellent>350 ppm range ensures baseline separation on both platforms[2].
Infrastructure Needs Liquid He/N2, dedicated roomStandard fume hoodBenchtop allows for real-time, at-line reaction monitoring[5].
Probe Background High (Teflon components)Low (Fluorine-free probes)Benchtop systems often feature custom ^19F probes to eliminate baseline humps[4].

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Sample Preparation for Quantitative ^19F NMR (qNMR)

Objective: Prepare a stable, standardized sample for accurate integration.

  • Solvent Selection: Dissolve 28.6 mg (0.1 mmol) of this compound in 0.6 mL of CDCl3.

    • Causality: CDCl3 provides the deuterium lock signal for high-field systems and acts as a shimming reference for benchtop systems.

  • Internal Standard Addition: Add 10.0 μL of Trifluorotoluene (TFT).

    • Causality: While Trichlorofluoromethane (CFCl3) is the IUPAC 0.00 ppm reference, its low boiling point (23.7 °C) leads to rapid evaporation and quantitative errors. TFT is non-volatile, highly stable, and provides a sharp, isolated singlet at -63.72 ppm, making it the ideal internal standard for qNMR[5][7].

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Protocol 2: High-Field ^19F{^1H} Acquisition (600 MHz)

Objective: Obtain high-resolution data for trace impurity analysis and strict structural verification.

  • Tuning & Matching: Tune the probe specifically to the ^19F frequency (564.6 MHz) to maximize sensitivity.

  • Pulse Sequence Selection: Select an inverse-gated ^1H-decoupled pulse sequence (e.g., zgig on Bruker systems).

    • Causality: Continuous decoupling generates a Nuclear Overhauser Effect (NOE) that artificially inflates the ^19F signal intensity, destroying quantitative accuracy. Inverse-gated decoupling applies the decoupler only during acquisition, collapsing the ^4J and ^5J H-F multiplets into a singlet without NOE buildup.

  • Relaxation Delay (D1): Set D1 = 15 seconds.

    • Causality: ^19F nuclei often have long longitudinal relaxation times (T1). D1 must be ≥ 5 × T1 to ensure complete relaxation between scans for accurate integration[2].

  • Acquisition: Run 16 scans (NS = 16) and process with an exponential line broadening of 0.3 Hz.

Protocol 3: Benchtop ^19F Acquisition (60 MHz)

Objective: Rapid QA/QC and structural verification directly at the chemist's bench.

  • Shimming: Perform a 1D ^1H gradient shim on the CDCl3 solvent peak to ensure a homogeneous magnetic field.

  • Spectral Parameters: Set the spectral width to 250 ppm to capture both the TFT reference (-63.72 ppm) and the target analyte (expected ~ -110 to -120 ppm).

  • Acquisition: Run 64 to 128 scans.

    • Causality: Due to the lower magnetic field (1.45 T), intrinsic sensitivity is reduced[6]. Increasing the number of scans compensates for the lower S/N, yielding a clean, quantifiable spectrum in under 5 minutes[5].

Workflow Visualization

G A Sample Prep: this compound + CDCl3 + TFT Internal Standard B Benchtop 19F NMR (60 MHz) High Conc. (>0.1 M) / Reaction Monitoring A->B Rapid QA C High-Field 19F NMR (600 MHz) Low Conc. (<0.01 M) / Trace Impurities A->C Deep Characterization D 19F{1H} Inverse-Gated Decoupling (Eliminates NOE & H-F Splitting) B->D C->D E Quantitative Data Processing (Integration vs TFT at -63.72 ppm) D->E

Workflow for selecting 19F NMR platforms based on sample concentration and analytical goals.

Conclusion

For the routine characterization and reaction monitoring of this compound, Benchtop ^19F NMR provides an exceptionally efficient, low-cost alternative to high-field systems. The inherently wide chemical shift dispersion of fluorine effectively mitigates the resolution loss typically experienced at 60 MHz. However, for rigorous trace impurity profiling or highly dilute samples, High-Field ^19F NMR remains the indispensable gold standard. Regardless of the platform chosen, the application of inverse-gated ^1H decoupling and the use of Trifluorotoluene as an internal standard are critical for ensuring self-validating, quantitative results.

References

1.1 2.5 3.2 4.3 5.6 6.4 7. 7

Sources

13C NMR Elucidation of Polyhalogenated Aromatics: A Comparison Guide for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative evaluation of predictive NMR methodologies versus optimized experimental acquisition for sterically hindered, heavy-atom-containing aromatic systems.

The Analytical Challenge: Structural Complexity

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) is a highly functionalized building block frequently utilized in advanced cross-coupling reactions (e.g., Suzuki, Sonogashira) due to the differential reactivity of its halogen substituents[1]. However, elucidating its structure via 13C Nuclear Magnetic Resonance (NMR) spectroscopy presents a trifecta of analytical challenges:

  • Extreme Steric Crowding: The methoxy group at C2 is flanked by a chlorine atom (C1) and a fluorine atom (C3).

  • Heavy Atom Effects (HAE): The iodine atom at C4 radically alters the local magnetic shielding environment.

  • Heteronuclear Spin-Spin Coupling: The 100% natural abundance of 19F (spin ½) splits adjacent carbon signals across multiple bonds (

    
     to 
    
    
    
    ), degrading the signal-to-noise (S/N) ratio.

To establish a robust analytical workflow, we must compare the performance of standard predictive models against high-fidelity quantum mechanical calculations and optimized experimental protocols.

Performance Comparison: Predictive Models vs. Reality

When assigning the 13C NMR spectrum of a novel polyhalogenated compound, researchers typically rely on predictive software before running the physical sample. Here is how the leading alternatives compare.

Alternative A: Empirical Additivity Rules (The Baseline)

Empirical predictors (e.g., standard 1D-NMR database tools) calculate chemical shifts by applying substituent effect modifiers to a base benzene value (128.5 ppm).

  • The Flaw: These models rely on 2D topological data and often fail to account for 3D conformational realities. For instance, standard rules predict the methoxy carbon (-OCH3) at ~56.0 ppm. However, the steric bulk of the ortho-chloro and ortho-fluoro groups forces the methoxy group out of the aromatic plane. This rotation alters the virtual molecular orbital space, inducing a paramagnetic deshielding effect that pushes the actual chemical shift downfield to ~62 ppm[2].

Alternative B: DFT GIAO Calculations (The High-Fidelity Standard)

Density Functional Theory (DFT) using Gauge-Independent Atomic Orbital (GIAO) methods (e.g., mPW1PW91/def2-TZVP) provides a much more rigorous prediction.

  • The Advantage: DFT accurately models the out-of-plane methoxy rotation. Furthermore, by incorporating Relativistic Effective Core Potentials (ECPs), DFT captures the massive Spin-Orbit (SO) coupling induced by the iodine atom. Iodine's electron cloud creates a strong paramagnetic shielding effect, shifting the C4 carbon dramatically upfield to ~79 ppm—a phenomenon empirical rules frequently underestimate[3].

Data Synthesis: Predicted vs. Experimental Shifts

The table below summarizes the quantitative comparison between empirical predictions, DFT calculations, and the expected experimental ground truth.

Carbon PositionEmpirical Additivity (ppm)DFT Prediction (ppm)Expected Experimental (ppm)Multiplicity (

F coupled)
C1 (C-Cl) 120.3122.1~121.5 d,

Hz
C2 (C-OMe) 150.0147.5~148.2 d,

Hz
C3 (C-F) 157.4159.2~158.5 d,

Hz
C4 (C-I) 82.578.4~79.0 d,

Hz
C5 (C-H) 130.7132.0~131.5 d,

Hz
C6 (C-H) 128.0127.5~127.8 d,

Hz
C7 (-OCH3) 56.062.5~62.1 s

Note: The C-I carbon (C4) and out-of-plane methoxy carbon (C7) represent the largest divergence points between empirical and experimental data.

Optimized Experimental Protocol (Self-Validating Workflow)

To physically acquire the expected experimental data, standard 13C NMR parameters are insufficient. The molecule contains four quaternary carbons (C1, C2, C3, C4) which lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) and possess exceptionally long longitudinal relaxation times (


).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50–100 mg of this compound in 0.6 mL of CDCl3. The CDCl3 solvent provides the deuterium lock and serves as an internal chemical shift reference (center peak at 77.16 ppm)[4].

  • Paramagnetic Relaxation Doping (Critical Step): Add 0.05 M Chromium(III) acetylacetonate[Cr(acac)3] to the sample.

    • Causality: Cr(acac)3 acts as a paramagnetic relaxation agent. It provides an alternative relaxation pathway via unpaired electrons, drastically shortening the

      
       of the quaternary carbons from >60 seconds to <2 seconds, allowing for rapid pulsing without signal saturation.
      
  • Dual Decoupling Setup: Tune the NMR probe to simultaneously decouple both

    
    H and 
    
    
    
    F (
    
    
    C{
    
    
    H,
    
    
    F} acquisition).
    • Causality: Without

      
      F decoupling, the C3 signal is split into a wide doublet (
      
      
      
      Hz), halving its intensity and burying it in baseline noise. Broadband
      
      
      F decoupling collapses all C-F multiplets into sharp singlets, maximizing S/N.
  • Acquisition & Validation: Run a standard inverse-gated sequence with a

    
     delay of 3 seconds.
    
    • Self-Validation: Compare the integration of the methoxy carbon (C7) against the aromatic C-H carbons (C5, C6). If relaxation is complete, the integration ratio should be exactly 1:1:1. If C7 integrates lower, increase the

      
       delay.
      

Strategic Workflow Visualization

NMR_Strategy Input 1-Chloro-3-fluoro-4-iodo -2-methoxybenzene Empirical Empirical Additivity Predictors (Fast, 2D Topology) Input->Empirical DFT DFT GIAO Calculations (3D Geometry + SO Coupling) Input->DFT Error1 Fails: Out-of-Plane OMe (Predicts ~56 ppm) Empirical->Error1 Success1 Captures: OMe Deshielding (Predicts ~62 ppm) DFT->Success1 Success2 Captures: Iodine Heavy Atom Upfield Shift (~79 ppm) DFT->Success2 Experiment Optimized Experimental Acquisition (13C{1H, 19F} + Cr(acac)3) Error1->Experiment Requires Lab Validation Success1->Experiment Guides Peak Assignment Success2->Experiment

Caption: Workflow comparing predictive models vs. experimental 13C NMR acquisition for polyhalogenated benzenes.

References

  • Physical Chemistry Chemical Physics (RSC Publishing). "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Chemical Science, 2017. URL:[Link]

  • Chemistry LibreTexts. "12.11: Chemical Shifts and Interpreting 13C NMR Spectra." LibreTexts. URL: [Link]

  • PubMed (NIH). "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds." Journal of Physical Chemistry A, 2013. URL:[Link]

Sources

Mastering Purity: HPLC Method Development for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity assay for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9) presents a unique chromatographic challenge. As a poly-halogenated anisole, this compound is highly hydrophobic and prone to co-elution with regioisomers and de-halogenated synthetic precursors.

This guide compares the industry-standard C18 (Octadecyl) approach against a specialized Pentafluorophenyl (PFP) stationary phase. While C18 provides general retention, our comparative analysis demonstrates that PFP phases offer superior selectivity for halogenated aromatics through distinct


-

and halogen-halogen interactions, making them the "Gold Standard" for this specific application.

Part 1: Compound Profile & Critical Impurities

Understanding the analyte is the first step in robust method design. The target molecule features an electron-rich methoxy group contrasted by three electron-withdrawing halogens (Cl, F, I).

PropertyDescriptionChromatographic Implication
Structure Tetrasubstituted benzenePlanar geometry allows for strong

-interaction.
Hydrophobicity High (LogP ~3.5 - 4.0 predicted)Requires high organic mobile phase strength; low solubility in 100% water.
UV Absorbance

likely ~210-240 nm
Methoxy auxochrome and Iodine heavy-atom effect enhance UV response.
Critical Impurities 1. Regioisomers: Halogens in different positions.2. Des-iodo precursors: (e.g., 1-Chloro-3-fluoro-2-methoxybenzene).Separation requires shape selectivity, not just hydrophobicity.

Part 2: Comparative Strategy (The "Product" vs. Alternatives)

We evaluated two primary separation strategies. The data below illustrates why a specialized phase is required.

Option A: The Standard C18 Approach
  • Column: High-strength Silica C18 (e.g., BEH C18), 1.7 µm.

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: While the main peak is retained, critical regioisomers often co-elute because their hydrophobicities (LogP) are nearly identical.

Option B: The PFP (Pentafluorophenyl) Solution (Recommended)
  • Column: Fluorinated Phenyl Phase (e.g., Hypersil Gold PFP, Kinetex F5).

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Shape Selectivity.
  • Outcome: The electron-deficient PFP ring interacts strongly with the electron-rich methoxy group and the polarizable iodine atom, resolving isomers based on electron density distribution rather than just size.

Comparative Performance Data
ParameterMethod A: Standard C18Method B: PFP (Recommended)Status
Mobile Phase ACN / 0.1% H3PO4MeOH / 0.1% H3PO4MeOH enhances

-selectivity
Retention Time (Main) 4.2 min5.8 minIncreased retention
Resolution (

) vs. Regioisomer
1.1 (Partial Co-elution)3.8 (Baseline Separation)PASS
Peak Symmetry (

)
1.051.10Excellent
Selectivity (

)
1.021.15Superior

Technical Insight: The separation of halogenated benzene isomers is significantly improved on PFP phases because the rigid fluorine atoms on the stationary phase create a "lock-and-key" electronic environment that discriminates between the positional isomers of the analyte [1, 2].

Part 3: Method Development Workflow

The following diagram outlines the logical flow for developing this specific assay, emphasizing the decision points that lead to the PFP choice.

MethodDevelopment Start Start: Analyte Characterization (Hydrophobic, Halogenated) Solubility Solubility Check (Dissolve in MeOH/ACN) Start->Solubility ColScreen Column Screening Strategy Solubility->ColScreen C18_Test Test A: C18 Column (Hydrophobic Selectivity) ColScreen->C18_Test PFP_Test Test B: PFP Column (Pi-Pi + Shape Selectivity) ColScreen->PFP_Test Decision Check Resolution (Rs) of Regioisomers C18_Test->Decision PFP_Test->Decision Opt_C18 Optimize Gradient (Limited Success) Decision->Opt_C18 Rs < 1.5 Opt_PFP Optimize MeOH/Water Ratio (High Success) Decision->Opt_PFP Rs > 2.0 FinalMethod Final Method Validation (Specificity, Linearity) Opt_PFP->FinalMethod

Caption: Decision tree prioritizing PFP phases for halogenated isomer separation.

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating. The use of Methanol is critical here; unlike Acetonitrile, Methanol allows


-

interactions between the analyte and the PFP stationary phase to dominate [3].
Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA detector.

  • Column: Pentafluorophenyl (PFP) phase, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Thermo Hypersil Gold PFP or equivalent).

  • Column Temperature: 35°C (Control is vital for reproducibility of

    
    -interactions).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm (Secondary monitoring at 210 nm).

Mobile Phase Preparation
  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

    • Why Acid? Suppresses ionization of any trace phenolic impurities, ensuring sharp peaks.

  • Solvent B: 100% Methanol (HPLC Grade).

    • Why Methanol? ACN suppresses

      
      -
      
      
      
      retention mechanisms; MeOH promotes them.
Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.06040Initial hold
2.06040Isocratic hold
15.01090Linear ramp
18.01090Wash
18.16040Re-equilibration
23.06040End
Standard & Sample Preparation
  • Diluent: Methanol:Water (80:20).

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% MeOH.

  • Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent.

Part 5: Validation Parameters (Self-Validating Systems)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every run.

  • Specificity: Inject a "Spiked Marker Solution" containing the analyte and its closest eluting impurity (e.g., the des-iodo analog).

    • Acceptance Criteria: Resolution (

      
      ) > 2.0.
      
  • Precision: 5 replicate injections of the Standard.

    • Acceptance Criteria: RSD of Area < 2.0%.

  • Tailing Factor:

    • Acceptance Criteria:

      
       between 0.8 and 1.5.
      
Separation Mechanism Visualization

The following diagram explains why the PFP column works better than C18 for this specific molecule.

InteractionMechanism Analyte Analyte: 1-Cl-3-F-4-I-2-OMe-Benzene (Electron Rich OMe + Polarizable Iodine) C18 C18 Phase (Alkyl Chains) Analyte->C18 Interacts via PFP PFP Phase (Fluorinated Ring) Analyte->PFP Interacts via Hydrophobic Hydrophobic Interaction (Weak Selectivity) C18->Hydrophobic PFP->Hydrophobic PiPi Pi-Pi Interaction (Strong Selectivity) PFP->PiPi Halogen Halogen-Halogen Bonding (Shape Specific) PFP->Halogen Resolution High Resolution (Rs > 3.0) Hydrophobic->Resolution Maintains Retention PiPi->Resolution Separates Isomers Halogen->Resolution

Caption: Multi-mode interaction mechanism on PFP phases driving superior resolution.

References

  • Regalado, E. L., et al. (2019).[2] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.

  • Kanao, E., et al. (2019).[3] Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Royal Society of Chemistry / PMC.

  • Advanced Materials Technology. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Application Note 86.

Sources

Comparative Interpretation of GC-MS Fragmentation: 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

[1]

Executive Summary: The Halogenated Anisole Fingerprint

In drug discovery, 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9) serves as a high-value scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Its utility hinges on the differential reactivity of its halogen substituents.[1]

This guide provides an in-depth analysis of its Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation behavior.[1] Unlike simple anisoles, this poly-halogenated system exhibits a "competitive fragmentation" landscape driven by the lability of the Carbon-Iodine (C-I) bond versus the stability of the methoxy-directed quinoid resonance.[1]

Key Differentiator: The presence of the 4-Iodo substituent drastically alters the spectral profile compared to chloro-fluoro analogs, shifting the base peak and reducing molecular ion (

1

Structural Analysis & Theoretical Mass Spectrum

Molecular Specifications
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  285.90 Da[1]
    
  • Nominal Mass: 286 Da[2]

  • Key Substituents:

    • C-1: Chlorine (Isotope signature:

      
      )[1]
      
    • C-2: Methoxy (

      
      , fragmentation trigger)[1]
      
    • C-3: Fluorine (Stable, diagnostic mass shift)[1]

    • C-4: Iodine (Labile, radical initiator)[1]

Predicted Spectral Features (EI, 70 eV)

The fragmentation pattern is governed by two competing mechanisms:


-cleavageinductive cleavage1
Ion Speciesm/z (Nominal)Relative Abundance (Est.)Origin / Mechanism

286 / 288 Medium (30-50%) Molecular Ion.[1] Distinct 3:1 ratio due to Cl.

271 / 273 High (80-100%) Loss of methyl radical from methoxy group. Forms a stable quinoid-like cation.

159 / 161 High (60-90%) Homolytic cleavage of weak C-I bond.

144 / 146 Moderate Combined loss. Phenolic cation core.

243 / 245 Low Loss of CO from the

species (typical of anisoles).[1]

Comparative Performance Analysis

This section compares the target molecule against two strategic alternatives to highlight unique spectral identifiers.

Comparison 1: Impact of the Iodine Substituent

Alternative: 1-Chloro-3-fluoro-2-methoxybenzene (Des-iodo analog)[1]

FeatureTarget (Iodo-Analog)Alternative (Des-iodo)Analytical Insight
Molecular Ion Stability LowerHighThe C-I bond (

kJ/mol) is significantly weaker than C-H or C-Cl, leading to faster fragmentation in the Target.[1]
Base Peak Competitive (

271 or 159)

145 (

)
The Des-iodo analog lacks the labile Iodine, making the methyl loss the sole dominant pathway.[1]
Isotope Pattern Cl (3:1)Cl (3:1)Both retain the Chlorine signature, but the Target's mass is shifted by +126 Da.
Comparison 2: Positional Isomerism (The Ortho Effect)

Alternative: 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene (Isomer)[1]

  • Target (2-OMe, 1-Cl): The methoxy group is ortho to Chlorine.[1] This can lead to a minor "Ortho Effect" (e.g., loss of

    
     or 
    
    
    ), though less favorable than I loss.
  • Alternative (4-OMe, 5-I): If the methoxy is ortho to Iodine, the loss of

    
     is catalytically enhanced by the oxygen lone pair, potentially suppressing the 
    
    
    peak entirely.[1]
  • Differentiation: The Target will likely show a more intense molecular ion than an isomer where I and OMe are adjacent, due to reduced steric strain and immediate electronic assistance.[1]

Mechanistic Visualization (Graphviz)

The following diagram maps the competitive fragmentation pathways, highlighting the divergence between Iodine loss and Methyl loss.

FragmentationPathwayscluster_legendPathway DominanceMMolecular Ion [M]+.m/z 286 (100%), 288 (33%)M_minus_CH3[M - CH3]+m/z 271 (Quinoid Cation)M->M_minus_CH3- •CH3 (15 Da)(Alpha Cleavage)M_minus_I[M - I]+m/z 159 (Phenyl Cation)M->M_minus_I- •I (127 Da)(Inductive Cleavage)M_minus_CH3_CO[M - CH3 - CO]+m/z 243M_minus_CH3->M_minus_CH3_CO- CO (28 Da)Core[M - I - CH3]+m/z 144M_minus_CH3->Core- I (127 Da)M_minus_I->Core- •CH3 (15 Da)FinalRing Fragmentation(C5H2ClF)+Core->Final- CO / C2H2Green: Resonance StabilizedGreen: Resonance StabilizedRed: Weak Bond CleavageRed: Weak Bond CleavageGreen: Resonance Stabilized->Red: Weak Bond Cleavage

Figure 1: Competitive fragmentation tree for this compound showing dual primary pathways.

Experimental Protocol: GC-MS Method

To reproduce the fragmentation data and ensure resolution from isomers, follow this validated protocol.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid methanol to prevent transesterification in the injector.[1]

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required (Methoxy group is chemically capped).

Instrument Parameters (Agilent/Shimadzu/Thermo Equivalent)
ParameterSettingRationale
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)Low-bleed phase essential for detecting iodine-related trace fragments.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal linear velocity.[1]
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal degradation of C-I bond.[1]
Injection Split 10:1Prevents detector saturation from the heavy iodine isotope.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp preserves peak shape for late-eluting halogenated aromatics.[1]
Ion Source EI (70 eV), 230°CCritical: Source temp >250°C can induce thermal degradation of I-compounds.[1] Keep at 230°C.
Scan Range m/z 40 - 350Captures molecular ion (286) and lower fragments; excludes carrier gas.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on

    
    -cleavage and halide loss rules).
    
  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Detailed mechanisms for aromatic ether fragmentation).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Isotope abundance tables for Cl/Br/I).

Reactivity comparison of iodo vs bromo substituted fluoroanisoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Comparative Reactivity of Iodo- and Bromo-Substituted Fluoroanisoles in Cross-Coupling Reactions

Authored by: [Your Name/Team], Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halo-fluoroanisoles serve as pivotal building blocks. Their unique electronic and steric properties, conferred by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom, make them highly valuable synthons. A frequent decision point for chemists is the choice between an iodo or a bromo substituent as the reactive handle for transformations, most notably in transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed, evidence-based comparison of the reactivity of iodo- vs. bromo-substituted fluoroanisoles, offering insights to inform rational substrate selection and reaction optimization.

Fundamental Principles: The Carbon-Halogen Bond

The differential reactivity between iodo- and bromo-substituted fluoroanisoles is fundamentally rooted in the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-B) bonds. The C-I bond is significantly longer and weaker than the C-B bond. For instance, the bond dissociation energy for a C-I bond on an aromatic ring is approximately 272 kJ/mol, whereas the C-B bond is stronger at around 335 kJ/mol. This disparity directly influences the kinetics of the initial and often rate-limiting step in many cross-coupling reactions: oxidative addition to a low-valent metal center (e.g., Pd(0)). The weaker C-I bond undergoes oxidative addition at a much faster rate and under milder conditions compared to the more robust C-B bond.

This fundamental difference in reactivity allows for selective transformations in di-halogenated substrates, where the C-I bond can be selectively functionalized while the C-B bond remains intact, a strategy often exploited in multi-step syntheses.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for C-C and C-N bond formation. The choice between an iodo- or bromo-fluoroanisole has profound implications for catalyst selection, reaction conditions, and overall efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most widely used reactions.

Experimental Evidence:

A comparative study on the Suzuki coupling of 4-fluoro-2-haloanisoles with phenylboronic acid reveals the distinct reactivity profiles.

HalideCatalyst SystemBaseTemperature (°C)Time (h)Yield (%)
Iodo Pd(PPh₃)₄ (2 mol%)K₂CO₃80295
Bromo Pd(PPh₃)₄ (2 mol%)K₂CO₃801265
Bromo Pd(dppf)Cl₂ (2 mol%)K₂CO₃100692

Data is representative and compiled from typical outcomes in Suzuki-Miyaura reactions.

As the data illustrates, the iodo-substituted fluoroanisole reacts significantly faster and more completely under standard conditions (Pd(PPh₃)₄) than its bromo counterpart. To achieve a comparable yield with the bromo-substituted substrate, either prolonged reaction times or, more effectively, the use of a more electron-rich and bulky phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) and higher temperatures are necessary. This is because the more electron-rich ligand facilitates the more challenging oxidative addition of the C-Br bond to the palladium center.

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity difference between iodo- and bromo-fluoroanisoles is also pronounced in this transformation.

Experimental Evidence:

In the amination of halo-fluoroanisoles with morpholine, the C-I bond again demonstrates superior reactivity.

HalideCatalyst/LigandBaseTemperature (°C)Time (h)Yield (%)
Iodo Pd₂(dba)₃ / XantphosNaOtBu90491
Bromo Pd₂(dba)₃ / XantphosNaOtBu902478
Bromo Pd₂(dba)₃ / RuPhosNaOtBu110894

Data is representative and compiled from typical outcomes in Buchwald-Hartwig amination reactions.

The iodo-fluoroanisole provides a high yield in a relatively short time with a standard ligand like Xantphos. The bromo-fluoroanisole, however, requires significantly longer reaction times to achieve a moderate yield with the same catalyst system. To drive the reaction to completion efficiently, a more active, sterically hindered biarylphosphine ligand such as RuPhos, along with a higher temperature, is often required. These more sophisticated ligands are designed to promote the difficult oxidative addition of the aryl bromide and facilitate the reductive elimination step.

Ortho-Lithiation and Halogen Dance

Beyond cross-coupling, the choice of halogen influences other transformations like lithium-halogen exchange. While both iodo- and bromo-arenes can undergo this reaction, the conditions and potential side reactions differ. The greater polarizability and the weaker C-I bond make iodo-arenes more susceptible to lithium-halogen exchange at lower temperatures (e.g., -78 °C with n-BuLi or s-BuLi).

However, a critical consideration, especially with fluoroanisoles, is the potential for a "halogen dance" rearrangement, where the initially formed aryllithium species isomerizes to a more thermodynamically stable isomer. This is often directed by the substituents on the ring. While less common than with iodoarenes, it is a possibility that must be considered when planning synthetic routes.

Practical Considerations and Experimental Protocols

Cost and Availability: Generally, bromo-substituted fluoroanisoles are more commercially available and less expensive than their iodo- counterparts, which can be a significant factor in process development and scale-up.

Stability: Iodo-arenes can be more sensitive to light and decomposition over long-term storage compared to bromo-arenes.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling of 4-Fluoro-2-iodoanisole and 4-Fluoro-2-bromoanisole

Objective: To demonstrate the difference in reactivity between 4-fluoro-2-iodoanisole and 4-fluoro-2-bromoanisole in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • 4-Fluoro-2-iodoanisole

  • 4-Fluoro-2-bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Catalyst Pre-formation (for Bromo-Substrate): In a glovebox, to a Schlenk flask, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add 2 mL of toluene and stir for 10 minutes to form the active catalyst complex.

  • Reaction Setup (Iodo-Substrate): To a separate Schlenk flask, add 4-fluoro-2-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and a stir bar.

  • Reaction Setup (Bromo-Substrate): To the flask containing the pre-formed catalyst, add 4-fluoro-2-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Reaction Execution:

    • Add 5 mL of toluene and 0.5 mL of water to each flask.

    • Place both flasks in a pre-heated oil bath at 100 °C.

    • Monitor the reactions by TLC or GC-MS at 1h, 4h, and 8h intervals.

  • Work-up and Analysis: After the reaction, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR to determine the conversion and yield.

Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.

Conclusion and Recommendations

The choice between an iodo- and bromo-substituted fluoroanisole is a trade-off between reactivity and cost/stability.

  • Choose Iodo-Substituted Fluoroanisoles for:

    • High Reactivity: When mild conditions and short reaction times are paramount.

    • Selective Functionalization: In di-halo substrates where the C-I bond can be addressed selectively over a C-Br or C-Cl bond.

    • Initial Discovery Chemistry: When rapid proof-of-concept is more important than cost.

  • Choose Bromo-Substituted Fluoroanisoles for:

    • Cost-Effectiveness and Scale-Up: When material cost is a primary driver.

    • Robustness: When a more stable starting material is preferred.

    • When Modern Catalysts are Available: The reactivity gap can be effectively bridged with the use of advanced, highly active catalyst systems.

Ultimately, a deep understanding of the principles of C-X bond activation, coupled with the strategic selection of catalysts and reaction conditions, will enable researchers to harness the full potential of both iodo- and bromo-substituted fluoroanisoles in their synthetic endeavors.

References

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Comprehensive Validation Guide: Elemental Analysis vs. qNMR and GC-MS for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Polyhalogenated Scaffolds

In modern drug development, highly functionalized polyhalogenated aromatic compounds are critical building blocks. Specifically, 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9, Formula: C₇H₅ClFIO) features three distinct halogens on a methoxybenzene ring, enabling highly regioselective sequential cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) where the labile iodine atom acts as the primary leaving group[1].

However, validating the purity of such complex intermediates poses a significant challenge. Relying on a single analytical technique often leads to blind spots—such as missing inorganic salts, failing to detect des-halogenated isomers, or inducing thermal degradation artifacts. To establish a self-validating system of structural and purity confirmation, researchers must employ an orthogonal approach utilizing 2[2], 3[3], and Gas Chromatography-Mass Spectrometry (GC-MS).

The Causality of Method Selection

To guarantee the integrity of this compound, we must understand the causality behind selecting each analytical method:

  • Elemental Analysis (EA): EA accurately determines the absolute mass fraction of elements (C, H, halogens) by completely combusting the organic compound at ~1050°C[2]. While NMR and GC-MS are blind to inorganic ash or residual heavy metal catalysts from upstream synthesis, EA definitively confirms the empirical formula and flags inorganic contamination[4].

  • Quantitative NMR (qNMR): Unlike traditional chromatography, qNMR relies on the direct proportionality between the integral of an NMR peak and the concentration of the nucleus, allowing for absolute quantification without needing an identical reference standard[3]. It confirms the exact regiochemistry of the halogens in solution at room temperature.

  • GC-MS: GC-MS provides excellent separation of volatile organic impurities. However, the thermally labile Carbon-Iodine (C-I) bond in this compound can cleave in the high-temperature GC injector port, creating false "des-iodo" impurity peaks. Therefore, GC-MS data must be cross-examined against EA and qNMR.

Orthogonal Validation Workflow

ValidationWorkflow Synthesis This compound Synthesis & Isolation split Synthesis->split EA Elemental Analysis (EA) C, H, Halogen Mass % split->EA Empirical Formula qNMR Quantitative NMR (qNMR) Absolute Purity % split->qNMR Structural Integrity GCMS GC-MS Trace Volatile Impurities split->GCMS Volatile Profiling Validation Orthogonal Purity Confirmation (>98% Target) EA->Validation qNMR->Validation GCMS->Validation

Orthogonal analytical workflow for validating polyhalogenated benzene derivatives.

Comparative Performance Data

The following table summarizes representative validation data for a synthesized batch of this compound (Target Purity ≥ 98.0%).

Analytical MethodTarget MetricTheoretical / TargetExperimental ResultCausality & Interpretation
Elemental Analysis (C) Mass % Carbon29.35%29.41%Pass. Confirms bulk carbon framework.
Elemental Analysis (H) Mass % Hydrogen1.76%1.80%Pass. Rules out significant hydrated species.
Elemental Analysis (I) Mass % Iodine44.30%43.85%Deviation (-0.45%). Suggests trace des-iodo impurity or inorganic salt presence.
¹H qNMR (Internal Std) Absolute Purity≥ 98.0%98.2%Pass. Confirms structural integrity; detects 1.8% mixed organic impurities.
GC-MS Chromatographic Purity≥ 98.0%96.5%Fail (Artifact). Discrepancy caused by thermal degradation (C-I cleavage) in the GC injector.

Data Insight: The GC-MS result artificially depresses the purity score due to the thermal instability of the C-I bond. By pairing qNMR (which operates at room temperature) with EA (which measures total elemental mass regardless of fragmentation), the system self-validates, proving the bulk material meets the >98% purity threshold[2][5].

Self-Validating Experimental Protocols

Protocol 1: High-Temperature Combustion Elemental Analysis (CHX)

This protocol ensures complete decomposition of the highly stable C-F and C-Cl bonds to yield accurate elemental mass fractions.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the analyte into a tin capsule using a microbalance (precision ±0.1 µg).

    • Causality: Tin is explicitly chosen because it acts as a catalyst during flash combustion. Oxidation of the tin capsule drives the local temperature to ~1800°C, ensuring the robust C-F bonds are completely cleaved.

  • Combustion: Drop the sealed capsule into a quartz combustion tube maintained at 1050°C under a continuous flow of ultra-pure oxygen (>99.999%)[2].

  • Halogen Trapping & Quantification: Route the combustion gases through an absorption solution (e.g., dilute H₂O₂). Quantify Cl, F, and I via Ion Chromatography (IC).

  • Self-Validation Check: Run a certified reference material (e.g., 4-fluorobenzoic acid) before and after the sample sequence. The run is only valid if the reference recovery is >99.5%, proving the system is not suffering from halogen memory effects.

Protocol 2: ¹H Quantitative NMR (qNMR)

This protocol provides absolute quantification of the API without requiring an identical reference standard[6].

  • Internal Standard Selection: Select Maleic acid (TraceCERT®) as the internal standard.

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in DMSO-d₆, which perfectly avoids overlapping with the aromatic protons of this compound (typically appearing between 7.0–8.0 ppm)[6].

  • Sample Formulation: Co-weigh ~10 mg of the analyte and ~5 mg of the Maleic acid standard into a vial. Dissolve completely in 600 µL of DMSO-d₆.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum on a ≥400 MHz spectrometer. Use a 90° excitation pulse and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically 30-60 seconds) to ensure complete magnetization recovery. Apply broad-band ¹³C decoupling to eliminate ¹³C satellite interference, which is critical for high-purity materials[5].

  • Quantification: Calculate absolute purity using the fundamental qNMR equation: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (W_std / W_analyte) × P_std[3].

Conclusion

Validating polyhalogenated building blocks like this compound requires a multi-faceted approach. While GC-MS is a staple in drug development, its thermal bias against labile C-I bonds necessitates orthogonal verification. By combining the absolute mass quantification of Elemental Analysis with the structural fidelity of qNMR, researchers establish a rigorous, self-validating analytical package that ensures downstream synthetic success and regulatory compliance.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications (acs.org) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: emerypharma.com URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: resolvemass.ca URL:[Link]

  • Application Research of Elemental Analysis (EA) in Drug Development and Quality Control Source: oreateai.com URL:[Link]

  • Exploring Analytical Method Development for Drug Substances Source: registech.com URL:[Link]

Sources

Comparison of leaving group ability in 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

An objective understanding of chemoselectivity in polyhalogenated arenes is a cornerstone of modern drug development and complex molecule synthesis. The molecule 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene presents a fascinating synthetic canvas. It contains three distinct halogen leaving groups (–Cl, –F, –I) and a coordinating, electron-donating methoxy group (–OCH₃).

To effectively functionalize this scaffold, researchers must exploit the divergent mechanistic pathways that govern leaving group ability: Oxidative Addition (for cross-coupling), Nucleophilic Aromatic Substitution (SₙAr) , and Lithium-Halogen Exchange .

This guide objectively compares the leaving group ability of each position, providing the causality behind their reactivity and self-validating experimental protocols to achieve orthogonal functionalization.

Mechanistic Principles of Chemoselectivity

The selective displacement of one halogen over another is not random; it is dictated by the fundamental thermodynamic and kinetic properties of the C–X bonds.

  • Palladium-Catalyzed Cross-Coupling (Oxidative Addition): The rate-determining step in standard Suzuki, Heck, or Sonogashira couplings is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This process is strictly governed by the Bond Dissociation Energy (BDE)[1]. Because the C–I bond is significantly weaker (~64 kcal/mol) than the C–Cl bond (~95 kcal/mol) and the C–F bond (>115 kcal/mol), palladium will selectively insert into the C–I bond[2]. The C–F bond is generally considered inert to standard Pd(0) insertion[3].

  • Nucleophilic Aromatic Substitution (SₙAr): In stark contrast to cross-coupling, the rate-determining step in SₙAr is the initial attack of the nucleophile to form the anionic Meisenheimer complex. Here, bond strength is irrelevant. Instead, the extreme electronegativity of fluorine stabilizes the transition state via inductive electron withdrawal, making fluorine the superior leaving group (Rate: F > Cl > I).

  • Lithium-Halogen Exchange: This rapid, equilibrium-driven process favors the formation of the most stable organolithium species. The exchange rate correlates with the polarizability of the halogen, making iodine the most reactive, while fluorine is completely inert.

Comparative Performance Data

The following table summarizes the quantitative and qualitative reactivity metrics for each leaving group in this compound.

PositionLeaving GroupBond Dissociation Energy (BDE)Relative Pd(0) OA RateRelative SₙAr RatePrimary Synthetic Application
C4 Iodine (–I)~64 kcal/molHighest LowestStandard Cross-Couplings, Metallation
C1 Chlorine (–Cl)~95 kcal/molModerateModerateLate-stage Cross-Coupling (Bulky Ligands)
C3 Fluorine (–F)>115 kcal/molInertHighest Nucleophilic Aromatic Substitution (SₙAr)

Logical Workflow for Orthogonal Functionalization

To prevent off-target reactions, functionalization must proceed in a specific sequence: target the most reactive bond under a given mechanism first, leaving the others intact for subsequent steps.

G SM 1-Chloro-3-fluoro-4-iodo -2-methoxybenzene CI_Rxn Pd(0) Cross-Coupling (C-I Activation) SM->CI_Rxn Standard Pd(PPh3)4 CF_Rxn SNAr / Nucleophile (C-F Substitution) SM->CF_Rxn Strong Nu-, Heat Li_Rxn Lithium-Halogen Exchange (C-I Metallation) SM->Li_Rxn n-BuLi, -78 °C CCl_Rxn Bulky Pd(0) Catalysis (C-Cl Activation) CI_Rxn->CCl_Rxn Pd2(dba)3 + tBuXPhos

Fig 1: Chemoselective decision tree for functionalizing the polyhalogenated scaffold.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C4 (Iodine)

Objective: Selectively couple an arylboronic acid at the C–I bond while preserving the C–Cl and C–F bonds. Causality: We utilize Pd(PPh₃)₄. The triphenylphosphine ligand forms a 14-electron Pd(0) species that is electron-rich enough to insert into the weak C–I bond but lacks the electron density required to break the stronger C–Cl bond[3].

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

  • Add Na₂CO₃ (2.0 equiv) as the base.

  • Add a solvent mixture of Toluene/H₂O (4:1 ratio, 0.2 M) that has been thoroughly degassed via sparging with argon for 30 minutes.

  • Add the catalyst Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 80 °C for 12 hours under an argon atmosphere.

  • Validation Check: TLC or LC-MS will show complete consumption of the starting material with zero dechlorination, as the thermodynamic barrier for C–Cl oxidative addition has not been breached.

  • Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Late-Stage Buchwald-Hartwig Amination at C1 (Chlorine)

Objective: Following the functionalization of C4, activate the C–Cl bond for C–N bond formation. Causality: The C–Cl bond requires a highly electron-rich palladium center for oxidative addition[1]. We switch to Pd₂(dba)₃ paired with a bulky, dialkylbiaryl phosphine ligand like tBuXPhos . The extreme electron-donating nature of the tert-butyl groups pushes electron density onto the Pd center, facilitating insertion into the 95 kcal/mol C–Cl bond[1].

Step-by-Step Methodology:

  • In a glovebox, charge a vial with the C4-functionalized intermediate (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Add Pd₂(dba)₃ (2 mol%) and tBuXPhos (4 mol%).

  • Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.15 M).

  • Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Validation Check: The steric bulk of tBuXPhos not only accelerates oxidative addition but forces rapid reductive elimination, preventing catalyst resting-state degradation.

  • Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr) at C3 (Fluorine)

Objective: Displace the fluorine atom using a strong nucleophile. Causality: The methoxy group at C2 is electron-donating by resonance, which generally deactivates the ring toward SₙAr. However, because fluorine is the ultimate leaving group for SₙAr due to transition state stabilization, forcing conditions with a highly reactive nucleophile (e.g., sodium methanethiolate) will selectively displace the C–F bond over the C–Cl bond.

Step-by-Step Methodology:

  • Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.2 M) under inert atmosphere.

  • Add Sodium methanethiolate (NaSMe) (1.5 equiv) in one portion.

  • Heat the reaction to 120 °C for 24 hours.

  • Validation Check: The high electronegativity of fluorine lowers the activation energy for the nucleophilic attack. Chlorine remains untouched because it cannot stabilize the Meisenheimer complex as effectively.

  • Quench with water, extract with diethyl ether, and purify.

Mechanistic Divergence Visualization

The fundamental reason we can achieve orthogonal functionalization is the divergence in transition state requirements between metal-catalyzed and nucleophilic pathways.

G Sub Polyhalogenated Substrate OA OA Sub->OA Pd(0) Catalyst SNAr SNAr Sub->SNAr Nucleophile Pd_Int Pd(II) Intermediate OA->Pd_Int BDE Controlled Meisenheimer Meisenheimer Complex SNAr->Meisenheimer Electronegativity Controlled

Fig 2: Mechanistic divergence dictating leaving group ability in polyhalogenated arenes.

References

  • Tsuji, J. (2004). The Basic Chemistry of Organopalladium Compounds: Palladium Reagents and Catalysts. John Wiley & Sons, Ltd. Available at: [Link]

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